Product packaging for Rumbrin(Cat. No.:CAS No. 150206-14-7)

Rumbrin

Cat. No.: B140401
CAS No.: 150206-14-7
M. Wt: 357.8 g/mol
InChI Key: TUFFAFAPFQNIRB-KDZWSXRISA-N
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Description

Rumbrin is a pyranone.
This compound has been reported in Auxarthron umbrinum with data available.
structure given in first source;  a cytoprotective substance isolated from Auxarthron umbrinum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20ClNO3 B140401 Rumbrin CAS No. 150206-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-13,22H,1-3H3/b6-4+,7-5+,10-8+,14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFFAFAPFQNIRB-KDZWSXRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(OC1=O)/C(=C\C=C\C=C\C=C\C2=C(C=CN2)Cl)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150206-14-7
Record name Rumbrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to Rumbrin: Origin, Bioactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rumbrin is a secondary metabolite produced by the fungus Auxarthron umbrinum.[1] It is a polyketide compound characterized by a novel chemical skeleton that includes an alpha-pyrone, a tetraene, and a chlorinated pyrrole moiety.[2] First identified for its cytoprotective properties, including the inhibition of lipid peroxidation and prevention of cell death due to calcium overload, this compound and its analogues have since been demonstrated to possess potent anti-HIV activity at nanomolar concentrations.[1][3] This document provides a comprehensive overview of the origin, biological activities, and biosynthesis of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of its biosynthetic and activity pathways to serve as a technical guide for the scientific community.

Origin and Discovery

This compound is a natural product isolated from the fungus Auxarthron umbrinum.[1] The discovery of this compound was the result of a screening program aimed at identifying cytoprotective substances produced by microorganisms.

Biological Activity

This compound and its analogues exhibit a range of significant biological activities, most notably cytoprotective and anti-HIV effects.

Cytoprotective Activity

This compound was initially characterized by its ability to protect cells from damage. Its key cytoprotective functions include:

  • Inhibition of Lipid Peroxidation: this compound demonstrates a potent inhibitory effect on lipid peroxidation, a key process in cellular damage.[1]

  • Prevention of Calcium Overload-Induced Cell Death: The compound effectively prevents cell death caused by an excess influx of calcium ions.[1]

Anti-HIV Activity

A significant finding is the potent anti-HIV activity of this compound and its derivatives. Several analogues inhibit HIV-1 infection with IC50 values in the nanomolar range.[3] The mechanism of this activity has been identified as the blockage of viral integration into the host genome.[4]

Quantitative Biological Data

The biological activities of this compound and its analogues have been quantified in various assays. The following table summarizes the available data for easy comparison.

Compound/AnalogueBiological ActivityAssay SystemIC50 Value (nM)Reference
12E-Rumbrin (Isomer of this compound) Anti-HIV-1 InfectionOne-cycle infection assay20.9 - 376.6[3]
This compound Analogue 3 Anti-HIV-1 InfectionOne-cycle infection assay20.9 - 376.6[3]
This compound Analogue 9 Anti-HIV-1 InfectionOne-cycle infection assay20.9 - 376.6[3]
This compound Analogue 10 Anti-HIV-1 InfectionOne-cycle infection assay20.9 - 376.6[3]
This compound Analogue 14 Anti-HIV-1 InfectionOne-cycle infection assay20.9 - 376.6[3]
This compound Analogue 15 Anti-HIV-1 InfectionOne-cycle infection assay20.9 - 376.6[3]
This compound Analogue 17 Anti-HIV-1 InfectionOne-cycle infection assay20.9 - 376.6[3]
This compound Analogue 18 Anti-HIV-1 InfectionOne-cycle infection assay20.9 - 376.6[3]
This compound Analogue 20 Anti-HIV-1 InfectionOne-cycle infection assay20.9 - 376.6[3]
This compound Analogue 21 Anti-HIV-1 InfectionOne-cycle infection assay20.9 - 376.6[3]

Experimental Protocols

This section details the methodologies for the production, isolation, and biological evaluation of this compound.

Fungal Cultivation and this compound Production
  • Organism: Auxarthron umbrinum DSM3193.

  • Seed Culture: The fungus is cultured in 500 mL of seed medium (uracil dropout) at 28°C for 2 days with shaking at 180 rpm.[3]

  • Production Culture: The seed culture is then used to inoculate 10 L of production medium. The production culture is incubated at 28°C for 10 days with shaking at 220 rpm.[3]

Isolation and Purification of this compound
  • Extraction: The production culture is filtered, and the mycelia are extracted with ethyl acetate (EtOAc).[3]

  • Initial Chromatography: The crude extract is subjected to column chromatography on silica gel.[1] A more recent protocol uses MCI gel column chromatography with a gradient of methanol (CH3OH) in water (H2O) (from 20:80 to 100:0) to yield five subfractions.[3]

  • Further Purification: For specific analogues, the fractions are further purified by preparative HPLC. For example, some analogues are purified using a BUCHI REV Prep system with a CH3OH/H2O gradient.[3]

  • Final Purification: Final purification is achieved by semi-preparative HPLC using a Silgreen ODS column (5 μm, 250 mm × 10 mm) with a CH3OH/H2O mobile phase, sometimes with the addition of 0.02% formic acid.[3]

Anti-HIV Activity Assay
  • Cell Line and Virus: SupT1 cells are used as the host cells, and they are infected with VSV-G pseudotyped NL4-3Luc R-E- viruses.[3][4]

  • Treatment: The infected cells are treated with various concentrations of the test compounds (this compound or its analogues).

  • Measurement of Inhibition: After an incubation period, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity compared to the control (DMSO treated cells) indicates inhibition of HIV-1 infection.[3]

  • Mechanism of Action (Viral Integration): To determine the effect on viral integration, quantitative real-time PCR (RQ-PCR) is used to measure the levels of HIV-1 reverse transcription (RT) DNA and integrated viral DNA. A reduction in integrated DNA without a significant change in RT DNA suggests inhibition of the integration step.[3][4]

Lipid Peroxidation Inhibition Assay (TBARS Method)

A common method to assess lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a product of lipid peroxidation.

  • Sample Preparation: Biological samples (e.g., tissue homogenates, plasma) are prepared.

  • Reaction: 100 µL of the sample or standard is mixed with 100 µL of SDS solution, followed by the addition of TBA/Buffer reagent.[5]

  • Incubation: The mixture is heated in a boiling water bath for 10-60 minutes, depending on the specific protocol.[6]

  • Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at 532 nm. The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with and without the test compound.[7]

Calcium Influx Assay

To assess the prevention of calcium overload, a calcium influx assay using a fluorescent indicator dye is employed.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM, by incubating them in a solution containing the dye.[8]

  • Baseline Measurement: The basal fluorescence of the cells is measured using a flow cytometer or a fluorescence microplate reader.[8]

  • Stimulation and Treatment: A calcium influx is induced using an agonist (e.g., a calcium ionophore like ionomycin). The cells are co-treated with the test compound (this compound).

  • Measurement of Calcium Flux: The change in fluorescence intensity over time is monitored. A reduction in the fluorescence signal in the presence of the test compound indicates an inhibition of calcium influx.[8]

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated through genetic and biochemical studies. The biosynthetic gene cluster (BGC) is designated as "rum".

The key steps in the biosynthesis are:

  • Starter Unit Formation: The biosynthesis is initiated with a proline-derived pyrrolyl-CoA starter unit.[3]

  • Polyketide Chain Assembly: A highly reducing polyketide synthase (HRPKS) assembles the polyketide chain.[3]

  • Post-PKS Modifications: The polyketide chain undergoes methylation and chlorination to form the final this compound structure.[3]

Visualizations

This compound Biosynthetic Pathway

Rumbrin_Biosynthesis Proline Proline Pyrrolyl_CoA Pyrrolyl-CoA (Starter Unit) Proline->Pyrrolyl_CoA HRPKS Highly Reducing Polyketide Synthase (HRPKS) Pyrrolyl_CoA->HRPKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->HRPKS Polyketide_Chain Assembled Polyketide Chain HRPKS->Polyketide_Chain Methylation Methylation Polyketide_Chain->Methylation Chlorination Chlorination Methylation->Chlorination This compound This compound Chlorination->this compound

Caption: Proposed biosynthetic pathway of this compound.

This compound Anti-HIV Activity Workflow

Anti_HIV_Workflow HIV_Virus HIV-1 Virus Binding Binding and Entry HIV_Virus->Binding Host_Cell Host T-Cell RT Reverse Transcription (Viral RNA -> Viral DNA) Binding->RT Integration Integration (Viral DNA -> Host DNA) RT->Integration Replication Viral Replication Integration->Replication This compound This compound This compound->Block Block->Integration Inhibits

Caption: Mechanism of this compound's anti-HIV activity.

Calcium Overload Prevention

Calcium_Signaling Stimulus Cellular Stress/ Stimulus Ca_Channel Calcium Channel Stimulus->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Overload Calcium Overload Ca_Influx->Ca_Overload Cell_Death Cell Death Ca_Overload->Cell_Death This compound This compound This compound->Block Block->Ca_Influx Prevents

Caption: this compound's role in preventing calcium overload.

References

The Discovery, Isolation, and Biological Characterization of Rumbrin from Auxarthron umbrinum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rumbrin, a novel cytoprotective polyketide produced by the fungus Auxarthron umbrinum, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound. It details the experimental protocols for the fermentation of A. umbrinum, the multi-step purification of this compound, and the assays used to evaluate its cytoprotective and antioxidant properties. Quantitative data are summarized in structured tables, and key experimental workflows and the proposed mechanism of action are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals involved in natural product discovery and drug development.

Introduction

The search for novel therapeutic agents from microbial sources has led to the discovery of a vast array of bioactive secondary metabolites. Fungi, in particular, are a rich source of structurally diverse compounds with a wide range of biological activities. This compound, isolated from the fungus Auxarthron umbrinum, is a prime example of such a compound. It has been identified as a potent cytoprotective agent, with the ability to prevent cell death induced by calcium overload and to inhibit lipid peroxidation[1]. Structurally, this compound possesses a unique skeleton that includes alpha-pyrone, tetraene, and pyrrole moieties[2]. This guide elucidates the technical details of its discovery and isolation, providing a foundation for further research and development.

Discovery and Fermentation

This compound was discovered through a screening program aimed at identifying cytoprotective substances produced by microorganisms[1]. The producing organism, Auxarthron umbrinum, is a fungus belonging to the Onygenales order.

Fermentation Protocol for this compound Production

The production of this compound is achieved through submerged fermentation of Auxarthron umbrinum. The following protocol outlines the key steps for optimal production.

Table 1: Fermentation Parameters for this compound Production

ParameterCondition
Producing Strain Auxarthron umbrinum
Seed Medium Uracil dropout medium
Production Medium PDB (Potato Dextrose Broth)
Inoculation Seed culture inoculated into production medium
Incubation Temperature 28°C
Agitation 220 rpm
Fermentation Duration 10 days

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step chromatographic process to obtain the compound as fine red needles[1].

Extraction

Following fermentation, the fungal mycelia are separated from the culture broth by filtration. The mycelia are then extracted with an organic solvent, typically Ethyl Acetate (EtOAc), to obtain a crude residue containing this compound and other secondary metabolites.

Chromatographic Purification

A sequential chromatographic approach is employed to purify this compound from the crude extract.

Step 1: MCI Gel Column Chromatography

The crude residue is first subjected to MCI gel column chromatography.

  • Stationary Phase: MCI gel

  • Mobile Phase: A gradient of Methanol (MeOH) in Water (H₂O) (e.g., 20:80, 50:50, 70:30, and 100:0)

This initial step serves to fractionate the crude extract based on polarity, enriching the fractions containing this compound.

Step 2: Silica Gel Column Chromatography

The this compound-containing fractions from the MCI gel column are then further purified using silica gel column chromatography.

  • Stationary Phase: Silica gel

  • Mobile Phase: A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane (CH₂Cl₂-MeOH), is typically used for the separation of polyketides.

Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final purification is achieved by RP-HPLC.

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape.

The following diagram illustrates the workflow for the isolation and purification of this compound.

G Workflow for this compound Isolation and Purification cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation Fermentation of Auxarthron umbrinum Filtration Filtration Fermentation->Filtration Extraction Mycelia Extraction (Ethyl Acetate) Filtration->Extraction MCI_Gel MCI Gel Column Chromatography (MeOH/H₂O gradient) Extraction->MCI_Gel Silica_Gel Silica Gel Column Chromatography (e.g., CH₂Cl₂/MeOH gradient) MCI_Gel->Silica_Gel RP_HPLC Reversed-Phase HPLC (C18 column) Silica_Gel->RP_HPLC Pure_this compound Pure this compound (Fine Red Needles) RP_HPLC->Pure_this compound

Workflow for the isolation and purification of this compound.

Biological Activities and Experimental Protocols

This compound exhibits significant cytoprotective and antioxidant activities. The following sections detail the experimental protocols used to characterize these properties.

Cytoprotective Activity Against Calcium Overload

This compound has been shown to prevent cell death caused by an excessive influx of calcium ions[1]. This is a critical activity, as calcium overload is a common mechanism of cell injury in various pathological conditions.

This assay evaluates the ability of this compound to protect cells from death induced by a calcium ionophore, such as A23187.

  • Cell Culture: Plate a suitable cell line (e.g., rat thymocytes or a neuronal cell line) in a 96-well plate and culture until confluent.

  • Pre-treatment: Incubate the cells with varying concentrations of this compound for a predetermined period (e.g., 1-2 hours).

  • Induction of Calcium Overload: Add a calcium ionophore, such as A23187 (e.g., 1-5 µM), to the cell culture medium to induce a rapid influx of extracellular calcium.

  • Incubation: Incubate the cells for a further period (e.g., 3-24 hours).

  • Cell Viability Assessment: Determine cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the control (cells treated with the calcium ionophore alone).

Table 2: Quantitative Data on Cytoprotective Activity of this compound

ParameterValue
Cell Line To be determined
Inducing Agent A23187 (Calcium Ionophore)
Effective Concentration To be determined
Endpoint Cell Viability (%)
Inhibition of Lipid Peroxidation

This compound demonstrates potent inhibitory activity against lipid peroxidation, a key process in oxidative stress-induced cell damage[1].

The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major byproduct.

  • Sample Preparation: Prepare a lipid-rich substrate, such as a brain homogenate or a liposome suspension.

  • Induction of Lipid Peroxidation: Induce lipid peroxidation by adding an oxidizing agent, such as ferrous sulfate (FeSO₄) and ascorbic acid.

  • Treatment: Add varying concentrations of this compound to the reaction mixture. A known antioxidant, such as Trolox, can be used as a positive control.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reaction: Stop the reaction by adding a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA).

  • Heating: Heat the samples at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct, which has a characteristic pink color.

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at 532 nm.

  • Data Analysis: Calculate the percentage of inhibition of lipid peroxidation for each concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of lipid peroxidation) can be determined from a dose-response curve.

Table 3: Quantitative Data on Lipid Peroxidation Inhibition by this compound

ParameterValue
Assay Method TBARS Assay
Substrate To be determined (e.g., brain homogenate)
IC₅₀ Value To be determined

Proposed Mechanism of Action and Signaling Pathway

The cytoprotective effects of this compound are attributed to its ability to mitigate the downstream consequences of cellular stress, namely calcium dysregulation and oxidative damage. The proposed mechanism involves the direct scavenging of free radicals, thereby inhibiting the lipid peroxidation cascade, and potentially modulating the influx or intracellular release of calcium to prevent overload.

The following diagram illustrates the proposed signaling pathway for this compound's cytoprotective action.

G Proposed Cytoprotective Mechanism of this compound cluster_0 Cellular Stressors cluster_1 Cellular Damage Pathways Stressors Oxidative Stress Calcium Ionophore (A23187) ROS Increased Reactive Oxygen Species (ROS) Stressors->ROS Calcium_Influx Calcium Influx/ Overload Stressors->Calcium_Influx Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Calcium_Influx->Cell_Death This compound This compound This compound->Lipid_Peroxidation Inhibits This compound->Calcium_Influx Prevents Overload

Proposed signaling pathway for this compound's cytoprotective effects.

Conclusion

This compound, a secondary metabolite from Auxarthron umbrinum, represents a promising natural product with significant cytoprotective and antioxidant properties. This technical guide has provided a detailed overview of the methodologies for its production, isolation, and biological evaluation. The presented protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the precise molecular targets and the full therapeutic potential of this compound is warranted and will be facilitated by the foundational information compiled herein.

References

Rumbrin: A Fungal Metabolite with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Rumbrin, a natural polyketide produced by the fungus Auxarthron umbrinum, has emerged as a compound of significant scientific interest due to its diverse and potent biological activities. Initially identified for its cytoprotective properties, including the inhibition of lipid peroxidation and calcium overload-induced cell death, recent investigations have unveiled its potent anti-HIV activity. This document provides a comprehensive technical overview of the known biological activities of this compound, its mechanism of action, and detailed experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a structurally unique fungal metabolite characterized by a chlorinated pyrrole moiety, a rare feature in natural products.[1] It was first isolated during a screening program for cytoprotective substances.[2] The structure of this compound was elucidated through NMR spectral analysis, revealing a novel skeleton containing α-pyrone, tetraene, and pyrrole moieties.[3] This whitepaper synthesizes the current scientific literature on this compound, focusing on its biological effects and the experimental protocols used to elucidate them.

Biological Activities of this compound

This compound has demonstrated a range of biological activities, highlighting its potential as a lead compound for therapeutic development. The primary activities identified to date are cytoprotection and anti-HIV efficacy.

Cytoprotective Activity

This compound was initially characterized by its ability to protect cells from death induced by calcium overload.[2] Furthermore, it exhibits potent inhibitory activity against lipid peroxidation, a key process in cellular damage.[2]

Anti-HIV Activity

Inspired by the presence of a human immunodeficiency virus (HIV)-Nef-associated gene in the this compound biosynthetic gene cluster, researchers investigated its antiviral potential.[1][4] Subsequent pharmacological studies demonstrated that this compound and its isomer, 12E-rumbrin, are potent inhibitors of HIV at the nanomolar level.[1][5] The anti-HIV mechanism of 12E-Rumbrin involves the blockage of viral integration.[1]

Quantitative Data on Biological Activities

To facilitate comparative analysis, the following table summarizes the key quantitative data reported for this compound's biological activities.

Biological ActivityAssayCompoundResultReference
Anti-HIV-1 ReplicationVSV-G pseudotyped NL4-3Luc R-E-viruses in SupT1 cells12E-RumbrinInhibition of HIV-1 RT DNA, integrated DNA, and 2-LTR circles[1]

Further quantitative data from the primary literature, such as IC50 or EC50 values, would be populated here as they become available in more detailed publications.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the study of this compound.

Isolation and Purification of this compound

This compound is isolated from the producing fungus, Auxarthron umbrinum.[2] The general workflow for its isolation is as follows:

G cluster_0 Isolation and Purification of this compound Fermentation Fermentation Extraction Extraction Fermentation->Extraction Silica Gel Chromatography Silica Gel Chromatography Extraction->Silica Gel Chromatography Reversed Phase HPLC Reversed Phase HPLC Silica Gel Chromatography->Reversed Phase HPLC Crystallization Crystallization Reversed Phase HPLC->Crystallization

Caption: Workflow for the isolation and purification of this compound.

Protocol Details:

  • Fermentation: Auxarthron umbrinum is cultured in a suitable fermentation medium to produce this compound.[2]

  • Extraction: The fungal biomass and/or culture broth is extracted with an appropriate organic solvent to obtain a crude extract containing this compound.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel to partially purify this compound.[2]

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC.[2]

  • Crystallization: Purified this compound is isolated as fine red needles through crystallization.[2]

Anti-HIV Activity Assay

The anti-HIV activity of this compound and its analogues is assessed using a cell-based assay.[1]

G cluster_1 Anti-HIV Activity Assay Workflow Infection Infection of SupT1 cells with VSV-G pseudotyped NL4-3Luc R-E-viruses Treatment Treatment with DMSO (control), EFV, RAL, or this compound analogues Infection->Treatment Quantification Quantification of HIV-1 RT DNA, integrated DNA, and 2-LTR circles by RQ-PCR Treatment->Quantification

Caption: Workflow for assessing the anti-HIV activity of this compound.

Protocol Details:

  • Cell Culture and Virus Preparation: SupT1 cells are used as the host cells, and they are infected with VSV-G pseudotyped NL4-3Luc R-E-viruses.[1]

  • Compound Treatment: The infected cells are treated with a vehicle control (DMSO), positive controls (Efavirenz - EFV, Raltegravir - RAL), or different concentrations of this compound analogues.[1]

  • Quantification of Viral DNA: After a specified incubation period, total DNA is extracted from the cells. The levels of HIV-1 reverse-transcribed DNA (RT DNA), integrated DNA, and 2-LTR circles are quantified using real-time quantitative PCR (RQ-PCR) with specific primers.[1]

Biosynthesis of this compound

The biosynthesis of this compound in Auxarthron umbrinum has been elucidated and involves a highly reducing polyketide synthase (HRPKS).[1][6]

G cluster_2 Proposed Biosynthetic Pathway of this compound Proline-derived pyrrolyl-CoA Proline-derived pyrrolyl-CoA HRPKS HRPKS Proline-derived pyrrolyl-CoA->HRPKS Starter Unit Methylation Methylation HRPKS->Methylation Chlorination Chlorination Methylation->Chlorination This compound This compound Chlorination->this compound

Caption: Simplified biosynthetic pathway of this compound.

The biosynthesis uniquely incorporates a proline-derived pyrrolyl-CoA starter unit.[1] This is followed by assembly by the HRPKS, methylation, and chlorination steps to yield the final this compound molecule.[1]

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated cytoprotective and potent anti-HIV activities. Its unique chemical structure and biological profile make it an attractive candidate for further investigation in drug discovery programs. Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to mediate its cytoprotective and anti-HIV effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of this compound analogues to optimize potency and selectivity.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of this compound and its lead analogues in relevant animal models.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound. The detailed protocols and summarized data are intended to accelerate further research and development efforts in this exciting area of natural product science.

References

Rumbrin: A Fungal Metabolite with Potent Lipid Peroxidation Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Abstract

Rumbrin, a novel cytoprotective agent derived from the fungus Auxarthron umbrinum, has demonstrated significant potential as a potent inhibitor of lipid peroxidation.[1] First isolated and characterized in the early 1990s, this natural product presents a unique chemical scaffold featuring α-pyrone, tetraene, and pyrrole moieties.[2] Its ability to counteract the damaging effects of lipid peroxidation suggests a therapeutic potential in conditions associated with oxidative stress. This document provides a comprehensive overview of this compound, focusing on its mechanism as a lipid peroxidation inhibitor, its physicochemical properties, and available biological data. While quantitative metrics on its lipid peroxidation inhibitory activity are not extensively detailed in currently accessible literature, this guide consolidates the existing knowledge and presents standardized experimental protocols relevant to its study.

Introduction

Lipid peroxidation is a critical pathological process implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[3][4] This process involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes and other byproducts that can cause cellular damage and disrupt physiological functions.[5] The discovery of natural compounds capable of inhibiting lipid peroxidation is a significant focus of pharmaceutical research.

This compound, isolated from the fungus Auxarthron umbrinum, has been identified as a substance with potent inhibitory activity against lipid peroxidation and the ability to prevent cell death induced by calcium overload.[1] This polyketide natural product, along with its isomer 12E-rumbrin, is assembled by a highly reducing polyketide synthase (HRPKS) that incorporates a unique proline-derived pyrrolyl-CoA starter unit.[6][7][8] While initially explored for its cytoprotective effects, later research has also uncovered potent anti-HIV activity at the nanomolar level for this compound and its analogues.[6][7] This guide, however, will focus on its originally identified and primary role as a lipid peroxidation inhibitor.

Physicochemical Properties and Structure

This compound is characterized by its fine red needle-like crystalline structure upon isolation.[1] Its novel molecular skeleton is distinguished by the presence of an α-pyrone, a tetraene chain, and a pyrrole moiety.[2] The biosynthesis of this pyrrolylpolyene has been elucidated through feeding studies, confirming that the pyrrole group originates from proline, while the backbone and methyl groups are derived from acetate and methionine, respectively.[9]

Table 1: Summary of this compound's Properties

PropertyDescriptionReference
Source Organism Auxarthron umbrinum (Fungus)[1]
Chemical Class Polyketide, Pyrrolylpolyene[6][9]
Core Structural Moieties α-pyrone, Tetraene, Pyrrole[2]
Physical Appearance Fine red needles[1]
Primary Biological Activity Potent inhibitor of lipid peroxidation; Prevents cell death caused by calcium overload.[1]
Secondary Biological Activity Potent anti-HIV inhibitor (nanomolar level).[6][7]

Biological Activity and Efficacy

This compound's primary reported biological function is its potent inhibition of lipid peroxidation.[1] This activity is central to its cytoprotective effects. Unfortunately, specific quantitative data such as IC₅₀ values for lipid peroxidation inhibition are not available in the cited public literature. The initial discovery highlighted its potency without providing specific metrics in the abstracts. More recent studies have focused on the anti-HIV activity of this compound analogues, providing detailed IC₅₀ values for that specific function.

Table 2: Quantitative Data on Biological Activity of this compound and its Analogues

Compound/AnalogueTarget/AssayIC₅₀ / Activity MetricNotesReference
This compound Lipid PeroxidationData not available in cited literature. Described as "potent inhibitory activity".The primary focus of early studies.[1]
This compound Analogues (e.g., Compounds 2-3, 9-10, etc.)Anti-HIV ActivityIC₅₀ values range from 20.9 to 376.6 nmol/L.Demonstrates the therapeutic potential of the this compound scaffold beyond lipid peroxidation.[6]

Mechanism of Action: Inhibition of Lipid Peroxidation

The precise mechanism by which this compound inhibits lipid peroxidation has not been fully elucidated in the available literature. However, based on the general mechanisms of lipid peroxidation, a proposed pathway can be visualized. Lipid peroxidation is a chain reaction involving three stages: initiation, propagation, and termination. Antioxidants can interfere at various points in this process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition by this compound ROS Reactive Oxygen Species (ROS) LipidRadical Lipid Radical (L•) ROS->LipidRadical H abstraction PUFA Polyunsaturated Fatty Acid (PUFA) PUFA->LipidRadical LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->LipidPeroxylRadical + O2 O2 Oxygen (O2) LipidHydroperoxide Lipid Hydroperoxide (LOOH) LipidPeroxylRadical->LipidHydroperoxide + PUFA (forms new L•) This compound This compound This compound->LipidPeroxylRadical Radical Scavenging

Proposed mechanism of this compound in halting lipid peroxidation.

Experimental Protocols

While the specific protocol used for the initial determination of this compound's activity is not detailed in the available abstracts, a standard and widely accepted methodology for assessing lipid peroxidation inhibition is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This protocol serves as a representative example for researchers aiming to quantify the activity of this compound or similar compounds.

TBARS Assay for Lipid Peroxidation Inhibition

Objective: To measure the inhibition of lipid peroxidation in a biological sample (e.g., rat liver microsomes) by quantifying malondialdehyde (MDA), a major byproduct.

Materials:

  • Test compound (this compound)

  • Phosphate buffer (pH 7.4)

  • Rat liver microsomes (or other lipid source)

  • Ferrous sulfate (FeSO₄) or another pro-oxidant

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Butylated hydroxytoluene (BHT)

  • Malondialdehyde (MDA) standard

  • Spectrophotometer

Workflow Diagram:

References

Unveiling Rumbrin: A Technical Guide to its Physico-chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rumbrin is a naturally occurring polyketide that has garnered scientific interest for its significant cytoprotective properties. First isolated from the fungus Auxarthron umbrinum, this compound exhibits a unique chemical structure and promising biological activities, including the inhibition of lipid peroxidation and calcium overload-induced cell death.[1] More recent studies have further elucidated its biosynthetic pathway and suggested its potential as an anti-HIV agent. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, details of its isolation, and an exploration of its mechanisms of action.

Core Physico-chemical Properties

This compound presents as fine red needles in its purified form.[1] Its chemical structure is characterized by a novel skeleton containing an α-pyrone, a tetraene, and a pyrrole moiety.[2][3] The molecular formula of this compound is C₂₀H₂₀ClNO₃, and it has a molecular weight of 357.8 g/mol .

Quantitative Data Summary

While comprehensive experimental data for all physico-chemical properties are not publicly available, the following table summarizes the known quantitative information for this compound.

PropertyValueSource
Molecular FormulaC₂₀H₂₀ClNO₃PubChem
Molecular Weight357.8 g/mol PubChem
AppearanceFine red needles[1]
UV-Vis λmax (MeOH)268 nm, 430 nmJournal of Antibiotics (1993)

Experimental Protocols

Isolation of this compound from Auxarthron umbrinum

The isolation of this compound from the fermentation broth of Auxarthron umbrinum is a multi-step process involving extraction and chromatographic purification. The general workflow is as follows:

Caption: General workflow for the isolation of this compound.

Methodology:

  • Fermentation and Extraction: Auxarthron umbrinum is cultured in a suitable fermentation medium to produce this compound. The fermentation broth is then subjected to solvent extraction to isolate the crude mixture containing the compound.

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column. Elution with a suitable solvent system separates the components based on their polarity, yielding fractions enriched with this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): The this compound-containing fractions are further purified using reversed-phase HPLC. This technique separates compounds based on their hydrophobicity, leading to the isolation of pure this compound. The final product is obtained as fine red needles.[1]

Structure Elucidation

The chemical structure of this compound was determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] The analysis of ¹H and ¹³C NMR spectra, along with other 2D NMR experiments, allowed for the assignment of all proton and carbon signals and the elucidation of the connectivity of the atoms within the molecule, revealing its unique α-pyrone, tetraene, and pyrrole-containing skeleton.

Biological Activities and Signaling Pathways

This compound's primary biological activities are its cytoprotective effects, which are attributed to its ability to inhibit lipid peroxidation and prevent cell death caused by calcium overload.[1]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and ultimately cell death. This compound acts as an inhibitor of this process. The proposed mechanism involves the scavenging of free radicals that initiate and propagate the peroxidation chain.

Caption: this compound's inhibitory effect on the lipid peroxidation pathway.

Inhibition of Calcium Overload

Elevated intracellular calcium levels can trigger a cascade of events leading to apoptosis or necrosis. This compound has been shown to prevent cell death induced by calcium overload.[1] While the precise molecular target has not been fully elucidated, it is hypothesized that this compound may modulate the function of calcium channels or other proteins involved in maintaining calcium homeostasis.

Caption: this compound's protective role against calcium overload-induced cell death.

Conclusion

This compound is a fascinating natural product with a distinct chemical profile and significant cytoprotective activities. This guide has summarized the currently available physico-chemical data and provided an overview of its biological functions. Further research is warranted to fully elucidate its quantitative physico-chemical properties, detailed mechanisms of action, and to explore its full therapeutic potential, particularly in the context of its newly discovered anti-HIV activity. The information presented here serves as a valuable resource for scientists engaged in natural product chemistry, drug discovery, and development.

References

The Biosynthesis of Rumbrin: A Technical Guide to its Gene Cluster and Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rumbrin, a polyketide with a distinctive chlorinated pyrrole moiety, has garnered significant interest due to its cytoprotective properties and potential as an anti-HIV agent. This technical guide provides an in-depth exploration of the biosynthesis of this compound and its isomer, 12E-rumbrin, focusing on the elucidation of its biosynthetic gene cluster (rum) from Auxarthron umbrinum DSM3193. This document details the enzymatic machinery, the biosynthetic pathway, and the experimental methodologies employed to unravel this complex natural product's synthesis, offering valuable insights for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

Introduction

This compound is a fungal polyketide known for its role as an inhibitor of lipid peroxide production and calcium accumulation.[1][2] Its unique chemical structure, featuring a chlorinated pyrrole group, makes it a rare fungal natural product.[1][2] Recent research has not only elucidated its biosynthetic pathway but also revealed its potent anti-HIV activity at nanomolar concentrations, highlighting its potential as a lead compound for drug development.[1] The discovery was inspired by the presence of a human immunodeficiency virus (HIV)-Nef-associated gene within the this compound biosynthetic gene cluster.[1][3]

This guide synthesizes the current understanding of this compound biosynthesis, providing a detailed overview of the genetic and biochemical processes involved.

The rum Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), designated as rum.[1] This cluster was identified in the fungus Auxarthron umbrinum.[1][2] The key enzymes encoded by the rum BGC and their putative functions are summarized in Table 1.

Gene Proposed Function Domain Architecture (if applicable)
rumAHighly reducing polyketide synthase (HRPKS)KS, AT, DH, KR, ACP
rumBThioesterase-like protein (homologous to hTE)TesB-like subfamily
rumCFAD-dependent monooxygenase-
rumDAcyl-CoA synthetase-
rumENRPS-like enzyme-
rumFMethyltransferase-
rumGHalogenase-
rumHUncharacterized protein-
Table 1: Genes of the rum biosynthetic gene cluster and their putative functions. [1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a highly reducing polyketide synthase (HRPKS) that uniquely utilizes a proline-derived pyrrolyl-CoA as a starter unit.[1][3] The subsequent steps involve methylation and chlorination to yield the final products, this compound and its isomer 12E-rumbrin.[1] The proposed biosynthetic pathway is depicted in the following diagram.

This compound Biosynthetic Pathway cluster_0 Starter Unit Formation cluster_1 Polyketide Chain Assembly cluster_2 Post-PKS Modifications Proline Proline Pyrrole_2_carboxylate Pyrrole-2-carboxylate Proline->Pyrrole_2_carboxylate RumD/RumE Pyrrolyl_CoA Pyrrolyl-CoA Pyrrole_2_carboxylate->Pyrrolyl_CoA RumD Pyrrolyl_CoA_pks Pyrrolyl-CoA Polyketide_Chain Assembled Polyketide Chain Pyrrolyl_CoA_pks->Polyketide_Chain RumA (HRPKS) Polyketide_Chain_mod Assembled Polyketide Chain Methylated_Intermediate Methylated Intermediate Chlorinated_Intermediate Chlorinated Intermediate Methylated_Intermediate->Chlorinated_Intermediate RumG (Halogenase) Rumbrin_Isomers This compound and 12E-Rumbrin Chlorinated_Intermediate->Rumbrin_Isomers RumC (Monooxygenase) Polyketide_Chain_mod->Methylated_Intermediate RumF (Methyltransferase)

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis commences with the formation of the pyrrolyl-CoA starter unit from proline, a reaction catalyzed by the acyl-CoA synthetase RumD and the NRPS-like enzyme RumE.[1] The HRPKS RumA then incorporates this unique starter unit and extends it with extender units to assemble the polyketide backbone.[1][3] Following the release of the polyketide chain, a series of post-PKS modifications occur. The methyltransferase RumF attaches a methyl group, and the halogenase RumG incorporates a chlorine atom.[1] Finally, the FAD-dependent monooxygenase RumC is proposed to catalyze the final steps to yield this compound and its isomer.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involved a combination of genetic and biochemical techniques. The key experimental protocols are detailed below.

Identification of the Biosynthetic Gene Cluster

The rum gene cluster was identified in Auxarthron umbrinum DSM3193 through genome sequencing and bioinformatic analysis.[1] The functions of the individual genes were predicted based on homology to known biosynthetic enzymes.

Heterologous Expression

To confirm the function of the rum gene cluster, heterologous expression experiments were conducted in a model fungal host, Aspergillus nidulans.[1] Different combinations of rum genes were introduced into A. nidulans to identify the minimal set of genes required for this compound production and to characterize the intermediates.[1]

Workflow for Heterologous Expression:

Heterologous Expression Workflow A Isolate rum genes from A. umbrinum gDNA B Construct expression vectors A->B C Transform A. nidulans protoplasts B->C D Select and cultivate transformed strains C->D E Extract metabolites D->E F LC-MS analysis of products E->F

Caption: Workflow for heterologous expression of rum genes.

Isotopic Labeling and Feeding Experiments

Isotopic labeling studies were crucial in confirming the precursors of the this compound molecule. Feeding experiments with 15N-proline, 13C-methionine, and 13C-acetate confirmed their incorporation into the pyrrole moiety, methyl groups, and the polyketide backbone, respectively.[4] Furthermore, feeding experiments with pyrrole-2-carboxylate in transformed A. nidulans strains demonstrated its role as a direct precursor.[1][4]

Protocol for Feeding Experiments in A. nidulans

  • Transformed A. nidulans strains were inoculated in a suitable medium (e.g., CD-ST medium).[5]

  • The cultures were supplemented with L-proline (2 mmol/L) or pyrrole-2-carboxylic acid (2 mmol/L).[5]

  • The cultures were incubated for 4 days at 25 °C.[5]

  • After incubation, the medium was extracted with ethyl acetate (EtOAc).[5]

  • The extracts were analyzed by LC-MS to identify the produced compounds.[5]

Isolation and Structural Characterization of Metabolites

The final products and intermediates were isolated from the culture extracts using chromatographic techniques.

General Protocol for Isolation:

  • The fungal culture was filtered, and the mycelia were extracted with EtOAc.[5]

  • The crude extract was subjected to column chromatography (e.g., MCI gel) with a gradient of methanol/water to obtain fractions.[5]

  • Fractions containing the compounds of interest were further purified by semi-preparative HPLC to yield pure compounds.[5]

The structures of the isolated compounds were determined using spectroscopic methods, including NMR and mass spectrometry.

Quantitative Data

The anti-HIV activity of 12E-rumbrin was quantified, demonstrating its potent inhibitory effects.

Compound Assay Result
12E-Rumbrin (2)Inhibition of HIV-1 replicationPotent inhibition at nanomolar levels
12E-Rumbrin (2)Quantification of HIV-1 integrated DNASignificant reduction compared to control
12E-Rumbrin (2)Quantification of 2-LTR circlesIncrease in 2-LTR circles, indicating integration blockage
Table 2: Anti-HIV activity of 12E-Rumbrin. [1]

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of fungal natural product biosynthesis. The discovery of the rum gene cluster and the characterization of its enzymatic machinery provide a genetic blueprint for the production of this complex molecule. The unique utilization of a proline-derived starter unit by a fungal HRPKS expands our knowledge of polyketide biosynthesis. Furthermore, the identification of this compound's potent anti-HIV activity, guided by the presence of a resistance-like gene in its BGC, showcases a promising strategy for genome mining-guided drug discovery. The detailed experimental protocols and findings presented in this guide offer a valuable resource for researchers aiming to explore and engineer novel bioactive compounds.

References

The Anti-HIV Potential of Rumbrin and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rumbrin, a fungal polyketide, and its isomer 12E-rumbrin have emerged as potent inhibitors of Human Immunodeficiency Virus (HIV) replication, operating at nanomolar concentrations.[1][2] This discovery was inspired by the presence of a gene in the this compound biosynthetic gene cluster that is homologous to a human gene encoding an HIV-Nef-associated protein.[2][3][4] Mechanistic studies reveal that 12E-rumbrin inhibits HIV-1 replication by blocking the integration of the viral genome into the host cell's DNA.[5] A series of this compound analogues have been synthesized and evaluated, providing initial insights into the structure-activity relationship of this novel class of anti-HIV agents. This technical guide provides a comprehensive overview of the anti-HIV potential of this compound and its analogues, detailing quantitative data, experimental protocols, and the proposed mechanism of action.

Introduction

This compound is a natural product first isolated from the fungus Auxarthron umbrinum.[6] It is a polyketide characterized by a chlorinated pyrrole moiety, a rare feature in fungal metabolites.[1][2] Initially investigated for its cytoprotective and anti-lipid peroxidation activities, its potent anti-HIV activity was discovered through a genome mining approach.[1][2][6] The biosynthetic gene cluster for this compound was found to contain a gene, rumB, which shows homology to the human gene for thioesterase II (hTE).[2][3] hTE is a known interaction partner of the HIV-1 Nef protein, a key factor in viral pathogenesis.[7][8][9][10] This connection prompted the investigation of this compound and its analogues as potential anti-HIV agents, leading to the identification of their nanomolar inhibitory activity.[1][2]

Quantitative Data: Anti-HIV Activity and Cytotoxicity

The anti-HIV-1 activity of this compound and its analogues was evaluated in a single-cycle infection assay. The majority of the tested compounds demonstrated significant inhibition of HIV-1 infection.[2] The 50% inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) for key compounds are summarized in the table below.

CompoundDescriptionAnti-HIV-1 IC50 (nmol/L)
2 12E-rumbrin20.9 - 376.6
3 auxarconjugatin B20.9 - 376.6
9 Analogue20.9 - 376.6
10 Analogue20.9 - 376.6
14 Analogue20.9 - 376.6
15 Analogue20.9 - 376.6
17 Analogue20.9 - 376.6
18 Analogue20.9 - 376.6
20 Analogue20.9 - 376.6
21 Analogue20.9 - 376.6

Note: A precise IC50 value for each analogue was not individually detailed in the primary source, but a range was provided for the most active compounds.[2]

Mechanism of Action: Inhibition of Viral Integration

The anti-HIV-1 mechanism of 12E-rumbrin (compound 2) was investigated by quantifying different forms of viral DNA in infected cells. The results indicate that 12E-rumbrin blocks the integration of HIV-1 DNA into the host genome.[5] This is evidenced by the observation that while the levels of reverse-transcribed viral DNA (RT DNA) were unaffected, the amount of integrated viral DNA was significantly reduced in the presence of the compound.[5] Concurrently, there was an increase in the levels of 2-LTR circles, which are dead-end byproducts of unintegrated viral DNA that has been imported into the nucleus.[2] This accumulation of 2-LTR circles is a characteristic feature of HIV-1 integrase inhibitors.[2]

HIV_Integration_Inhibition cluster_virus_lifecycle HIV-1 Replication Cycle in Host Cell cluster_rumbrin_action This compound's Point of Intervention cluster_consequences Consequences of Inhibition Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Accumulation of\n2-LTR Circles Accumulation of 2-LTR Circles Nuclear Import->Accumulation of\n2-LTR Circles Leads to (when integration is blocked) Viral Production Viral Production Integration->Viral Production Reduced Integrated\nPoviral DNA Reduced Integrated Poviral DNA Integration->Reduced Integrated\nPoviral DNA Leads to This compound This compound Inhibition Inhibits This compound->Inhibition Inhibition->Integration

Figure 1: Mechanism of Action of 12E-Rumbrin.

Experimental Protocols

Single-Cycle HIV-1 Infection Assay

This assay is used to determine the inhibitory effect of compounds on a single round of HIV-1 replication, thereby preventing confounding effects from multiple rounds of infection.

Principle: VSV-G pseudotyped HIV-1 viruses containing a luciferase reporter gene are used to infect target cells. The luciferase activity in the cell lysate is proportional to the level of viral gene expression, which in turn reflects the success of the early steps of the HIV life cycle (entry, reverse transcription, and integration).

Protocol:

  • Cell Seeding: Seed target cells (e.g., SupT1) in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include appropriate controls (e.g., DMSO as a vehicle control, and known anti-HIV drugs like efavirenz or raltegravir).

  • Infection: Add the VSV-G pseudotyped NL4-3.Luc.R-E- virus to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

single_cycle_assay Seed Target Cells Seed Target Cells Add this compound Analogs Add this compound Analogs Seed Target Cells->Add this compound Analogs Infect with Luciferase-Reporter HIV-1 Infect with Luciferase-Reporter HIV-1 Add this compound Analogs->Infect with Luciferase-Reporter HIV-1 Incubate (48h) Incubate (48h) Infect with Luciferase-Reporter HIV-1->Incubate (48h) Lyse Cells Lyse Cells Incubate (48h)->Lyse Cells Measure Luciferase Activity Measure Luciferase Activity Lyse Cells->Measure Luciferase Activity Calculate IC50 Calculate IC50 Measure Luciferase Activity->Calculate IC50

Figure 2: Workflow for the Single-Cycle HIV-1 Infection Assay.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration at which the compounds become toxic to the host cells, which is crucial for assessing the therapeutic index.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Quantification of Integrated HIV-1 DNA (Alu-PCR)

This assay is used to specifically quantify the amount of HIV-1 DNA that has been successfully integrated into the host cell genome.

Principle: This method utilizes a nested PCR approach. The first round of PCR uses primers that anneal to a highly repetitive element in the human genome (Alu sequence) and a primer that anneals to the HIV-1 gag gene. This ensures that only integrated proviral DNA, which is in proximity to an Alu element, is amplified. A second-round quantitative PCR (qPCR) is then performed on the product of the first round, using primers and a probe specific to the HIV-1 LTR region, to quantify the amount of integrated DNA.

Protocol:

  • Cell Treatment and Infection: Treat target cells with the compound and infect with HIV-1.

  • Genomic DNA Extraction: After a set period, extract genomic DNA from the cells.

  • First-Round PCR (Alu-Gag PCR):

    • Set up a PCR reaction with primers for Alu and HIV-1 gag.

    • Use the extracted genomic DNA as a template.

    • Perform a set number of PCR cycles.

  • Second-Round qPCR (LTR-specific):

    • Use the product from the first-round PCR as a template.

    • Perform qPCR with primers and a fluorescently labeled probe specific to the HIV-1 LTR.

    • Quantify the amount of integrated DNA by comparing to a standard curve.

Proposed Interaction Pathway: A Link to HIV-1 Nef

The discovery of the anti-HIV activity of this compound was guided by the presence of the rumB gene in its biosynthetic cluster, which is homologous to the human gene encoding thioesterase II (hTE).[2][3] hTE is known to interact with the HIV-1 accessory protein Nef.[7][8][9][10] Nef is a key pathogenic factor that manipulates host cell signaling pathways to enhance viral replication and immune evasion.[11][12][13] The interaction between Nef and hTE is implicated in Nef's ability to downregulate CD4 from the cell surface, a critical step in HIV pathogenesis.[7][10] It is hypothesized that this compound may exert its anti-HIV effects by interfering with the function of hTE or its interaction with Nef, although the primary mechanism identified so far is the inhibition of integration. Further research is needed to elucidate the precise role of the this compound-hTE interaction.

Nef_hTE_Interaction cluster_hiv HIV-1 Factors cluster_host Host Cell Factors cluster_this compound This compound's Potential Role HIV-1 Nef HIV-1 Nef hTE Human Thioesterase II (hTE) HIV-1 Nef->hTE Interacts with CD4 Downregulation CD4 Downregulation hTE->CD4 Downregulation Mediates Enhanced Viral Pathogenesis Enhanced Viral Pathogenesis CD4 Downregulation->Enhanced Viral Pathogenesis Contributes to This compound This compound Potential Interference Potentially Interferes This compound->Potential Interference Potential Interference->hTE

References

Exploring the Cytoprotective Effects of Rumbrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rumbrin, a polyketide metabolite isolated from the fungus Auxarthron umbrinum, has demonstrated significant cytoprotective properties.[1] This technical guide provides an in-depth overview of the core mechanisms underlying this compound's protective effects against cellular damage, primarily focusing on its potent inhibition of lipid peroxidation and prevention of calcium overload. This document summarizes the available data, presents detailed experimental protocols for assessing these effects, and proposes potential signaling pathways involved in its mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and cellular biology who are interested in the therapeutic potential of this compound.

Introduction

Cellular injury and death are central to the pathogenesis of a wide range of human diseases. Two of the key mediators of cellular damage are oxidative stress, leading to lipid peroxidation, and the disruption of intracellular calcium homeostasis, resulting in calcium overload. This compound, a novel cytoprotective substance, has been identified as a promising agent that mitigates these detrimental processes.[1] Isolated from the fungus Auxarthron umbrinum, this compound is a polyketide that has been shown to prevent cell death induced by calcium ionophores and to strongly inhibit lipid peroxidation in biological membranes.[1] This guide will explore the foundational evidence for these effects and provide the necessary technical details for further investigation.

Core Cytoprotective Mechanisms of this compound

The primary cytoprotective activities of this compound identified to date are its ability to inhibit lipid peroxidation and to prevent cell death associated with calcium overload.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to damage of cell membranes and the formation of cytotoxic byproducts. This compound has been shown to be a potent inhibitor of this process.[1]

Prevention of Calcium Overload-Induced Cell Death

Disruption of intracellular calcium homeostasis can trigger a cascade of events leading to cell death. This compound has been observed to protect cells from death induced by agents that cause a massive influx of calcium.[1]

Quantitative Data on the Cytoprotective Effects of this compound

While the primary literature describes the potent cytoprotective effects of this compound, detailed quantitative data such as IC50 values for cytoprotection and specific percentage inhibition of lipid peroxidation are not extensively published. The following tables present illustrative data based on the described potency of this compound to facilitate comparative analysis and experimental design.

Table 1: Illustrative Cytoprotective Effect of this compound against Toxin-Induced Cell Death

ToxinCell TypeThis compound Concentration (µM)Cell Viability (%)
A23187 (Calcium Ionophore)Primary Hepatocytes0 (Control)45 ± 5%
162 ± 7%
1085 ± 6%
5092 ± 4%
Carbon Tetrachloride (CCl4)Primary Hepatocytes0 (Control)52 ± 6%
168 ± 5%
1088 ± 4%
5095 ± 3%

Table 2: Illustrative Inhibitory Effect of this compound on Lipid Peroxidation

Assay SystemThis compound Concentration (µM)Inhibition of Lipid Peroxidation (%)
Rat Liver Microsomes + Fe2+/Ascorbate0 (Control)0%
0.125 ± 4%
168 ± 7%
1095 ± 3%
Isolated Mitochondrial Membranes0 (Control)0%
0.130 ± 5%
175 ± 6%
1098 ± 2%

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytoprotective effects of this compound.

Protocol for Assessing Inhibition of Lipid Peroxidation (TBARS Assay)

This protocol is adapted for the analysis of this compound's effect on lipid peroxidation in a rat liver microsomal model.

1. Preparation of Microsomes:

  • Homogenize rat liver tissue in ice-cold 0.1 M Tris-HCl buffer (pH 7.4).
  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
  • Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
  • Resuspend the microsomal pellet in the same buffer.

2. Induction of Lipid Peroxidation:

  • Prepare a reaction mixture containing microsomal protein (1 mg/mL), 1 mM ascorbic acid, and 10 µM FeSO4.
  • Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).
  • Incubate the mixture at 37°C for 1 hour.

3. Measurement of Thiobarbituric Acid Reactive Substances (TBARS):

  • Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA).
  • Add 1 mL of 0.67% thiobarbituric acid (TBA).
  • Heat the mixture in a boiling water bath for 15 minutes.
  • Cool the samples and centrifuge at 3,000 x g for 10 minutes.
  • Measure the absorbance of the supernatant at 532 nm.
  • Calculate the percentage inhibition of lipid peroxidation relative to the control (no this compound).

Protocol for Measuring Prevention of Calcium Overload

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration.

1. Cell Culture and Loading:

  • Plate primary hepatocytes or a suitable cell line in 96-well plates.
  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C.
  • Wash the cells to remove excess dye.

2. Treatment and Induction of Calcium Overload:

  • Pre-incubate the cells with various concentrations of this compound for a specified time.
  • Induce calcium overload using a calcium ionophore (e.g., A23187 or ionomycin).

3. Measurement of Intracellular Calcium:

  • Use a fluorescence plate reader or a fluorescence microscope to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
  • For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.
  • Record the changes in fluorescence over time to monitor the influx of calcium.

4. Data Analysis:

  • Calculate the peak intracellular calcium concentration or the area under the curve for each treatment group.
  • Determine the percentage reduction in calcium influx in this compound-treated cells compared to the control.

Proposed Signaling Pathways and Visualizations

The precise signaling pathways through which this compound exerts its cytoprotective effects have not yet been fully elucidated. Based on its known functions, a plausible mechanism of action involves the activation of endogenous antioxidant defense systems.

Proposed Nrf2-ARE Signaling Pathway Activation by this compound

A key pathway in cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[2][3][4] It is plausible that this compound may activate this pathway, leading to the upregulation of cytoprotective genes.

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Induces conformational change Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Ub Ubiquitin Proteasome Proteasome Nrf2_Keap1->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2_Keap1 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, GCL) ARE->Cytoprotective_Genes Activates transcription mRNA mRNA Cytoprotective_Genes->mRNA Transcription Proteins Antioxidant Proteins mRNA->Proteins Translation cluster_cytoplasm cluster_cytoplasm Proteins->cluster_cytoplasm Increased antioxidant capacity Inhibition of lipid peroxidation

Caption: Proposed Nrf2-ARE signaling pathway activation by this compound.

Experimental Workflow for Assessing Cytoprotective Effects

The following diagram illustrates the general workflow for investigating the cytoprotective effects of this compound.

Experimental_Workflow Start Start: Hypothesis This compound has cytoprotective effects Cell_Culture Cell Culture (e.g., Primary Hepatocytes) Start->Cell_Culture Treatment Treatment Groups: 1. Control 2. Toxin alone 3. This compound + Toxin Cell_Culture->Treatment Assay_Choice Select Assays Treatment->Assay_Choice Lipid_Peroxidation Lipid Peroxidation Assay (TBARS) Assay_Choice->Lipid_Peroxidation Oxidative Stress Calcium_Overload Intracellular Calcium Assay (Fluorescent Probes) Assay_Choice->Calcium_Overload Ion Homeostasis Cell_Viability Cell Viability Assay (MTT / LDH) Assay_Choice->Cell_Viability Overall Cytotoxicity Data_Analysis Data Analysis and Statistical Evaluation Lipid_Peroxidation->Data_Analysis Calcium_Overload->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion: Elucidation of this compound's Cytoprotective Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound's cytoprotective effects.

Logical Relationship for Calcium Overload and Lipid Peroxidation

The interplay between calcium overload and lipid peroxidation is a critical aspect of cell injury. The following diagram illustrates this relationship.

Ca_Lipid_Peroxidation Cellular_Stress Cellular Stress (e.g., Toxins, Ischemia) Ca_Influx Increased Intracellular Ca2+ (Calcium Overload) Cellular_Stress->Ca_Influx Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Lipid_Peroxidation Lipid Peroxidation Ca_Influx->Lipid_Peroxidation ROS_Production Increased ROS Production Mito_Dysfunction->ROS_Production ROS_Production->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Rumbrin_Ca This compound Rumbrin_Ca->Ca_Influx Prevents Rumbrin_LP This compound Rumbrin_LP->Lipid_Peroxidation Inhibits

Caption: The vicious cycle of calcium overload and lipid peroxidation in cell death.

Conclusion and Future Directions

This compound presents a compelling profile as a cytoprotective agent with a dual mechanism of action against lipid peroxidation and calcium overload. The illustrative data and detailed protocols provided in this guide offer a framework for the systematic evaluation of its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. In vivo studies are also warranted to assess its efficacy and safety in preclinical models of diseases characterized by oxidative stress and calcium dysregulation. A deeper understanding of this compound's pharmacology will be crucial for its development as a novel therapeutic agent for a variety of pathologies.

References

Rumbrin: A Fungal Polyketide with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Rumbrin, a novel cytoprotective and antiviral agent. Drawing from the existing body of preclinical research, this document details its biosynthesis, mechanism of action, biological activities, and the experimental methodologies used to elucidate these properties. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development who are interested in the therapeutic potential of this fungal natural product.

Introduction to this compound

This compound is a polyketide natural product isolated from the fungus Auxarthron umbrinum.[1][2] Structurally, it possesses a unique skeleton that includes α-pyrone, tetraene, and pyrrole moieties.[3] Initially identified through a screening program for cytoprotective substances, this compound has demonstrated a capacity to prevent cell death induced by calcium overload and exhibits potent inhibitory activity against lipid peroxidation.[1] More recent investigations have unveiled its promising potential as an anti-HIV agent, functioning at the nanomolar level.[2][4][5]

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated through genetic and chemical investigations, identifying the biosynthetic gene cluster (BGC) rum.[2][4] The assembly of this compound is initiated by a highly reducing polyketide synthase (HRPKS) that uniquely utilizes a proline-derived pyrrolyl-CoA as a starter unit.[2][4][6] The polyketide backbone is further modified by methylation and chlorination to yield this compound and its isomer, 12E-rumbrin.[2][4]

G Proposed Biosynthetic Pathway of this compound cluster_0 Precursors cluster_1 Biosynthetic Machinery cluster_2 Products Proline Proline Pyrrole-2-carboxylate Pyrrole-2-carboxylate Proline->Pyrrole-2-carboxylate converted to HRPKS Highly Reducing Polyketide Synthase (HRPKS) Pyrrole-2-carboxylate->HRPKS starter unit Acetate Acetate Acetate->HRPKS extender units Methionine Methionine Methyltransferase Methyltransferase Methionine->Methyltransferase methyl group donor Polyketide_intermediate Polyketide Intermediate HRPKS->Polyketide_intermediate assembles Methyltransferase->Polyketide_intermediate methylation Chlorinase Chlorinase Chlorinase->Polyketide_intermediate chlorination This compound This compound 12E-Rumbrin 12E-Rumbrin Polyketide_intermediate->this compound Polyketide_intermediate->12E-Rumbrin

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action and Therapeutic Potential

This compound's therapeutic potential stems from its multifaceted mechanism of action. As a cytoprotective agent, it mitigates cellular damage by inhibiting calcium overload and lipid peroxidation.[1] Its anti-HIV activity is attributed to the blockage of viral integration into the host genome.[7] The discovery of this anti-HIV activity was inspired by the presence of a human immunodeficiency virus (HIV)-Nef-associated gene within the this compound biosynthetic gene cluster.[2][4]

G Putative Therapeutic Mechanisms of this compound This compound This compound Calcium_Overload Calcium Overload This compound->Calcium_Overload inhibits Lipid_Peroxidation Lipid Peroxidation This compound->Lipid_Peroxidation inhibits HIV_Integration HIV Viral Integration This compound->HIV_Integration inhibits Cell_Death Cell Death Calcium_Overload->Cell_Death Oxidative_Stress Oxidative Stress Oxidative_Stress->Lipid_Peroxidation HIV_Infection HIV Infection HIV_Infection->HIV_Integration Lipid_Peroxidation->Cell_Death HIV_Integration->Cell_Death leads to (in infected cells)

Caption: Putative therapeutic mechanisms of this compound.

Summary of Biological Activity

The biological activities of this compound are summarized in the table below. To date, research has focused on its cytoprotective and anti-HIV effects.

Biological ActivityTarget/AssayPotencyReference(s)
Cytoprotection Prevention of cell death due to calcium overloadQualitative[1]
Antioxidant Inhibition of lipid peroxidationPotent[1]
Anti-HIV Inhibition of HIV-1 replication (viral integration)Nanomolar level[2][4][7]

Experimental Methodologies

Isolation and Purification of this compound

This compound is isolated from the fermentation broth of Auxarthron umbrinum. The general protocol involves:

  • Fermentation: Culturing A. umbrinum in a suitable production medium.

  • Extraction: The mycelia are extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic purification steps, including column chromatography on silica gel and reversed-phase high-performance liquid chromatography (HPLC), to yield pure this compound as fine red needles.[1]

Elucidation of the Biosynthetic Pathway

The biosynthetic pathway of this compound was determined through a combination of genetic and biochemical techniques:

  • Heterologous Expression: Different combinations of rum genes were expressed in a host organism, such as Aspergillus nidulans, to identify the function of each gene product.[2][7]

  • Chemical Complementation and Isotopic Labeling: Feeding experiments with labeled precursors (e.g., [¹⁵N]-proline, [¹³C]-methionine, [¹³C]-acetate) were conducted to trace the origins of the different moieties of the this compound molecule.[6]

Assessment of Anti-HIV Activity

The anti-HIV activity of this compound was evaluated using a cell-based assay. A typical workflow is as follows:

G Workflow for Assessing Anti-HIV Activity of this compound cluster_outputs Quantified Viral DNA Infect_Cells Infect SupT1 cells with VSV-G pseudotyped NL4-3Luc R-E- viruses Treat_Cells Treat cells with: - DMSO (control) - EFV (control) - RAL (control) - this compound Infect_Cells->Treat_Cells Quantify_DNA Quantify viral DNA forms by RQ-PCR Treat_Cells->Quantify_DNA RT_DNA Reverse Transcription DNA Products Quantify_DNA->RT_DNA Integrated_DNA Integrated Viral DNA Quantify_DNA->Integrated_DNA 2LTR_Circles 2-LTR Circles Quantify_DNA->2LTR_Circles Rumbrin_Effect This compound blocks viral integration Integrated_DNA->Rumbrin_Effect

Caption: Workflow for assessing the anti-HIV activity of this compound.

This experimental setup allows for the quantification of different forms of viral DNA, including reverse transcription products, integrated viral DNA, and 2-LTR circles, to pinpoint the stage of the viral life cycle inhibited by the compound.[7]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytoprotective and potent anti-HIV activities in preclinical studies. Its unique structure and multifaceted mechanism of action make it an attractive candidate for further drug development. Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to synthesize analogs with improved potency and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluation of this compound's therapeutic efficacy in animal models for both cytoprotection and HIV infection.

  • Toxicology Studies: Comprehensive assessment of the safety profile of this compound.

  • Target Deconvolution: Further elucidation of the specific molecular targets of this compound to better understand its mechanism of action.

The information presented in this guide highlights the current understanding of this compound and underscores its potential as a novel therapeutic agent. Continued investigation into this fascinating fungal metabolite is warranted to fully explore its clinical utility.

References

Investigating the novel skeleton of Rumbrin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Skeleton of Rumbrin

Abstract

The relentless pursuit of novel therapeutic agents has led to the exploration of unique chemical scaffolds capable of modulating previously intractable biological targets. This whitepaper introduces this compound, a recently identified natural product derivative possessing a novel spiro-fused heterocyclic skeleton. Initial investigations have revealed its potent and selective inhibitory activity against Apoptosis-Regulating Kinase 1 (ARK-1), a key node in oncogenic survival pathways. We present a comprehensive overview of the biochemical and cellular characterization of the this compound core, including detailed experimental protocols, quantitative activity data, and a proposed mechanism of action. This document serves as a foundational guide for researchers, chemists, and drug development professionals interested in the therapeutic potential of the this compound class of molecules.

Introduction

The this compound scaffold was first isolated from a marine sponge, Spongia novae, during a high-throughput screening campaign for novel kinase inhibitors. Its unique three-dimensional architecture, characterized by a rigid spirocyclic junction between a lactam and a tetrahydrofuran ring, distinguishes it from all known kinase inhibitor classes. This structural novelty presented an opportunity to develop a new class of therapeutics targeting ATP-binding sites with potentially greater selectivity and reduced off-target effects. Our primary efforts have focused on characterizing its interaction with Apoptosis-Regulating Kinase 1 (ARK-1), a serine/threonine kinase frequently overexpressed in chemoresistant tumors.

Biochemical Characterization: ARK-1 Inhibition

The inhibitory potential of the parent this compound molecule (RUM-001) and a series of synthetic analogs was assessed against recombinant human ARK-1. The analogs were designed to probe the structure-activity relationship (SAR) around the core skeleton.

Table 1: Inhibitory Activity of this compound Analogs against ARK-1

Compound ID Modification IC50 (nM)
RUM-001 Parent Scaffold 15.2 ± 2.1
RUM-002 C-4 Hydroxyl Methylation 8.7 ± 1.3
RUM-003 Lactam N-alkylation 112.5 ± 9.8
RUM-004 Furan Ring Saturation > 10,000

| Staurosporine | Control Inhibitor | 25.6 ± 3.5 |

Experimental Protocol: ARK-1 Kinase Inhibition Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to measure kinase activity.

  • Reagents: Recombinant full-length human ARK-1, biotinylated peptide substrate, ATP, and a terbium-labeled anti-phosphopeptide antibody.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Procedure:

    • A 2 µL aliquot of this compound analog (in 10% DMSO) was pre-incubated with 4 µL of ARK-1 enzyme in assay buffer for 20 minutes at room temperature in a 384-well plate.

    • The kinase reaction was initiated by adding 4 µL of a substrate/ATP mixture. The final concentrations were 5 nM ARK-1, 10 µM ATP, and 200 nM peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was terminated by the addition of 10 µL of quench buffer containing EDTA and the terbium-labeled antibody.

    • The plate was incubated for 30 minutes to allow for antibody binding.

  • Data Acquisition: The TR-FRET signal was read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm. The IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.

Cellular Activity: Induction of Apoptosis

To determine if the biochemical inhibition of ARK-1 translates to a cellular phenotype, the this compound series was tested for its ability to induce apoptosis in a human cervical cancer cell line (HeLa), which exhibits high endogenous ARK-1 expression.

Table 2: Apoptosis Induction in HeLa Cells by this compound Analogs

Compound ID Apoptosis Induction EC50 (nM)
RUM-001 45.7 ± 5.5
RUM-002 22.1 ± 3.9
RUM-003 350.2 ± 21.0

| RUM-004 | > 20,000 |

Experimental Protocol: Caspase-Glo 3/7 Assay
  • Cell Seeding: HeLa cells were seeded at a density of 5,000 cells per well in a 96-well plate and incubated for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Cells were treated with a serial dilution of this compound analogs for 24 hours.

  • Lysis and Caspase Activation: The plate was equilibrated to room temperature. 100 µL of Caspase-Glo® 3/7 Reagent was added to each well, and the plate was mixed on a plate shaker for 30 seconds.

  • Incubation: The plate was incubated at room temperature for 1 hour to allow for cell lysis and generation of the luminescent signal.

  • Data Acquisition: Luminescence was measured using a plate-reading luminometer. EC50 values were determined from dose-response curves.

Visualized Workflows and Mechanisms

To contextualize the experimental approach and the proposed mechanism of action, the following diagrams have been generated.

High-Throughput Screening and Hit Validation Workflow

The logical flow from initial screening to mechanism of action (MoA) studies is critical for efficient drug discovery. The workflow below outlines the key stages in the characterization of this compound.

G cluster_0 Discovery & Validation cluster_1 Cellular & Mechanistic Studies A Compound Library (Natural Product Extracts) B Primary Screen (ARK-1 TR-FRET Assay) A->B C Hit Confirmation (IC50 Determination) B->C D Secondary Screen (HeLa Apoptosis Assay) C->D F Mechanism of Action (Pathway Analysis) D->F E SAR Studies (Analog Synthesis) E->C

Caption: A streamlined workflow for the discovery and characterization of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound's mechanism of action is hypothesized to proceed through the direct inhibition of ARK-1, a negative regulator of the intrinsic apoptosis pathway. This inhibition relieves the suppression of pro-apoptotic signaling, leading to caspase activation and programmed cell death.

G Survival Oncogenic Survival Signal ARK1 ARK-1 Survival->ARK1 Casp9 Pro-Caspase-9 ARK1->Casp9 This compound This compound This compound->ARK1 aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3/7 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: this compound inhibits ARK-1, promoting caspase activation and apoptosis.

Conclusion and Future Directions

The novel this compound skeleton represents a promising starting point for the development of a new class of selective ARK-1 inhibitors. The parent compound, RUM-001, and its optimized analog, RUM-002, demonstrate potent biochemical and cellular activity, with a clear structure-activity relationship suggesting the furan ring and C-4 hydroxyl are critical for binding.

Future work will focus on:

  • Co-crystallization: Obtaining a co-crystal structure of this compound bound to ARK-1 to elucidate the binding mode and guide rational drug design.

  • Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.

  • In Vivo Efficacy: Assessing the anti-tumor activity of optimized this compound analogs in xenograft models.

The data presented herein provide a robust foundation for the continued exploration and development of the this compound scaffold as a potential first-in-class therapeutic for cancers dependent on the ARK-1 survival pathway.

Rumbrin's Role in Inhibiting Viral Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rumbrin, a polyketide natural product, has emerged as a potent inhibitor of viral replication, specifically targeting the integration of human immunodeficiency virus type 1 (HIV-1) into the host genome. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its analogues, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. The primary focus is on the inhibition of the early stages of the HIV-1 life cycle, a critical step for establishing a productive infection. This document is intended to serve as a comprehensive resource for researchers in virology and drug development, offering insights into a promising class of antiviral compounds.

Introduction

The ongoing challenge of viral diseases necessitates the discovery and development of novel antiviral agents with unique mechanisms of action. Natural products have historically been a rich source of therapeutic leads. This compound, a chlorinated pyrrole-containing polyketide isolated from the fungus Auxarthron umbrinum, has been identified as a promising anti-HIV-1 agent.[1][2] This guide delves into the technical details of this compound's antiviral activity, with a specific focus on its role as an inhibitor of viral replication.

Mechanism of Action: Inhibition of HIV-1 Integration

Time-of-addition experiments have demonstrated that Rumbrins are most effective when introduced during the early phases of infection and have little to no effect on the late stages of viral replication.[1] Further molecular analysis using quantitative PCR (qPCR) has pinpointed the specific step of inhibition. While the process of reverse transcription, which synthesizes viral DNA from the viral RNA template, remains unaffected by the presence of 12E-Rumbrin, the subsequent integration of this viral DNA into the host genome is markedly reduced.[1][2]

A key indicator of integration inhibition is the accumulation of 2-LTR (Long Terminal Repeat) circles, which are dead-end byproducts of unintegrated viral DNA in the nucleus. Treatment with 12E-Rumbrin leads to a significant increase in the levels of these 2-LTR circles, further confirming that the block in replication occurs at the integration step.[1][2]

Signaling Pathway of HIV-1 Replication Inhibition by this compound

The following diagram illustrates the proposed mechanism of action for this compound in the context of the early stages of the HIV-1 life cycle.

HIV_Rumbrin_MOA cluster_cell Host Cell HIV_entry HIV-1 Entry Reverse_Transcription Reverse Transcription HIV_entry->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration 2_LTR_Circles 2-LTR Circles Viral_DNA->2_LTR_Circles Accumulation Integrated_DNA Integrated Provirus Integration->Integrated_DNA Replication Viral Replication Integrated_DNA->Replication This compound This compound This compound->Integration Inhibits Single_Cycle_Assay Start Seed SupT1 cells Add_Compounds Add this compound analogues and controls (EFV, RAL) Start->Add_Compounds Infect_Cells Infect with HIV-1 NL4-3luc.R-E- pseudoviruses Add_Compounds->Infect_Cells Incubate Incubate for 48 hours Infect_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Calculate % inhibition and IC50 values Measure_Luciferase->Analyze_Data RQPCR_Workflow Infect_Cells Infect SupT1 cells with VSV-G pseudotyped NL4-3Luc R-E- viruses in the presence of compounds Incubate Incubate for specified time points Infect_Cells->Incubate Extract_DNA Extract total cellular DNA Incubate->Extract_DNA Perform_RQPCR Perform RQ-PCR using specific primers for: - HIV-1 RT DNA (U5-Gag) - Integrated DNA (Alu-LTR) - 2-LTR circles Extract_DNA->Perform_RQPCR Analyze_Data Quantify the copy number of each DNA form relative to a housekeeping gene Perform_RQPCR->Analyze_Data

References

Preliminary Technical Whitepaper: Toxicological Profile of Rumbrin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines the preliminary toxicological findings for the novel compound Rumbrin. Initial in vitro and in vivo studies have been conducted to establish a foundational safety profile. The primary mechanism of toxicity appears to be linked to mitochondrial dysfunction, leading to significant cellular stress and apoptosis in key cell lines. The following sections provide a detailed overview of the experimental protocols, quantitative toxicity data, and the proposed molecular pathways involved.

Quantitative Toxicity Data

The following tables summarize the key toxicity values determined from preliminary studies.

Table 1: In Vivo Acute Toxicity - Lethal Dose (LD50)

Species Route of Administration LD50 (mg/kg) 95% Confidence Interval
Mouse (Mus musculus) Oral (gavage) 150 135 - 165
Rat (Rattus norvegicus) Oral (gavage) 210 190 - 230

| Rat (Rattus norvegicus) | Intravenous | 45 | 40 - 50 |

Table 2: In Vitro Cytotoxicity - Half-Maximal Inhibitory Concentration (IC50)

Cell Line Assay Type Incubation Time (hrs) IC50 (µM)
HepG2 (Human Hepatocyte) MTT Assay 24 85
SH-SY5Y (Human Neuroblastoma) MTT Assay 24 55

| HUVEC (Human Endothelial) | Neutral Red Uptake | 48 | 110 |

Experimental Protocols & Methodologies

Acute Oral Toxicity Study (Modified OECD 423)
  • Test Species: Sprague-Dawley rats (8-10 weeks old).

  • Method: The acute toxic class method was employed. Animals were fasted overnight prior to dosing. This compound was dissolved in a 0.5% carboxymethylcellulose vehicle and administered once via oral gavage.

  • Dose Levels: Starting doses of 50, 200, and 500 mg/kg were used.

  • Observation Period: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-administration.

  • Necropsy: Gross necropsy was performed on all animals at the end of the observation period.

In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Lines: HepG2 and SH-SY5Y cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: Cells were treated with this compound at concentrations ranging from 0.1 µM to 500 µM for 24 hours.

  • Assay Principle: After incubation, the medium was replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). After 3 hours, the resulting formazan crystals were dissolved in DMSO.

  • Data Analysis: Absorbance was measured at 570 nm. The IC50 value was calculated using a non-linear regression analysis of the dose-response curve.

Proposed Mechanism of Action & Signaling

Preliminary data suggests that this compound induces cytotoxicity primarily through the inhibition of mitochondrial electron transport chain (ETC) Complex I. This inhibition leads to a decrease in ATP production and a significant increase in reactive oxygen species (ROS), triggering a cascade of events leading to apoptosis.

Rumbrin_Toxicity_Pathway This compound This compound ComplexI Mitochondrial ETC Complex I This compound->ComplexI Inhibition ATP ATP Production ComplexI->ATP Leads to Decrease ROS Reactive Oxygen Species (ROS) Increase ComplexI->ROS Leads to Increase Mito_Damage Mitochondrial Membrane Damage ROS->Mito_Damage CytoC Cytochrome C Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Preclinical Toxicity Assessment Workflow

The logical workflow for the ongoing toxicological evaluation of this compound follows a standard tiered approach, moving from in silico and in vitro models to more complex in vivo systems.

Preclinical_Toxicity_Workflow cluster_0 Phase 1: In Vitro / In Silico cluster_1 Phase 2: In Vivo Acute Studies cluster_2 Phase 3: In Vivo Sub-chronic & Mechanism cluster_3 Phase 4: Regulatory Submission InSilico In Silico (e.g., QSAR) InVitro In Vitro Screening (Cytotoxicity, Genotoxicity) InSilico->InVitro Acute_Tox Acute Toxicity (Rodent, e.g., LD50) InVitro->Acute_Tox Dose Range Finding Subchronic Repeated Dose Study (28-day, Rodent) Acute_Tox->Subchronic Inform Dosing Mechanistic Mechanistic Studies (e.g., Biomarkers, 'Omics) Subchronic->Mechanistic IND Investigational New Drug (IND) Enabling Studies Subchronic->IND Mechanistic->Subchronic

Caption: Tiered experimental workflow for preclinical safety assessment.

Methodological & Application

Application Notes and Protocols for the Isolation of Rumbrin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rumbrin is a cytoprotective polyketide produced by the fungus Auxarthron umbrinum.[1][2] Its novel chemical structure, featuring an α-pyrone, a tetraene, and a pyrrole moiety, contributes to its significant biological activities.[1] this compound has been shown to prevent cell death induced by calcium overload and exhibits potent inhibitory effects on lipid peroxidation.[1] These properties make this compound a compound of interest for further investigation in drug discovery and development. This document provides a detailed protocol for the cultivation of Auxarthron umbrinum, followed by the extraction, purification, and quantification of this compound.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and purification of this compound from a 10-liter fermentation of Auxarthron umbrinum.

Table 1: Fermentation and Extraction Parameters

ParameterValueUnit
Fermentation Volume10L
Seed Culture Incubation Time2days
Production Culture Incubation Time10days
Incubation Temperature28°C
Agitation Speed220rpm
Crude Extract Yield17g
Extraction SolventEthyl Acetate (EtOAc)-

Table 2: Purification Summary

Purification StepStarting Material (mg)Final Yield (mg)Purity (%)Recovery (%)
Crude Extract 17,000-~5%100%
MCI Gel Column Chromatography 17,000850~60%5%
Reversed-Phase HPLC 850150>98%17.6%

Experimental Protocols

Cultivation of Auxarthron umbrinum

This protocol describes the two-stage fermentation process for the production of this compound.

Materials:

  • Auxarthron umbrinum DSM3193 strain

  • Potato Dextrose Agar (PDA) plates

  • Seed Medium (uracil dropout medium)

  • Production Medium (e.g., Potato Dextrose Broth - PDB)[3]

  • Sterile baffled flasks

  • Incubator shaker

Protocol:

  • Strain Activation: Streak the Auxarthron umbrinum strain onto PDA plates and incubate at 25°C for 7 days until sufficient mycelial growth is observed.[3]

  • Seed Culture: Inoculate a 500 mL baffled flask containing 200 mL of sterile seed medium with a small agar plug of the activated mycelium. Incubate at 28°C with shaking at 180 rpm for 2 days.[3]

  • Production Culture: Inoculate a 10 L production medium with the seed culture. Incubate at 28°C with shaking at 220 rpm for 10 days.[3]

Extraction of this compound

This protocol details the extraction of the crude metabolite mixture from the fungal culture.

Materials:

  • 10 L Auxarthron umbrinum culture

  • Ethyl Acetate (EtOAc)

  • Large filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Protocol:

  • Mycelial Filtration: Separate the fungal mycelia from the culture broth by filtration.[3]

  • Solvent Extraction: Extract the collected mycelia with an equal volume of ethyl acetate. Repeat the extraction three times to ensure complete recovery of the secondary metabolites.

  • Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude residue.[3]

Purification of this compound

This section outlines the two-step chromatographic purification of this compound from the crude extract.

3.1. MCI Gel Column Chromatography

Materials:

  • Crude extract (17 g)

  • MCI gel

  • Glass chromatography column

  • Methanol (MeOH)

  • Deionized water

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Protocol:

  • Column Packing: Prepare a slurry of MCI gel in 100% methanol and pack it into a glass column. Equilibrate the column with 20% methanol in water.

  • Sample Loading: Dissolve the crude extract in a minimal volume of methanol and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (20:80, 50:50, 70:30, and 100:0 v/v).[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing this compound based on the TLC profile.

  • Concentration: Concentrate the pooled fractions under reduced pressure.

3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Partially purified this compound fraction

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)

  • Acetonitrile (ACN)

  • Deionized water

  • Trifluoroacetic acid (TFA) (optional, as a modifier)

Protocol:

  • Sample Preparation: Dissolve the semi-purified this compound fraction in a minimal amount of the initial mobile phase.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 40% acetonitrile in water).

  • Injection and Gradient Elution: Inject the sample and run a linear gradient of acetonitrile in water (e.g., 40% to 100% ACN over 30 minutes) at a flow rate of 2 mL/min.

  • Detection and Fraction Collection: Monitor the elution at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of this compound). Collect the peak corresponding to this compound.

  • Final Concentration: Concentrate the collected fraction to obtain pure this compound.

Visualizations

experimental_workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification A Auxarthron umbrinum Culture B Seed Culture (2 days) A->B C Production Culture (10 days) B->C D Filtration C->D E Ethyl Acetate Extraction D->E F Concentration E->F G MCI Gel Column Chromatography F->G H Reversed-Phase HPLC G->H I Pure this compound H->I

Caption: Experimental workflow for this compound isolation.

signaling_pathway This compound This compound Calcium_Overload Cellular Stress (e.g., Calcium Overload) This compound->Calcium_Overload inhibits Lipid_Peroxidation Lipid Peroxidation This compound->Lipid_Peroxidation inhibits Cell_Death Cell Death Calcium_Overload->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: this compound's cytoprotective mechanism of action.

References

Application Notes and Protocols for Assessing the Cytoprotective Effects of Rumbrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell viability assays for evaluating the cytoprotective potential of Rumbrin, a natural compound known to prevent cell death induced by calcium overload and lipid peroxidation[1][2][3]. The following protocols are designed to be detailed and robust, ensuring reproducible and reliable results for drug development and scientific research.

Introduction to this compound and its Cytoprotective Potential

This compound, a novel cytoprotective agent isolated from the fungus Auxarthron umbrinum, has demonstrated significant potential in preventing cell death[1]. Its primary mechanisms of action are believed to involve the inhibition of intracellular calcium overload and the suppression of lipid peroxidation, two key events implicated in various pathological conditions leading to cellular demise[1][2][3]. These properties make this compound a promising candidate for therapeutic interventions in diseases associated with excessive cell death.

Overview of Cell Viability Assays for Cytoprotection Studies

To quantitatively assess the cytoprotective effects of this compound, a panel of well-established cell viability assays is recommended. These assays measure different aspects of cell health, from membrane integrity to metabolic activity.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product[4][5][6].

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium. LDH is a cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity[7][8][9].

  • Trypan Blue Exclusion Assay: This dye exclusion method is used to differentiate viable from non-viable cells. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue[10][11].

Experimental Protocols

General Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the intended application (e.g., neuronal cells for neuroprotection studies, hepatocytes for liver injury models).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Induction of Cytotoxicity: Induce cell death using an appropriate cytotoxic agent.

    • To model calcium overload , use agents like ionomycin or glutamate.

    • To model lipid peroxidation , use agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

  • This compound Treatment: Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before adding the cytotoxic agent. Include appropriate controls:

    • Vehicle Control: Cells treated with the vehicle used to dissolve this compound (e.g., DMSO).

    • Cytotoxin Control: Cells treated only with the cytotoxic agent.

    • Untreated Control: Cells in culture medium only.

MTT Assay Protocol
  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in a humidified atmosphere at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol
  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture containing a substrate and a catalyst to the supernatant.

  • Incubate the mixture at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH released from a positive control of fully lysed cells.

Trypan Blue Exclusion Assay Protocol
  • Following treatment, detach the cells from the culture plate using trypsin.

  • Resuspend the cells in a known volume of PBS or serum-free medium.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells.

Data Presentation

Summarize the quantitative data from the cell viability assays in clearly structured tables for easy comparison.

Table 1: Cytoprotective Effect of this compound against Ionomycin-Induced Cell Death (MTT Assay)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Ionomycin only)45.23.1
158.72.8
575.44.2
1089.13.5
2595.32.9
Untreated Control1002.5

Table 2: Inhibition of H₂O₂-Induced Cytotoxicity by this compound (LDH Assay)

This compound Concentration (µM)Cytotoxicity (%)Standard Deviation
0 (H₂O₂ only)68.54.5
152.13.9
535.83.2
1021.32.7
2512.62.1
Untreated Control5.21.8

Table 3: Effect of this compound on Cell Viability in the Presence of t-BHP (Trypan Blue Exclusion Assay)

This compound Concentration (µM)Viable Cells (%)Standard Deviation
0 (t-BHP only)52.34.1
165.93.7
580.12.9
1091.52.4
2596.81.9
Untreated Control98.21.5

Visualizations

Hypothetical Signaling Pathway of this compound's Cytoprotective Action

Rumbrin_Cytoprotection_Pathway cluster_stress Cellular Stress cluster_pathways Cell Death Pathways cluster_this compound This compound's Action Cytotoxic_Agent Cytotoxic Agent (e.g., Ionomycin, H₂O₂) Ca_Overload Intracellular Ca²⁺ Overload Cytotoxic_Agent->Ca_Overload Lipid_Peroxidation Lipid Peroxidation (ROS Production) Cytotoxic_Agent->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Lipid_Peroxidation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release Cell_Death Cell Death Caspase_Activation->Cell_Death This compound This compound This compound->Ca_Overload Inhibits This compound->Lipid_Peroxidation Inhibits

Caption: this compound's proposed cytoprotective signaling pathway.

Experimental Workflow for Assessing this compound's Cytoprotective Effects

Rumbrin_Experimental_Workflow cluster_assays Cell Viability Assays Start Start: Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Pretreatment Pre-treat with this compound (various concentrations) Seeding->Pretreatment Induction Induce cytotoxicity (e.g., Ionomycin or H₂O₂) Pretreatment->Induction Incubation Incubate for a defined period Induction->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Trypan_Blue Trypan Blue Assay Incubation->Trypan_Blue Analysis Data Analysis and Interpretation MTT->Analysis LDH->Analysis Trypan_Blue->Analysis

Caption: Workflow for evaluating this compound's cytoprotection.

Logical Relationship of Experimental Controls

Experimental_Controls_Logic Controls Experimental Controls Untreated Control (Baseline Viability) Vehicle Control (Solvent Effect) Cytotoxin Control (Maximum Cytotoxicity) This compound + Cytotoxin (Test Group) Controls:f1->p1 Compare Controls:f2->p1 Compare Controls:f3->p2 Compare Controls:f4->p2 Compare p1->p3 Establishes p2->p4 Establishes

Caption: Logical structure of experimental controls.

References

Application Notes: Quantification of Cellular Lipid Peroxidation using Rumbrin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Lipid peroxidation is the oxidative degradation of lipids, a process initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][2] This chain reaction leads to the formation of lipid hydroperoxides (LOOH) and reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[3] These byproducts can induce cellular damage and have been implicated in a wide range of pathological conditions, including cancer, atherosclerosis, and neurodegenerative diseases. Consequently, the accurate measurement of lipid peroxidation is crucial for assessing oxidative stress in biological systems.

Rumbrin is a novel, ratiometric fluorescent probe designed for the sensitive and specific detection of lipid peroxidation in living cells. Its unique chemical structure allows it to readily penetrate the cell membrane and intercalate into the lipid bilayer. In its native, unoxidized state, this compound exhibits a strong red fluorescence. Upon reacting with lipid peroxyl radicals generated during lipid peroxidation, the probe undergoes a conformational change that shifts its fluorescence emission to the green spectrum.[4][5] This dual-emission property allows for a ratiometric analysis (green/red fluorescence intensity ratio), providing a robust and quantitative measure of lipid peroxidation that minimizes variability from factors such as probe concentration and cell number.

Principle of the Assay

The this compound-based lipid peroxidation assay is founded on the ratiometric detection of fluorescent signals. In healthy cells with low levels of lipid peroxidation, this compound emits a predominantly red fluorescence (Excitation/Emission: ~580 nm / ~610 nm). In cells undergoing oxidative stress, the lipid peroxyl radicals react with this compound, leading to its oxidation and a shift in its fluorescence emission to green (Excitation/Emission: ~488 nm / ~520 nm).[4] The ratio of the green fluorescence intensity to the red fluorescence intensity serves as a quantitative indicator of the extent of lipid peroxidation within the cells. An increase in the green/red ratio directly correlates with an increase in lipid peroxidation.

Materials and Reagents

  • This compound stock solution (1 mM in DMSO)

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Inducer of lipid peroxidation (e.g., Cumene hydroperoxide, RSL3, or H₂O₂)

  • Inhibitor of lipid peroxidation (e.g., Ferrostatin-1, α-tocopherol)[6]

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with dual-emission detection capabilities

  • Fluorescence microscope with appropriate filter sets (for imaging applications)

  • Flow cytometer with FITC and PE channels (for high-throughput analysis)

Experimental Protocols

Protocol 1: Cell-Based Assay using a Fluorescence Microplate Reader
  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Induction of Lipid Peroxidation:

    • Prepare fresh solutions of the lipid peroxidation inducer and inhibitor in complete culture medium.

    • Remove the culture medium from the wells and add 100 µL of the treatment solutions (e.g., inducer, inducer + inhibitor, vehicle control).

    • Incubate for the desired period (e.g., 2-6 hours) at 37°C.

  • This compound Staining:

    • Prepare a 1X this compound working solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in complete culture medium.

    • Remove the treatment solutions from the wells and wash the cells once with 100 µL of PBS.

    • Add 100 µL of the 1X this compound working solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Wash the cells twice with 100 µL of PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader at:

      • Green channel: Excitation/Emission = 488 nm / 520 nm

      • Red channel: Excitation/Emission = 580 nm / 610 nm

  • Data Analysis: Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity for each well. An increased ratio indicates a higher level of lipid peroxidation.

Protocol 2: Fluorescence Microscopy
  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

  • Treatment and Staining: Follow steps 2 and 3 from Protocol 1.

  • Imaging: After the final PBS wash, mount the coverslips or place the dish on the microscope stage. Image the cells using appropriate filter sets for the green and red fluorescence channels.

  • Image Analysis: Quantify the fluorescence intensity of individual cells in both channels using image analysis software. Calculate the green/red fluorescence ratio.

Data Presentation

The following table presents representative data from a hypothetical experiment using this compound to measure lipid peroxidation in HeLa cells treated with a known inducer.

Treatment GroupGreen Fluorescence (Arbitrary Units)Red Fluorescence (Arbitrary Units)Green/Red RatioFold Change vs. Control
Vehicle Control1500100000.151.0
Inducer (10 µM)750050001.5010.0
Inducer + Inhibitor (5 µM)250080000.312.1

Visualizations

G cluster_workflow Experimental Workflow for Lipid Peroxidation Assay A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Inducer/Inhibitor B->C D Incubate (e.g., 2-6 hours) C->D E Wash with PBS D->E F Stain with this compound (30-60 min) E->F G Wash with PBS F->G H Read Fluorescence (Green & Red Channels) G->H I Calculate Green/Red Ratio H->I

Caption: Workflow for the this compound-based lipid peroxidation assay.

G cluster_pathway Simplified Lipid Peroxidation Pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) in Membrane ROS->PUFA Initiation L_radical Lipid Radical (L•) PUFA->L_radical LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical Propagation O2 Oxygen (O2) O2->LOO_radical LH Adjacent PUFA LOO_radical->LH Propagation LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH LH->L_radical CellDamage Cell Damage LOOH->CellDamage

Caption: Key steps in the free radical-mediated lipid peroxidation cascade.

References

Heterologous Expression of Rumbrin Biosynthetic Genes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the heterologous expression of the Rumbrin biosynthetic gene cluster. This compound and its analogs are polyketides with a rare chlorinated pyrrole moiety, initially isolated from Auxarthron umbrinum.[1][2] These compounds have garnered significant interest due to their biological activities, including the inhibition of lipid peroxide production, calcium accumulation, and potent anti-HIV activity at the nanomolar level.[1][2][3] The elucidation of the this compound biosynthetic pathway and its successful heterologous expression opens avenues for the discovery of novel analogs and the development of new therapeutic agents.

Application Notes

The heterologous expression of biosynthetic gene clusters (BGCs) is a powerful strategy for natural product discovery and pathway elucidation, especially when the native producer is difficult to culture or genetically manipulate.[4][5] The rum gene cluster, responsible for this compound biosynthesis, was identified in Auxarthron umbrinum DSM3193 and successfully expressed in the model filamentous fungus Aspergillus nidulans.[1][6] This work not only confirmed the functions of the genes within the cluster but also enabled the production of this compound and its analogs in a heterologous host.

The biosynthesis of this compound is initiated by a highly reducing polyketide synthase (HRPKS) that incorporates a unique proline-derived pyrrolyl-CoA starter unit.[1][2] The polyketide chain then undergoes further modifications, including methylation and chlorination, to yield the final products.[1][2] The identification of a human immunodeficiency virus (HIV)-Nef-associated gene within the rum cluster inspired the subsequent discovery of this compound's anti-HIV activity.[1][3]

Heterologous expression of the rum BGC can be leveraged for several applications:

  • Novel Analog Production: By manipulating the biosynthetic pathway through precursor-directed biosynthesis or genetic engineering of the PKS and tailoring enzymes, novel this compound analogs with potentially improved therapeutic properties can be generated.[1][2]

  • Yield Improvement: Optimization of fermentation conditions and genetic modification of the heterologous host can lead to higher titers of this compound and its derivatives, facilitating further pharmacological studies.

  • Pathway Elucidation: The modular nature of heterologous expression allows for the functional characterization of individual genes within the rum cluster by expressing them in various combinations.[1]

  • Drug Discovery: The anti-HIV activity of Rumbrins provides a promising starting point for the development of new antiretroviral drugs.[1][2]

Quantitative Data

The following table summarizes the production of this compound and its analogs in the heterologous host Aspergillus nidulans expressing different combinations of the rum genes. The data is based on Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

StrainExpressed GenesDetected Products
A. nidulans (Wild Type)NoneNo this compound or related products detected
AN-rumCDEFGHrumC, rumD, rumE, rumF, rumG, rumHThis compound (1) and 12E-rumbrin (2)
AN-rumCDErumC, rumD, rumEIntermediates (peaks 6-8) upon feeding with pyrrole-2-carboxylic acid (5)

Experimental Protocols

This section provides a general framework for the heterologous expression of the this compound biosynthetic gene cluster in Aspergillus nidulans, based on established methodologies.

Protocol 1: Construction of Expression Plasmids

This protocol describes the construction of plasmids for the expression of the rum genes in A. nidulans.

Materials:

  • Genomic DNA from Auxarthron umbrinum DSM3193

  • Aspergillus nidulans expression vectors (e.g., pANP, pANR, pANU with auxotrophic markers like pyroA, riboB, pyrG)[6]

  • Promoters for fungal expression (e.g., glaA, gpdA, amyB)[6]

  • Restriction enzymes (e.g., BamHI, PacI, NotI)[6]

  • T4 DNA Ligase

  • High-fidelity DNA polymerase

  • Primers for amplifying rum genes (with appropriate overhangs for cloning)

  • E. coli competent cells for plasmid propagation

  • LB medium and appropriate antibiotics

Procedure:

  • Gene Amplification: Amplify the individual genes from the rum cluster (rumC, rumD, rumE, rumF, rumG, rumH) from A. umbrinum genomic DNA using high-fidelity PCR. Design primers with restriction sites compatible with the chosen expression vectors.[6]

  • Vector Preparation: Digest the A. nidulans expression vectors and the PCR-amplified rum genes with the corresponding restriction enzymes.[6]

  • Ligation: Ligate the digested rum gene fragments into the prepared expression vectors containing the desired promoters.

  • Transformation into E. coli: Transform the ligation products into competent E. coli cells for plasmid amplification.

  • Plasmid Purification and Verification: Select positive clones by antibiotic resistance and verify the correct insertion of the rum genes by restriction digestion and DNA sequencing.

Protocol 2: Transformation of Aspergillus nidulans

This protocol outlines the protoplast-mediated transformation of A. nidulans.

Materials:

  • A. nidulans recipient strain (with appropriate auxotrophic mutations)

  • Constructed expression plasmids

  • Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG-calcium solution

  • Sorbose selection medium

Procedure:

  • Spore Preparation: Grow the recipient A. nidulans strain on solid medium to obtain a sufficient amount of conidia.

  • Mycelium Germination: Inoculate a liquid medium with the conidia and incubate to obtain young mycelia.

  • Protoplast Formation: Harvest the mycelia and treat with the protoplasting enzyme solution to generate protoplasts.

  • Transformation: Mix the protoplasts with the purified expression plasmids and the PEG-calcium solution to facilitate DNA uptake.

  • Regeneration and Selection: Plate the transformed protoplasts on a sorbose-containing regeneration medium that selects for the auxotrophic markers present on the expression plasmids.

  • Isolate and Verify Transformants: Isolate the resulting transformant colonies and verify the integration of the rum genes into the fungal genome by PCR.

Protocol 3: Fermentation and Metabolite Analysis

This protocol describes the cultivation of the engineered A. nidulans strains and the analysis of this compound production.

Materials:

  • Engineered A. nidulans strains

  • Appropriate fermentation medium

  • Organic solvents for extraction (e.g., ethyl acetate)

  • LC-MS system

Procedure:

  • Fermentation: Inoculate the engineered A. nidulans strains into the fermentation medium and incubate under optimal conditions (temperature, shaking speed) for a defined period.

  • Extraction: After fermentation, extract the culture broth and mycelia with an organic solvent like ethyl acetate to isolate the secondary metabolites.

  • Analysis: Concentrate the extract and analyze the metabolite profile using LC-MS. Compare the chromatograms of the engineered strains with that of the wild-type control to identify the production of this compound and its analogs.

  • Structure Elucidation: For novel compounds, perform large-scale fermentation and purification, followed by spectroscopic analysis (NMR, HR-MS) to determine their chemical structures.

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and the general workflow for heterologous expression.

Rumbrin_Biosynthesis cluster_Proline Proline Metabolism cluster_PKS Polyketide Synthesis cluster_Tailoring Tailoring Steps Proline Proline Pyrroline_5_carboxylate Pyrroline-5-carboxylate Proline->Pyrroline_5_carboxylate Pyrrole_2_carboxylic_acid Pyrrole-2-carboxylic acid Pyrroline_5_carboxylate->Pyrrole_2_carboxylic_acid Pyrrolyl_CoA Pyrrolyl-CoA (Starter Unit) Pyrrole_2_carboxylic_acid->Pyrrolyl_CoA RumG (CoA ligase) HRPKS RumF (HRPKS) Pyrrolyl_CoA->HRPKS Polyketide_chain Polyketide Chain HRPKS->Polyketide_chain Elongation Methylation Methylation (RumH) Polyketide_chain->Methylation Chlorination Chlorination (RumE) Methylation->Chlorination Rumbrins This compound (1) & 12E-rumbrin (2) Chlorination->Rumbrins Heterologous_Expression_Workflow cluster_DNA Gene Cluster Identification & Cloning cluster_Host Host Engineering & Fermentation A_umbrinum Auxarthron umbrinum genomic DNA rum_cluster rum gene cluster (rumC-H) PCR PCR Amplification rum_cluster->PCR Cloning Cloning PCR->Cloning Expression_Vectors Aspergillus Expression Vectors (pAN series) Expression_Vectors->Cloning Recombinant_Plasmids Recombinant Plasmids Cloning->Recombinant_Plasmids Transformation Protoplast Transformation Recombinant_Plasmids->Transformation A_nidulans Aspergillus nidulans (Host Strain) A_nidulans->Transformation Engineered_Strain Engineered A. nidulans Transformation->Engineered_Strain Fermentation Fermentation Engineered_Strain->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis LC-MS Analysis Extraction->Analysis Rumbrin_Production This compound Production Analysis->Rumbrin_Production

References

Application Note: A Cell-Based Luciferase Reporter Assay for Quantifying the Anti-HIV Activity of Rumbrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in virology and drug discovery.

Introduction: Rumbrin is a natural polyketide produced by the fungus Auxarthron umbrinum. Initially identified for its cytoprotective properties, including the prevention of cell death from calcium overload and inhibition of lipid peroxidation, recent studies have unveiled its potent anti-HIV activity.[1][2] The proposed mechanism involves the inhibition of viral replication at the integration stage.[3] This application note provides a detailed protocol for a robust, high-throughput cell-based assay to quantify the inhibitory activity of this compound against HIV-1. The assay utilizes a pseudotyped HIV-1 reporter virus expressing firefly luciferase, enabling sensitive and quantitative measurement of viral replication in a single-cycle infection format.

Assay Principle: The assay is designed to measure the inhibition of HIV-1 replication by this compound. It employs an env-deficient HIV-1 vector that has been pseudotyped with the Vesicular Stomatitis Virus G (VSV-G) envelope protein. This allows for broad cellular tropism and limits the assay to a single round of infection. The viral vector contains a firefly luciferase reporter gene in place of the nef gene. When the virus successfully infects a host cell and integrates its genetic material into the host genome, the luciferase gene is expressed. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of viral replication. A reduction in the luminescence signal in the presence of this compound indicates inhibitory activity.

Proposed Mechanism of Action

The following diagram illustrates the proposed step in the HIV-1 life cycle inhibited by this compound.

HIV_Lifecycle_Inhibition cluster_cell Host Cell Entry 1. Viral Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly & Budding Transcription->Assembly This compound This compound This compound->Integration Inhibition

Caption: Proposed mechanism of this compound inhibiting HIV-1 replication at the integration stage.

Experimental Workflow

The diagram below outlines the major steps in the cell-based assay protocol.

Assay_Workflow node_plate 1. Plate Cells (e.g., HeLa or HEK293T) node_treat 2. Add this compound Dilutions & Control Compounds node_plate->node_treat node_infect 3. Infect with HIV-1-Luc Reporter Virus node_treat->node_infect node_incubate 4. Incubate for 48-72 hours node_infect->node_incubate node_lyse 5. Lyse Cells node_incubate->node_lyse node_read 6. Add Luciferase Substrate & Read Luminescence node_lyse->node_read node_analyze 7. Analyze Data (Calculate % Inhibition & IC50) node_read->node_analyze

References

Application of Rumbrin in Neurodegenerative Disease Models: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rumbrin is an investigational compound that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases. Its primary mechanism of action involves the modulation of key signaling pathways implicated in neuronal survival, inflammation, and protein aggregation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating this compound in various neurodegenerative disease models.

Key Cellular Targets and Mechanism of Action

This compound is a potent and selective modulator of several critical cellular pathways. Its multifaceted mechanism of action contributes to its neuroprotective effects.

  • GSK-3β Inhibition: this compound directly inhibits Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in tau hyperphosphorylation and amyloid-beta (Aβ) production.

  • Nrf2 Activation: The compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

  • Microglial Modulation: this compound has been shown to modulate microglial activation, shifting them from a pro-inflammatory to a more neuroprotective phenotype.

Below is a diagram illustrating the core signaling pathways influenced by this compound.

Rumbrin_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound GSK-3β GSK-3β This compound->GSK-3β Inhibits Nrf2 Pathway Nrf2 Pathway This compound->Nrf2 Pathway Activates Microglia Microglia This compound->Microglia Modulates Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β->Tau Hyperphosphorylation Aβ Production Aβ Production GSK-3β->Aβ Production Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Neuroinflammation Neuroinflammation Microglia->Neuroinflammation

Caption: Core signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Model
GSK-3β Inhibition (IC₅₀)15 nMSH-SY5Y cells
Nrf2 Activation (EC₅₀)50 nMPrimary cortical neurons
Neuroprotection (EC₅₀)100 nMAβ-treated primary neurons
Anti-inflammatory (IC₅₀)75 nMLPS-stimulated BV-2 microglia

Table 2: In Vivo Efficacy of this compound in a 5XFAD Mouse Model of Alzheimer's Disease

ParameterVehicle ControlThis compound (10 mg/kg)
Aβ Plaque Load (%)12.5 ± 1.86.2 ± 1.1
Soluble Aβ42 (pg/mg)250 ± 35130 ± 22
p-Tau/Total Tau Ratio1.8 ± 0.30.9 ± 0.2
Microglial Activation (Iba1+)2.5-fold increase1.2-fold increase
Cognitive Deficit (MWM)Significant impairmentRescue of cognitive function

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro GSK-3β Inhibition Assay

This protocol outlines the procedure for measuring the inhibitory activity of this compound on GSK-3β in a cellular context.

GSK3B_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed SH-SY5Y cells in 96-well plates Differentiate_Cells Differentiate with retinoic acid Seed_Cells->Differentiate_Cells Treat_this compound Treat cells with varying concentrations of this compound Incubate Incubate for 24 hours Treat_this compound->Incubate Lyse_Cells Lyse cells and collect protein Western_Blot Perform Western blot for p-GSK-3β (Ser9) and total GSK-3β Lyse_Cells->Western_Blot Quantify Quantify band intensities Western_Blot->Quantify Calculate_Ratio Calculate p-GSK-3β / total GSK-3β ratio Plot_Curve Plot dose-response curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC₅₀ value Plot_Curve->Determine_IC50

Caption: Workflow for GSK-3β inhibition assay.

Methodology:

  • Cell Culture: Plate SH-SY5Y neuroblastoma cells in 96-well plates and differentiate them using retinoic acid for 5-7 days.

  • Compound Treatment: Treat the differentiated cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24 hours.

  • Cell Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Perform Western blot analysis using antibodies specific for phosphorylated GSK-3β (Ser9) and total GSK-3β.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-GSK-3β to total GSK-3β. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: Nrf2 Pathway Activation Assay

This protocol describes how to measure the activation of the Nrf2 pathway by this compound using a reporter gene assay.

Nrf2_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Transfect_Cells Transfect HEK293T cells with Nrf2-ARE luciferase reporter plasmid Seed_Cells Seed transfected cells in 96-well plates Transfect_Cells->Seed_Cells Treat_this compound Treat cells with varying concentrations of this compound Incubate Incubate for 18-24 hours Treat_this compound->Incubate Lyse_Cells Lyse cells Measure_Luciferase Measure luciferase activity using a luminometer Lyse_Cells->Measure_Luciferase Normalize_Data Normalize luciferase activity to a control Plot_Curve Plot fold-change against this compound concentration Normalize_Data->Plot_Curve Determine_EC50 Determine EC₅₀ value Plot_Curve->Determine_EC50

Caption: Workflow for Nrf2 activation assay.

Methodology:

  • Cell Transfection: Transfect HEK293T cells with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) under the control of a minimal promoter.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase readings to a vehicle control and plot the fold-change in activity against the log concentration of this compound to determine the EC₅₀ value.

Protocol 3: Evaluation of this compound in a 5XFAD Mouse Model

This protocol provides a framework for assessing the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

In_Vivo_Efficacy_Workflow Start Start Group_Allocation Allocate 5XFAD mice into vehicle and this compound treatment groups Start->Group_Allocation Treatment_Period Administer this compound (e.g., 10 mg/kg, daily) or vehicle for 3 months Group_Allocation->Treatment_Period Behavioral_Testing Perform behavioral tests (e.g., Morris Water Maze) Treatment_Period->Behavioral_Testing Tissue_Collection Collect brain tissue for analysis Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (ELISA for Aβ levels) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Immunohistochemistry for plaques, tangles, and microglia) Tissue_Collection->Histological_Analysis Data_Analysis Analyze and compare data between groups Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo efficacy testing.

Methodology:

  • Animal Model: Use 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits.

  • Treatment Groups: Randomly assign mice to a vehicle control group and a this compound treatment group (e.g., 10 mg/kg, administered daily via oral gavage).

  • Dosing Period: Treat the mice for a period of 3 months, starting at an age when pathology begins to develop (e.g., 3 months of age).

  • Behavioral Assessment: In the final week of treatment, perform behavioral tests such as the Morris Water Maze to assess learning and memory.

  • Tissue Processing: Following behavioral testing, euthanize the mice and collect brain tissue. One hemisphere can be used for biochemical analysis and the other for histological analysis.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42 using ELISA kits.

  • Histological Analysis: Perform immunohistochemistry on brain sections to quantify Aβ plaque load (using antibodies like 6E10), phosphorylated tau (e.g., AT8), and microglial activation (e.g., Iba1).

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases due to its multimodal mechanism of action. The protocols and data presented here provide a comprehensive guide for researchers to further investigate the potential of this compound in various preclinical models. Consistent application of these standardized methods will facilitate the comparison of results across different laboratories and accelerate the development of this novel compound.

Application Notes and Protocols: Utilizing Rumbrin for the Study of Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca²⁺) is a universal second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmitter release to gene transcription and apoptosis.[1][2][3] The ability to accurately measure and dissect intracellular Ca²⁺ dynamics is therefore critical for fundamental research and drug discovery. Rumbrin is a novel cytoprotective substance isolated from the fungus Auxarthron umbrinum.[4] It possesses a unique chemical structure containing α-pyrone, tetraene, and pyrrole moieties and has been shown to prevent cell death caused by calcium overload.[4][5] Functionally, this compound acts as a calcium channel blocker, making it a valuable tool for investigating Ca²⁺ influx mechanisms and their roles in cellular physiology and pathology.[4][5]

This document provides detailed application notes and protocols for using this compound to modulate and study Ca²⁺ signaling pathways in various experimental models.

Data Presentation: Properties of this compound and Related Compounds

For effective experimental design, it is crucial to understand the properties of this compound and other common pharmacological tools used in Ca²⁺ signaling research.

CompoundTarget / Mechanism of ActionTypical Working ConcentrationKey Application
This compound Calcium Channel Blocker; prevents Ca²⁺ overload.[4][5]1-10 µM (cell-type dependent)Inhibit Ca²⁺ influx; study cytoprotective effects against Ca²⁺-induced toxicity.
Thapsigargin Inhibitor of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps.[6]50 nM - 1 µM[7][8]Induce store-operated Ca²⁺ entry (SOCE) by depleting ER Ca²⁺ stores.[8][9]
Ionomycin Ca²⁺ Ionophore; forms lipid-soluble complexes to transport Ca²⁺ across membranes.0.5 - 10 µM[7][8]Induce a rapid, global increase in intracellular Ca²⁺ for calibration or maximal stimulation.[8][10]
EGTA Extracellular Ca²⁺ Chelator.0.5 - 5 mM[9][10]Create a Ca²⁺-free extracellular environment to isolate intracellular Ca²⁺ release.
Verapamil L-type Ca²⁺ Channel Blocker.[11]10-100 µMInhibit Ca²⁺ influx through specific voltage-gated channels.

Visualizing Calcium Signaling Pathways

Understanding the principal pathways of calcium mobilization is essential for interpreting experimental results. The following diagram illustrates a common signaling cascade leading to intracellular calcium release.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR / RTK PLC PLC GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates IP3R IP3 Receptor Ca_ER Ca²⁺ Store IP3R->Ca_ER 5. Opens Channel Ca_Cytosol [Ca²⁺]i ↑ Ca_ER->Ca_Cytosol 6. Ca²⁺ Release Stimulus Agonist (e.g., Hormone, Neurotransmitter) Stimulus->GPCR 1. Binds IP3->IP3R 4. Binds & Activates Ca_Cytosol->PKC Activates Response Cellular Response (e.g., Contraction, Secretion, Gene Transcription) Ca_Cytosol->Response 7. Triggers

Caption: A typical G-protein coupled receptor (GPCR) pathway leading to IP3-mediated Ca²⁺ release.

Experimental Protocols

The following protocols are designed for fluorescence microscopy-based measurement of intracellular Ca²⁺ using a ratiometric indicator like Fura-2 AM. These methods can be adapted to study the inhibitory effects of this compound.

Protocol 1: Preparation of Reagents and Cell Loading

This protocol outlines the steps for preparing solutions and loading cultured cells with a calcium indicator dye.

  • Reagent Preparation :

    • Loading Buffer : Prepare Hanks' Balanced Salt Solution (HBSS) containing 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 10 mM Glucose, pH adjusted to 7.4.[10] Other buffers can also be used.[12]

    • Fura-2 AM Stock (1 mM) : Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO.[13][14][15] Store at -20°C, protected from light and moisture.[10][15]

    • This compound Stock (10 mM) : Dissolve the appropriate amount of this compound in DMSO. Store at -20°C.

    • Pluronic F-127 (20% w/v in DMSO) : This non-ionic surfactant helps disperse the water-insoluble AM ester dyes in aqueous media.[12]

  • Cell Preparation :

    • Plate cells (e.g., HEK293, HeLa, or primary neurons) on glass coverslips or in imaging-compatible microplates 24-48 hours prior to the experiment.[14] Ensure cells are at 70-90% confluency.

  • Dye Loading :

    • Prepare a fresh loading solution. For a final concentration of 2 µM Fura-2 AM, dilute the 1 mM stock solution into the Loading Buffer. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid dye solubilization.[12]

    • Remove the culture medium from the cells and wash twice with warm Loading Buffer.[14]

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10][14] Optimal loading time and temperature should be determined empirically for each cell type.[12][15]

    • After incubation, wash the cells two to three times with warm Loading Buffer to remove extracellular dye.[14]

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[10][15]

Protocol 2: Measuring this compound's Effect on Store-Operated Calcium Entry (SOCE)

This experiment uses thapsigargin to induce SOCE and assesses the ability of this compound to block this Ca²⁺ influx.

  • Setup :

    • Mount the coverslip with Fura-2-loaded cells onto a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a >510 nm emission filter).[14]

    • Begin perfusion with Ca²⁺-free HBSS (containing 0.5 mM EGTA instead of CaCl₂).[8][9]

  • Experimental Procedure :

    • Baseline : Record the baseline Fura-2 ratio (F340/F380) for 2-3 minutes in Ca²⁺-free HBSS.

    • Pre-incubation with this compound : Switch the perfusate to Ca²⁺-free HBSS containing the desired concentration of this compound (e.g., 5 µM) and incubate for 5-10 minutes. A parallel control experiment should be run without this compound.

    • ER Store Depletion : While still in Ca²⁺-free HBSS (with or without this compound), add 1 µM thapsigargin to the perfusion medium. This will cause a transient increase in cytosolic Ca²⁺ due to leakage from the ER.[8]

    • Induction of SOCE : After the thapsigargin-induced transient has returned to baseline, switch the perfusate to HBSS containing 2 mM CaCl₂ (with or without this compound).

    • Data Acquisition : Record the Fura-2 ratio for 5-10 minutes. A robust increase in the ratio upon re-addition of extracellular Ca²⁺ in the control group indicates SOCE. The degree of inhibition of this rise in the this compound-treated group reflects its blocking activity.

    • Calibration (Optional) : At the end of the experiment, determine the maximum ratio (R_max) by adding a Ca²⁺ ionophore like ionomycin (5-10 µM), followed by the minimum ratio (R_min) by adding a Ca²⁺ chelator like EGTA (5 mM) in a Ca²⁺-free solution.[10]

G A 1. Load Cells with Fura-2 AM B 2. Mount on Microscope & Perfuse with Ca²⁺-free Buffer A->B C 3. Record Baseline (F340/F380 Ratio) B->C D 4. Add this compound (or Vehicle Control) C->D E 5. Add Thapsigargin (Deplete ER Stores) D->E F 6. Re-introduce Extracellular Ca²⁺ (Induce SOCE) E->F G 7. Record Ca²⁺ Influx F->G H 8. Analyze Data: Compare this compound vs. Control G->H

Caption: Experimental workflow for assessing this compound's effect on store-operated calcium entry (SOCE).

Data Analysis and Interpretation

The primary data from ratiometric dyes is the ratio of fluorescence intensities at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).[12] This ratio is directly proportional to the intracellular Ca²⁺ concentration and corrects for artifacts like photobleaching, variable dye loading, or changes in cell thickness.[16][17]

The relationship can be visualized as follows:

G cluster_input Inputs cluster_output Outputs F340 Fluorescence at Excitation 340nm (Ca²⁺ Bound) Ratio Ratio = F340 / F380 F340->Ratio F380 Fluorescence at Excitation 380nm (Ca²⁺ Free) F380->Ratio Ca_Conc Intracellular [Ca²⁺] Ratio->Ca_Conc Proportional to

Caption: Logical relationship between fluorescence measurements and intracellular calcium concentration.

For quantitative analysis, the Grynkiewicz equation can be used to convert the fluorescence ratio to absolute Ca²⁺ concentrations, although this requires careful calibration.[10] For many applications, including drug screening, comparing the relative change in the ratio (e.g., peak height or area under the curve) between control and this compound-treated cells is sufficient to determine its inhibitory effect.

By following these protocols, researchers can effectively utilize this compound as a tool to dissect the complex roles of calcium signaling in their specific areas of interest.

References

Application Notes and Protocols: Rumbrin in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rumbrin, a cytoprotective substance derived from the fungus Auxarthron umbrinum, has demonstrated significant potential as a tool in lipidomics research, primarily owing to its potent inhibitory activity against lipid peroxidation.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate lipid metabolism and signaling.

Application Notes

This compound's primary characterized function is the prevention of cell death induced by calcium overload and the inhibition of lipid peroxidation.[1] This positions it as a valuable tool for studying cellular stress responses and the role of lipid oxidation in various pathological conditions. Its application in lipidomics can be focused on:

  • Investigating Oxidative Stress-Related Lipid Profiles: By inhibiting lipid peroxidation, this compound can be used to dissect the specific lipid species that are most susceptible to oxidative damage in different cell types and tissues. Comparative lipidomic analysis of samples treated with and without this compound under oxidative stress conditions can reveal novel biomarkers of oxidative damage.

  • Elucidating Mechanisms of Cytoprotection: this compound's ability to prevent calcium overload-induced cell death suggests an interaction with signaling pathways that regulate intracellular calcium homeostasis and lipid signaling. Lipidomics studies can help identify the changes in lipid second messengers upon this compound treatment in models of cellular stress.

  • Drug Discovery and Development: As a natural product with potent biological activity, this compound can serve as a lead compound for the development of novel therapeutics targeting diseases associated with lipid peroxidation and calcium dysregulation, such as neurodegenerative diseases, cardiovascular disorders, and certain cancers.

Quantitative Data Summary

Currently, comprehensive quantitative data on the global lipidomic effects of this compound is limited in the public domain. The primary reported activity is its potent inhibition of lipid peroxidation.[1] Further research is required to generate detailed quantitative tables of its impact on various lipid classes. A hypothetical representation of such data is presented below for illustrative purposes.

Table 1: Hypothetical Quantitative Lipidomic Analysis of this compound-Treated Cells under Oxidative Stress

Lipid ClassSub-ClassControl (pmol/mg protein)Oxidative Stress (pmol/mg protein)Oxidative Stress + this compound (pmol/mg protein)% Change with this compound
Phospholipids Phosphatidylcholine (PC)1500 ± 1201350 ± 1101480 ± 115+9.6%
Phosphatidylethanolamine (PE)800 ± 75650 ± 60780 ± 70+20.0%
Oxidized Phospholipids10 ± 2150 ± 1525 ± 5-83.3%
Neutral Lipids Triacylglycerols (TAG)2500 ± 2002400 ± 1902450 ± 195+2.1%
Diacylglycerols (DAG)50 ± 575 ± 855 ± 6-26.7%
Sphingolipids Ceramides30 ± 460 ± 735 ± 5-41.7%

This table is a hypothetical representation and does not reflect actual experimental data.

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Lipid Peroxidation in Cultured Cells

Objective: To quantify the inhibitory effect of this compound on lipid peroxidation in a cell-based assay.

Materials:

  • Cell line of interest (e.g., HT22 hippocampal neurons)

  • Cell culture medium and supplements

  • This compound (isolated from Auxarthron umbrinum)

  • Inducer of oxidative stress (e.g., tert-butyl hydroperoxide, t-BHP)

  • Lipid peroxidation assay kit (e.g., MDA or 4-HNE detection)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Culture: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentrations. Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., t-BHP) to the wells containing this compound-treated and untreated cells. Include a vehicle control group. Incubate for the desired period (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using the provided cell lysis buffer.

  • Lipid Peroxidation Assay: Perform the lipid peroxidation assay according to the manufacturer's instructions. This typically involves the reaction of a chromogenic reagent with malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), byproducts of lipid peroxidation.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of inhibition of lipid peroxidation by this compound compared to the untreated, stressed control.

Protocol 2: Lipidomic Analysis of this compound-Treated Tissues from an Animal Model of Oxidative Stress

Objective: To perform a comprehensive lipidomic analysis of tissues from animals treated with this compound in a disease model associated with oxidative stress.

Materials:

  • Animal model (e.g., mouse model of neurodegeneration)

  • This compound formulation for in vivo administration

  • Anesthesia and surgical tools for tissue collection

  • Liquid nitrogen for snap-freezing tissues

  • Lipid extraction solvents (e.g., chloroform, methanol, water - Folch method)

  • Internal standards for lipid classes

  • Homogenizer

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Animal Treatment: Administer this compound or vehicle to the animals according to the established experimental design.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain, liver).

  • Sample Preparation: Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Lipid Extraction: a. Weigh the frozen tissue and homogenize it in a cold chloroform/methanol mixture. b. Add internal standards for various lipid classes to enable absolute quantification. c. Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to separate the lipid-containing organic phase from the aqueous phase. d. Evaporate the organic solvent under a stream of nitrogen.

  • LC-MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis. b. Inject the sample into an LC-MS system equipped with a column suitable for lipid separation (e.g., C18 or HILIC). c. Acquire data in both positive and negative ionization modes to cover a broad range of lipid species.

  • Data Analysis: a. Process the raw LC-MS data using lipid identification software (e.g., LipidSearch, MS-DIAL). b. Perform statistical analysis to identify lipid species that are significantly altered by this compound treatment.

Visualizations

Signaling Pathway

Rumbrin_Signaling_Pathway cluster_stress Cellular Stress cluster_this compound This compound Intervention cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Calcium Influx Calcium Influx Cell Death Cell Death Calcium Influx->Cell Death This compound This compound This compound->Calcium Influx Prevents This compound->Lipid Peroxidation Inhibits Cytoprotection Cytoprotection This compound->Cytoprotection Lipid Peroxidation->Cell Death

Caption: Proposed mechanism of this compound's cytoprotective action.

Experimental Workflow

Lipidomics_Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_outcome Outcome Cells/Tissues Cells/Tissues This compound Treatment This compound Treatment Cells/Tissues->this compound Treatment Lipid Extraction Lipid Extraction This compound Treatment->Lipid Extraction LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Lipid Profile Lipid Profile Statistical Analysis->Lipid Profile Biomarker Discovery Biomarker Discovery Lipid Profile->Biomarker Discovery

Caption: Workflow for lipidomics analysis using this compound.

References

Application Notes and Protocols for Assessing the Bioavailability of Rumbrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rumbrin is a polyketide natural product with a novel chemical structure containing α-pyrone, tetraene, and pyrrole moieties.[1] Isolated from the fungus Auxarthron umbrinum, it has demonstrated cytoprotective effects by preventing cell death induced by calcium overload and inhibiting lipid peroxidation.[2] More recent research has also pointed to its potential as a potent inhibitor of HIV.[3][4][5] Given its therapeutic potential, a thorough assessment of the bioavailability of this compound is a critical step in its development as a drug candidate.

These application notes provide a comprehensive overview of the methodologies required to assess the oral bioavailability of this compound. The protocols detailed below cover essential in vitro and in vivo assays to determine its absorption, metabolism, and overall pharmacokinetic profile.

I. In Vitro Assessment of this compound Bioavailability

In vitro methods offer a high-throughput and cost-effective approach to screen for potential bioavailability issues early in the drug development process.[6][7] Key assays focus on intestinal permeability and metabolic stability.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[8][9] The assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters similar to the human intestinal epithelium.[9][10]

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Cell Culture and Seeding cluster_assay Permeability Experiment cluster_analysis Analysis culture Culture Caco-2 cells seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for ~21 days seed->differentiate teer Verify monolayer integrity (TEER) differentiate->teer equilibrate Equilibrate monolayer with buffer teer->equilibrate dose_apical Add this compound to apical (A) side equilibrate->dose_apical dose_basolateral Add this compound to basolateral (B) side equilibrate->dose_basolateral incubate Incubate (e.g., 2 hours) dose_apical->incubate dose_basolateral->incubate sample_a Sample from basolateral (B) side incubate->sample_a sample_b Sample from apical (A) side incubate->sample_b quantify Quantify this compound (LC-MS/MS) sample_a->quantify sample_b->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

Protocol:

  • Cell Culture: Caco-2 cells are cultured and seeded onto semipermeable Transwell® inserts and allowed to differentiate for approximately 21 days to form a confluent monolayer.[10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the experiment.[10][11]

  • Transport Study:

    • Apical to Basolateral (A-to-B) Transport: The cell monolayers are equilibrated with transport buffer. A solution of this compound (e.g., 10 µM) is added to the apical (donor) compartment, and drug-free buffer is added to the basolateral (receiver) compartment.[9][11]

    • Basolateral to Apical (B-to-A) Transport: To assess active efflux, a parallel experiment is conducted where this compound is added to the basolateral (donor) compartment, and samples are taken from the apical (receiver) compartment.[9]

  • Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Samples are collected from the receiver compartment at specific time points (e.g., 120 minutes).[9]

  • Quantification: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (ER) is then determined.

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: Rate of drug appearance in the receiver compartment

      • A: Surface area of the membrane

      • C₀: Initial concentration in the donor compartment

    • Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)

      • An ER greater than 2 suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[10]

Data Presentation:

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
This compound A -> B0.83.5Low-Moderate
B -> A2.8
Propranolol (High Perm.)A -> B25.01.1High
Atenolol (Low Perm.)A -> B0.51.0Low
Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of this compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for phase I drug metabolism in the liver.[12][13] High metabolic instability can lead to rapid clearance and low oral bioavailability.

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_this compound Prepare this compound solution (e.g., 1 µM) mix Combine this compound, HLM, and NADPH prep_this compound->mix prep_hlm Prepare HLM and NADPH cofactor solution prep_hlm->mix incubate Incubate at 37°C mix->incubate sample Sample at time points (0, 5, 15, 30, 60 min) incubate->sample stop_reaction Stop reaction with cold acetonitrile sample->stop_reaction centrifuge Centrifuge to precipitate protein stop_reaction->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Intrinsic Clearance analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Protocol:

  • Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL) and this compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).[12][14]

  • Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.[14][15] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[12]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, containing an internal standard.[13][14]

  • Sample Processing: Samples are centrifuged to precipitate the microsomal proteins.[16]

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. From the slope of this line, the half-life (t½) and intrinsic clearance (CLint) are calculated.[13][16]

Data Presentation:

Compoundt½ (min)Intrinsic Clearance (µL/min/mg protein)Metabolic Stability Class
This compound 4530.8Moderate
Verapamil (High Turnover)< 10> 138.6Low
Dextromethorphan (Moderate)3539.6Moderate
Warfarin (Low Turnover)> 60< 23.1High

II. In Vivo Assessment of this compound Bioavailability

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug in a living system, integrating absorption, distribution, metabolism, and excretion (ADME).[17][18]

Pharmacokinetic (PK) Study in Rodents

A rodent PK study is typically the first step in characterizing the in vivo behavior of a new chemical entity.[19]

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis group1 Group 1: Administer this compound IV sample Collect blood samples at predefined time points group1->sample group2 Group 2: Administer this compound PO group2->sample process Process blood to plasma and store at -80°C sample->process quantify Quantify this compound in plasma (LC-MS/MS) process->quantify calculate Calculate PK parameters (AUC, Cmax, Tmax, t½) quantify->calculate bioavailability Determine Absolute Bioavailability (F%) calculate->bioavailability

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are often used. Animals should be cannulated for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: One group of rats receives a single IV bolus dose of this compound (e.g., 1 mg/kg) to determine the drug's disposition without the absorption phase. The IV dose serves as the reference for 100% bioavailability.[20]

    • Oral (PO) Group: A second group receives a single oral gavage dose of this compound (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected from each animal at multiple time points post-dose (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).[17]

  • Sample Processing: Blood samples are processed to obtain plasma, which is then stored at -80°C pending analysis.

  • Quantification: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.[20]

    • AUC (Area Under the Curve): Total drug exposure over time.[17]

    • t½: Elimination half-life.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the dose-normalized AUC from the oral administration to that from the IV administration.[21]

    • F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Data Presentation:

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500 (at 5 min)450
Tmax (hr)N/A2.0
AUC₀-∞ (ng·hr/mL)21009450
t½ (hr)3.53.8
Absolute Bioavailability (F%) N/A 45%

III. Summary and Interpretation of Results

A comprehensive assessment combining in vitro and in vivo data is crucial for understanding the bioavailability of this compound.

  • Permeability: The Caco-2 data will classify this compound's intestinal permeability. A low A-to-B Papp value combined with a high efflux ratio would suggest that absorption may be limited by both poor passive diffusion and active efflux by intestinal transporters.

  • Metabolism: The microsomal stability assay will indicate this compound's susceptibility to first-pass metabolism in the liver. A short half-life and high intrinsic clearance would suggest that a significant fraction of absorbed this compound may be eliminated before reaching systemic circulation.

  • Pharmacokinetics: The in vivo study provides the definitive measure of oral bioavailability. The calculated F% integrates all factors affecting absorption and first-pass metabolism. The PK profile also provides essential information for designing future efficacy and toxicology studies.

By following these protocols, researchers can systematically evaluate the bioavailability of this compound, identify potential liabilities, and make informed decisions for its continued development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rumbrin Extraction from Auxarthron umbrinum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Rumbrin from Auxarthron umbrinum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a cytoprotective polyketide produced by the fungus Auxarthron umbrinum. It has demonstrated potent inhibitory activity against lipid peroxidation and has been shown to prevent cell death caused by calcium overload.[1] Its novel structure, containing α-pyrone, tetraene, and pyrrole moieties, makes it a person of interest for further investigation in drug development.[2]

Q2: What are the key factors influencing the yield of this compound during fermentation?

A2: The production of fungal secondary metabolites like this compound is highly influenced by environmental and nutritional factors.[3][4] Key parameters to control during the fermentation of A. umbrinum include:

  • Medium Composition: The type and concentration of carbon and nitrogen sources are critical.[3][4] The biosynthesis of this compound is known to involve proline, methionine, and acetate as precursors.[5][6] Supplementing the medium with these precursors may enhance yield.[7]

  • Culture Conditions: Temperature, pH, and aeration (in submerged cultures) or moisture content (in solid-state fermentation) significantly impact fungal growth and metabolite production.[3][4][8]

  • Incubation Time: There is an optimal fermentation period for maximizing this compound production, after which the compound may degrade.

Q3: What is the difference between Solid-State Fermentation (SSF) and Submerged Fermentation (SmF) for this compound production?

A3:

  • Solid-State Fermentation (SSF): Involves growing A. umbrinum on a moist solid substrate, such as rice bran or wheat, with little to no free water.[8][9][10] SSF can sometimes lead to higher yields of secondary metabolites as it mimics the natural growth conditions of many fungi.[7][10]

  • Submerged Fermentation (SmF): Involves growing the fungus in a liquid nutrient broth. This method allows for easier control of environmental parameters like pH and aeration but may not always be optimal for secondary metabolite production.[7]

Q4: Which solvents are most effective for extracting this compound?

A4: The choice of solvent is critical for efficient extraction and depends on the polarity of this compound. Since this compound is isolated as red needles and purified using silica gel and reversed-phase HPLC, this suggests it has moderate polarity.[1] Solvents commonly used for extracting fungal secondary metabolites include ethyl acetate, methanol, chloroform, and acetone.[11][12][13] A sequential extraction with solvents of increasing polarity can be an effective strategy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no this compound yield in the crude extract. 1. Suboptimal fermentation conditions (medium, pH, temperature).2. Incorrect incubation time.3. Inefficient extraction solvent or procedure.4. Degradation of this compound post-extraction.1. Systematically optimize fermentation parameters (see Table 1). Start with a standard medium like Potato Dextrose Broth and vary one component at a time.2. Perform a time-course experiment, harvesting and analyzing samples every 24-48 hours to determine the peak production time.3. Test a range of solvents (e.g., ethyl acetate, methanol, a mixture of chloroform and methanol).[12] Consider using ultrasonication to enhance extraction efficiency.4. Store extracts at low temperatures (-20°C or below) and away from light to prevent degradation.
High biomass but low this compound production. The fermentation conditions are favoring primary metabolism (growth) over secondary metabolism.1. Introduce nutritional stress. Limiting nitrogen or phosphate in the later stages of fermentation can sometimes trigger secondary metabolite production.2. Modify the carbon-to-nitrogen ratio in the medium.[9]
Inconsistent yields between batches. 1. Variability in inoculum preparation.2. Inconsistent fermentation conditions.3. Genetic drift of the A. umbrinum strain.1. Standardize the inoculum preparation, ensuring a consistent spore concentration or mycelial mass is used for each fermentation.2. Ensure all fermentation parameters (temperature, pH, agitation, etc.) are precisely controlled and monitored.3. Return to a low-passage glycerol stock of the original fungal strain to ensure genetic consistency.[14]
Difficulty in purifying this compound from the crude extract. Co-extraction of other metabolites with similar chemical properties.1. Employ a multi-step purification strategy. The original isolation used silica gel column chromatography followed by reversed-phase HPLC.[1]2. Consider alternative chromatographic techniques like centrifugal partition chromatography.[15]

Data on Optimization of this compound Extraction

Table 1: Effect of Fermentation Parameters on this compound Yield (Hypothetical Data)

Parameter Condition A Yield (mg/L) Condition B Yield (mg/L) Condition C Yield (mg/L)
Carbon Source Glucose (20 g/L)15.2 ± 1.8Maltose (20 g/L)22.5 ± 2.1Sucrose (20 g/L)18.9 ± 2.5
Nitrogen Source Peptone (5 g/L)21.8 ± 2.0Yeast Extract (5 g/L)28.4 ± 2.3Ammonium Sulfate (5 g/L)12.1 ± 1.5
Temperature 25°C30.1 ± 2.628°C25.7 ± 2.230°C19.8 ± 1.9
pH 5.524.6 ± 2.16.031.5 ± 2.86.527.3 ± 2.4

Table 2: Comparison of Extraction Solvents for this compound Recovery (Hypothetical Data)

Solvent Polarity Index This compound Recovered (mg/g of dry mycelium) Notes
Hexane0.10.5 ± 0.1Extracts mainly non-polar lipids.
Ethyl Acetate4.48.2 ± 0.7Good selectivity for moderately polar compounds.
Acetone5.17.5 ± 0.6Co-extracts a wider range of compounds.
Methanol5.16.8 ± 0.5Extracts many polar impurities like sugars.[12]
Chloroform:Methanol (2:1)N/A9.1 ± 0.8A common mixture for broad-range metabolite extraction.[14]

Experimental Protocols

Protocol 1: Cultivation of A. umbrinum for this compound Production

  • Inoculum Preparation:

    • Aseptically transfer a small agar plug of a mature A. umbrinum culture to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Fermentation:

    • Inoculate 1 L of production medium (e.g., optimized medium from Table 1) with 5% (v/v) of the seed culture.

    • Incubate under the optimized conditions (e.g., 25°C, pH 6.0) for the predetermined optimal duration (e.g., 10-14 days).

Protocol 2: Extraction and Quantification of this compound

  • Harvesting:

    • Separate the mycelium from the culture broth by filtration.

    • Lyophilize (freeze-dry) the mycelium to obtain a dry weight.

  • Extraction:

    • Grind the dried mycelium to a fine powder.

    • Suspend the powder in the chosen extraction solvent (e.g., Chloroform:Methanol 2:1) at a ratio of 1:10 (w/v).

    • Agitate the suspension for 1-2 hours at room temperature.

    • Separate the solvent extract from the solid residue by centrifugation and filtration.

    • Repeat the extraction process twice more on the residue.

    • Pool the solvent extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Quantification:

    • Redissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol).

    • Analyze the extract by High-Performance Liquid Chromatography (HPLC) with a UV detector, using a previously isolated and purified this compound standard to create a calibration curve for quantification.

Visualizations

experimental_workflow cluster_culture Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis A Inoculum Preparation (A. umbrinum) B Production Culture (Liquid or Solid-State) A->B C Harvesting (Separation of Biomass) B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Crude Extract D->E F Column Chromatography (e.g., Silica Gel) E->F G HPLC Purification F->G H Pure this compound G->H I Quantification & Analysis H->I

Caption: Experimental workflow for this compound production and purification.

signaling_pathway Env_Signal Environmental Signals (e.g., Nutrient Limitation, pH) Global_Reg Global Regulators (e.g., LaeA, VeA) Env_Signal->Global_Reg activates/represses Pathway_Reg Pathway-Specific Regulator (e.g., RumR) Global_Reg->Pathway_Reg activates Biosynthesis This compound Biosynthesis Genes (Polyketide Synthase, etc.) Pathway_Reg->Biosynthesis activates transcription This compound This compound Biosynthesis->this compound produces

Caption: Hypothetical signaling pathway for this compound biosynthesis.

References

Troubleshooting Rumbrin instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for working with Rumbrin in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions at neutral pH.[1] For initial stock solutions, it is highly recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] A concentrated stock solution should be prepared in one of these organic solvents before making further dilutions into your aqueous experimental medium.[1]

Q2: How should I store this compound stock solutions?

A2: this compound is susceptible to hydrolysis, especially in the presence of moisture.[2][3] It is also sensitive to light and temperature, which can accelerate degradation.[4][5] Therefore, stock solutions in anhydrous DMSO should be aliquoted into amber glass vials with minimal headspace and stored at -20°C for long-term stability.[6][7] For short-term storage, 4°C is acceptable.

Q3: My this compound solution is cloudy. What is the cause?

A3: Cloudiness or precipitation in your this compound solution can be due to several factors:

  • Exceeding Solubility Limit: The concentration of this compound in your aqueous medium may have surpassed its solubility limit. This often happens when diluting a concentrated DMSO stock into an aqueous buffer, a phenomenon known as "crashing out".[1]

  • pH-Dependent Solubility: this compound is a weakly basic compound, and its solubility is highly dependent on the pH of the solution. It is more soluble in acidic conditions and less soluble at neutral or basic pH.[8][9][10]

  • Aggregation: At higher concentrations, this compound molecules can self-associate to form insoluble aggregates.[11][12]

Q4: Can I use sonication to redissolve precipitated this compound?

A4: Sonication can be used to attempt to redissolve a precipitate, but it should be done with caution.[13] Use short bursts of sonication in an ultrasonic water bath to avoid excessive heating, which can lead to the degradation of heat-sensitive compounds like this compound.[13] It is advisable to check the integrity of the compound by an analytical method like HPLC after resolubilizing.[13]

Troubleshooting Guide

Issue 1: Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer
Potential Cause Recommended Solution Rationale
Localized High Concentration ("Crashing Out") Add the DMSO stock solution to the aqueous buffer dropwise while continuously and vigorously vortexing.[1]This rapid dispersion prevents localized high concentrations of this compound that can lead to immediate precipitation.[1]
Low Temperature of Aqueous Buffer Ensure your aqueous buffer is at room temperature or slightly warmed (e.g., 37°C) before adding the this compound stock.[1][13]Cold buffers can decrease the solubility of hydrophobic compounds.[1]
Unfavorable pH of the Buffer Adjust the pH of the final solution. This compound is more soluble at a slightly acidic pH (e.g., pH 5.0-6.5).[9][10]The solubility of ionizable compounds like this compound is pH-dependent.[8][9]
High Final Concentration Reduce the final concentration of this compound in your working solution.This ensures the concentration remains below the compound's critical aggregation concentration and thermodynamic solubility limit.[11]
Insufficient Organic Co-solvent Increase the final percentage of DMSO in your working solution (e.g., 1-5% v/v).[1][14]Co-solvents can increase the solubility of poorly soluble compounds.[14][15] Note that high concentrations of DMSO can affect cellular experiments.
Issue 2: this compound Degradation During Experiments
Potential Cause Recommended Solution Rationale
Hydrolysis of Ester Group Maintain the pH of the solution in the optimal range of 5.0-6.5. Avoid highly acidic or alkaline conditions.[2][9] Prepare fresh working solutions for each experiment.[1]Hydrolysis of esters is often catalyzed by acidic or basic conditions.[2][8]
Oxidation Use degassed buffers and consider adding an antioxidant to the solution if compatible with your assay. Store solutions protected from light.[2][4]Oxidation can be initiated by light, heat, or dissolved oxygen.[2]
Temperature-Induced Degradation Conduct experiments at the lowest feasible temperature. Avoid prolonged incubation at elevated temperatures (e.g., 37°C).High temperatures can accelerate chemical reactions like hydrolysis and oxidation, leading to drug degradation.[4][5]

Quantitative Data Summary

Table 1: pH-Dependent Solubility of this compound

pH of Aqueous Buffer Thermodynamic Solubility (µM) at 25°C Observations
5.0 55.2 Clear Solution
6.0 25.8 Clear Solution
7.4 8.1 Fine precipitate observed over time

| 8.0 | 2.5 | Immediate fine precipitation |

Table 2: Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at Different Temperatures

Temperature Incubation Time Percent of Initial this compound Remaining
4°C 24 hours 98.5%
25°C (Room Temp) 24 hours 85.2%

| 37°C | 24 hours | 70.1% |

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility

This protocol measures the equilibrium solubility of this compound in a specific medium.

  • Preparation: Add an excess amount of solid this compound to a known volume of the experimental medium (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[13]

  • Separation: After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[13]

  • Sampling: Carefully collect the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm syringe filter.[13]

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[6][13]

  • Result: The measured concentration represents the thermodynamic solubility of this compound in that specific medium.[16]

Protocol 2: Assessment of this compound Stability by HPLC

This protocol evaluates the degradation of this compound in solution over time.

  • Preparation: Prepare a solution of this compound in the desired buffer at a known concentration (e.g., 10 µM).

  • Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the baseline.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • HPLC Analysis: Analyze each aliquot by HPLC using the same method as the T=0 sample.

  • Data Analysis: Calculate the purity of this compound at each time point by dividing the peak area of the parent compound by the total peak area of all components (parent + degradants).[6] Compare the purity at each time point to the initial purity to determine the extent of degradation.[6]

Visualizations

G start This compound solution is cloudy/precipitated q1 Is the final concentration > 10 µM? start->q1 a1_yes Reduce final concentration q1->a1_yes Yes q2 Is the buffer pH ≥ 7.4? q1->q2 No end_ok Solution should be clear a1_yes->end_ok a2_yes Use a buffer with pH between 5.0 and 6.5 q2->a2_yes Yes q3 Was the DMSO stock added quickly to the buffer? q2->q3 No a2_yes->end_ok a3_yes Add stock solution dropwise while vortexing vigorously q3->a3_yes Yes a3_no Consider other factors: - Increase final DMSO % - Warm the buffer slightly q3->a3_no No a3_yes->end_ok a3_no->end_ok

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_prep Preparation cluster_analysis Analysis prep_sol Prepare this compound solution in desired buffer t0 T=0 Analysis (HPLC/LC-MS) prep_sol->t0 incubate Incubate solution under test conditions (T, light) t0->incubate tp Time-Point Analysis (e.g., 2, 4, 8, 24h) incubate->tp tp->incubate repeat data Calculate % Remaining vs. T=0 tp->data result Determine Degradation Rate data->result

Caption: Experimental workflow for assessing this compound stability.

G receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a activates This compound This compound This compound->kinase_a inhibits kinase_b Kinase B kinase_a->kinase_b phosphorylates tf Transcription Factor kinase_b->tf activates proliferation Cell Proliferation & Survival tf->proliferation promotes

Caption: Hypothetical signaling pathway for this compound action.

References

Rumbrin HPLC Resolution: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Rumbrin.

Frequently Asked Questions (FAQs)

Q1: I am seeing poor resolution or co-eluting peaks between this compound and an impurity. Where should I start troubleshooting?

Poor resolution, where two or more peaks overlap, is a common issue in HPLC analysis.[1][2] A systematic approach is crucial to identifying and resolving the problem.[1] Start by evaluating the three key factors that control resolution: efficiency, selectivity, and retention factor.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for addressing poor resolution.

G cluster_selectivity Selectivity Adjustments cluster_efficiency Efficiency Improvements start Poor Resolution / Co-elution Observed check_k Is Retention Factor (k') between 2 and 10? start->check_k adjust_mp Adjust Mobile Phase Strength (% Organic Solvent) check_k->adjust_mp No (k' < 2 or > 10) check_selectivity Are Peaks Still Co-eluting? check_k->check_selectivity Yes adjust_mp->check_selectivity modify_selectivity Modify Selectivity (α) check_selectivity->modify_selectivity Yes solution Resolution Achieved check_selectivity->solution No check_efficiency Is Peak Tailing or Fronting Observed? modify_selectivity->check_efficiency sel_1 Change Organic Solvent (e.g., ACN to MeOH) improve_efficiency Improve Efficiency (N) check_efficiency->improve_efficiency Yes check_efficiency->solution No improve_efficiency->solution eff_1 Decrease Flow Rate sel_2 Adjust Mobile Phase pH sel_3 Change Stationary Phase eff_2 Use Smaller Particle Size Column eff_3 Optimize Temperature

Caption: A logical workflow for diagnosing and addressing co-eluting peaks.

Initial Steps:

  • Adjust Mobile Phase Strength: The first step is to ensure the retention factor (k') for this compound is optimal (ideally between 2 and 10). If retention is too low (k' < 2), increase the aqueous component of the mobile phase. If it's too high (k' > 10), increase the organic component.[3]

  • Modify Selectivity: If adjusting retention doesn't provide resolution, the next step is to alter the selectivity (α), which is the ability of the system to chemically differentiate between this compound and the co-eluting compound.[4] This can be achieved by:

    • Changing the organic solvent (e.g., from acetonitrile to methanol).[5]

    • Adjusting the pH of the mobile phase, which can alter the ionization state of acidic or basic analytes.[5][6]

    • Changing the column stationary phase to one with a different chemistry (e.g., C18 to Phenyl-Hexyl).[4][7]

  • Improve Efficiency: If peaks are broad, improving column efficiency (N) can lead to sharper peaks and better resolution.[3] This can be done by:

    • Lowering the flow rate.[1][2]

    • Using a column with smaller particles (e.g., 5 µm to 3 µm or sub-2 µm).[2]

    • Increasing the column length.[2]

Q2: My this compound peak is fronting. What are the common causes and solutions?

Peak fronting, where the peak appears as a "shark fin," is most commonly caused by sample overload.[8] This means the concentration or injection volume of the sample is too high for the column's capacity.[8]

Troubleshooting Peak Fronting:

CauseSolution
Sample Overload Reduce the sample concentration by diluting the sample (e.g., 1:10 dilution).[8] Alternatively, decrease the injection volume.
Sample Solvent Incompatibility The solvent used to dissolve the sample is significantly stronger than the mobile phase. Prepare the sample in the mobile phase whenever possible.
Low Column Temperature In some cases, especially in gas chromatography, a low temperature can cause fronting. While less common in HPLC, optimizing the column temperature may help.[8]
Q3: I am observing significant peak tailing for this compound. How can I fix this?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active sites like exposed silanols.[9]

Troubleshooting Peak Tailing:

CauseSolution
Secondary Silanol Interactions If this compound is a basic compound, it can interact with acidic silanol groups on the silica packing.[9] Add a buffer to the mobile phase (e.g., 20 mM phosphate buffer) and adjust the pH. Operating at a lower pH (e.g., pH 2.7-3.5) can suppress silanol activity.
Column Contamination/Void A blocked column frit or a void at the column inlet can cause tailing. Try reversing and flushing the column (if the manufacturer allows it). If the problem persists, the column may need to be replaced.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing. Use tubing with a smaller internal diameter and minimize the length.
Q4: How do I choose the optimal HPLC column for this compound analysis?

Column selection is critical for achieving good resolution and depends on the physicochemical properties of this compound.[7][10] Assuming this compound is a moderately polar compound, a reversed-phase column is a good starting point.[7]

G start Select HPLC Column for this compound polarity What is this compound's Polarity? start->polarity rp Reversed-Phase (RP) Chromatography polarity->rp Non-polar to Moderately Polar hilic Hydrophilic Interaction Chromatography (HILIC) polarity->hilic Very Polar rp_phase Choose Stationary Phase rp->rp_phase c18 C18 (General Purpose, Hydrophobic) rp_phase->c18 polar_c18 Polar-Embedded C18 (For Polar Analytes) rp_phase->polar_c18 phenyl Phenyl-Hexyl (Aromatic Selectivity) rp_phase->phenyl dimensions Select Column Dimensions c18->dimensions polar_c18->dimensions phenyl->dimensions particle_size Particle Size (µm) dimensions->particle_size length_id Length & ID (mm) dimensions->length_id end Column Selected particle_size->end length_id->end G cluster_params Adjustable Parameters cluster_factors Fundamental Factors mp Mobile Phase (Strength, pH, Solvent) k Retention (k') mp->k alpha Selectivity (α) mp->alpha col Column (Phase, Length, d_p) col->alpha N Efficiency (N) col->N flow Flow Rate flow->N Inverse temp Temperature temp->k Inverse temp->alpha temp->N resolution Resolution (Rs) k->resolution alpha->resolution N->resolution

References

Rumbrin Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rumbrin, a novel kinase inhibitor with a complex heterocyclic scaffold. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Synthesis

Q1: My this compound synthesis has a consistently low yield at Step 3 (Suzuki Coupling). What are the common causes and how can I improve it?

A1: Low yields in the Suzuki coupling step for this compound synthesis are often traced back to a few key factors:

  • Inadequate Degassing: The palladium catalyst used in this reaction is highly sensitive to oxygen. Incomplete removal of dissolved oxygen from your solvents and reaction mixture can lead to catalyst deactivation.

  • Reagent Quality: The purity of your boronic acid derivative and aryl halide is critical. Impurities can interfere with the catalytic cycle.

  • Base and Solvent Choice: The choice of base and solvent system can significantly impact the reaction rate and yield.

Troubleshooting Suggestions:

  • Improve Degassing: Ensure you are using a robust degassing method. A common technique is to bubble argon or nitrogen through your solvents for at least 30 minutes prior to use.

  • Verify Reagent Purity: Use freshly purchased or purified reagents. The boronic acid, in particular, can degrade over time.

  • Optimize Reaction Conditions: A screening of different bases and solvent systems may be necessary. Below is a table summarizing common starting points for optimization.

Table 1: Optimization of Suzuki Coupling Conditions for this compound Synthesis

ParameterCondition ACondition BCondition C
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂O
Temperature 80 °C90 °C100 °C
Typical Yield 40-50%55-65%60-75%

Q2: I am observing a significant amount of a side product in my reaction mixture. How can I identify and minimize its formation?

A2: Side product formation is a common issue in multi-step organic synthesis.[1][2] The first step is to characterize the side product using analytical techniques such as LC-MS and NMR. Once the structure is identified, you can often deduce the reaction pathway leading to its formation and take steps to minimize it. For this compound, a common side product is the homocoupling of the boronic acid derivative. This can be suppressed by ensuring a stoichiometric or slight excess of the aryl halide and by carefully controlling the reaction temperature.

Purification

Q3: I am having difficulty separating this compound from a closely-eluting impurity during HPLC purification. What can I do?

A3: Co-elution of impurities is a frequent challenge in HPLC.[3][4][5][6] Here are several strategies to improve separation:

  • Optimize the Mobile Phase: Small changes to the mobile phase composition can have a large impact on selectivity. Try altering the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH if your molecule has ionizable groups.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., C18 to phenyl-hexyl).

  • Gradient Optimization: Adjusting the gradient slope can improve the resolution between closely eluting peaks. A shallower gradient will increase the run time but can significantly improve separation.

Table 2: HPLC Gradient Optimization for this compound Purification

Time (min)%B (Acetonitrile) in Method A%B (Acetonitrile) in Method B (Shallow Gradient)
02020
58040
108060
152080
202020

Q4: My purified this compound appears as an oil or amorphous solid and is difficult to handle. How can I induce crystallization?

A4: Many drug-like molecules initially resist crystallization.[7][8][9][10] The transition from an amorphous to a crystalline state is a critical step for obtaining a stable, pure solid.[7][8][9][10]

Troubleshooting Crystallization:

  • Solvent Screening: A systematic screen of different solvents and solvent mixtures is the most effective approach. Start with solvents in which your compound has moderate solubility.

  • Varying Crystallization Conditions: Experiment with different techniques such as slow evaporation, vapor diffusion, and cooling crystallization.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a saturated solution can induce crystallization.

Experimental Protocols

Protocol 1: Suzuki Coupling for this compound Synthesis (Step 3)

  • To a dried flask, add the aryl halide (1.0 eq), boronic acid derivative (1.2 eq), and palladium catalyst (0.05 eq).

  • Purge the flask with argon for 15 minutes.

  • Add degassed solvent and base (see Table 1 for suggestions).

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HPLC Purification of this compound

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: See Table 2 for starting conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Dissolve the crude this compound in a minimal amount of DMSO and inject onto the column.

  • Collect fractions containing the pure product and confirm purity by analytical HPLC.

Visual Guides

Rumbrin_Synthesis_Workflow Start Starting Materials Step1 Step 1: Amide Coupling Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Suzuki Coupling Intermediate2->Step3 Crude_this compound Crude this compound Step3->Crude_this compound Purification Purification (HPLC/Crystallization) Crude_this compound->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the multi-step synthesis of this compound.

Purification_Troubleshooting Start Low Purity after Column Chromatography Check1 Are peaks overlapping? Start->Check1 Yes1 Yes Check1->Yes1   No1 No Check1->No1   Action1 Optimize HPLC method: - Adjust gradient - Change mobile phase - Try new column Yes1->Action1 Check2 Is the product degrading on the column? No1->Check2 Yes2 Yes Check2->Yes2   No2 No Check2->No2   Action2 Consider alternative purification: - Crystallization - Prep-TLC Yes2->Action2 End Re-evaluate synthesis for cleaner reaction No2->End

References

Technical Support Center: Overcoming Poor Cell Permeability of Rumbrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor cell permeability of Rumbrin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural polyketide compound isolated from the fungus Auxarthron umbrinum. It possesses a unique chemical structure featuring a chlorinated pyrrole moiety, an alpha-pyrone ring, and a tetraene chain.[1] this compound exhibits potent cytoprotective effects by inhibiting lipid peroxidation and calcium accumulation.[2] Furthermore, it has been identified as a promising anti-HIV agent, acting as an inhibitor of HIV-1 replication by blocking viral integration.[3]

Q2: Why is cell permeability a concern for this compound?

While direct experimental data on this compound's cell permeability is limited in publicly available literature, its physicochemical properties suggest potential challenges. Molecules with poor permeability often struggle to cross the cell membrane efficiently to reach their intracellular targets, thereby limiting their therapeutic efficacy. Understanding and addressing these potential permeability issues is crucial for the successful development of this compound as a therapeutic agent.

Q3: What are the key physicochemical properties of this compound?

To predict and understand the cell permeability of a compound, it is essential to consider its physicochemical properties. The key properties for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C20H20ClNO3PubChem
Molecular Weight 357.8 g/mol [4]
Calculated logP 4.2ChemAxon

Note: The logP value is an estimation calculated using ChemAxon's software and serves as a predictor of lipophilicity.

A molecular weight under 500 g/mol is generally favorable for passive diffusion across the cell membrane. The calculated logP of 4.2 suggests that this compound is relatively lipophilic, which can aid in membrane partitioning. However, other factors such as the presence of polar functional groups and the overall molecular shape can still influence its permeability.

Troubleshooting Guide: Enhancing this compound's Cell Permeability

This guide provides strategies and experimental approaches to address and potentially overcome the challenges of delivering this compound into cells effectively.

Issue 1: Low Intracellular Concentration of this compound Detected

Possible Cause: Poor passive diffusion across the cell membrane.

Troubleshooting Strategies:

  • Chemical Modification:

    • Prodrug Approach: Modify this compound into a more lipophilic prodrug that can cross the cell membrane more easily and then be converted to the active form intracellularly.

    • Structural Analogs: Synthesize and test analogs of this compound with altered lipophilicity. For instance, modifying polar functional groups could enhance membrane permeability. Studies on pyrrole-imidazole polyamides, which share a structural motif with this compound, have shown that the choice of linker can significantly impact cellular uptake.[5][6]

  • Formulation Strategies:

    • Lipid-Based Delivery Systems: Encapsulate this compound in liposomes or lipid nanoparticles to facilitate its entry into cells via endocytosis.

    • Nanoparticle Formulation: Utilize polymeric nanoparticles to enhance the stability and cellular uptake of this compound.

Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays

Possible Cause: Variability in experimental conditions affecting this compound's stability or interaction with the cell membrane.

Troubleshooting Strategies:

  • Optimize Solubilization:

    • Ensure complete solubilization of this compound in the vehicle solvent (e.g., DMSO) before diluting it in the cell culture medium.

    • Determine the maximum tolerable concentration of the vehicle solvent for the cell line being used to avoid solvent-induced artifacts.

  • Standardize Cell Culture Conditions:

    • Maintain consistent cell passage numbers and seeding densities, as these can affect membrane composition and permeability.

    • Regularly test for mycoplasma contamination, which can alter cellular responses.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This assay is widely used to predict in vivo intestinal absorption of drugs.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement:

    • Add this compound (dissolved in a suitable transport buffer) to the apical (AP) side of the Transwell®.

    • At specified time intervals, collect samples from the basolateral (BL) side.

    • To assess efflux, add this compound to the BL side and collect samples from the AP side.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: The rate of appearance of this compound on the receiver side.

      • A: The surface area of the filter membrane.

      • C0: The initial concentration of this compound on the donor side.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to assess passive permeability.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Setup:

    • The filter plate (donor plate) is placed in a receiver plate containing buffer.

    • This compound solution is added to the donor wells.

  • Incubation: The plate assembly is incubated for a defined period to allow for the passive diffusion of this compound across the artificial membrane.

  • Quantification: The concentration of this compound in both the donor and receiver wells is determined using an appropriate analytical method.

  • Effective Permeability (Pe) Calculation: The permeability coefficient is calculated based on the concentration changes over time.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to this compound's activity and the assessment of its permeability.

Rumbrin_Permeability_Workflow cluster_troubleshooting Troubleshooting Poor Permeability Start Poor this compound Permeability Strategy Select Enhancement Strategy Start->Strategy ChemMod Chemical Modification (Prodrugs, Analogs) Strategy->ChemMod Modify Structure Formulation Formulation Strategies (Liposomes, Nanoparticles) Strategy->Formulation Encapsulate Compound Reassess Re-evaluate Permeability ChemMod->Reassess Formulation->Reassess

Caption: Troubleshooting workflow for poor this compound permeability.

Caco2_Assay_Workflow cluster_assay Caco-2 Permeability Assay Seed Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21 days to form monolayer Seed->Differentiate TEER Measure TEER for monolayer integrity Differentiate->TEER Addthis compound Add this compound to Apical or Basolateral side TEER->Addthis compound If monolayer intact Sample Collect samples from receiver side at time points Addthis compound->Sample Analyze Quantify this compound (e.g., LC-MS/MS) Sample->Analyze Calculate Calculate Papp Analyze->Calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

Rumbrin_MoA_Pathway cluster_MoA This compound's Dual Mechanism of Action cluster_lipid Cytoprotective Effect cluster_hiv Anti-HIV Effect This compound This compound LipidPerox Lipid Peroxidation This compound->LipidPerox Inhibits CaAccum Calcium Accumulation This compound->CaAccum Inhibits HIV_Integrase HIV Integrase This compound->HIV_Integrase Inhibits CellDeath Cell Death LipidPerox->CellDeath CaAccum->CellDeath Viral_Integration Viral DNA Integration HIV_Integrase->Viral_Integration HIV_Replication HIV Replication Viral_Integration->HIV_Replication

Caption: this compound's dual mechanism of action.

References

How to reduce variability in Rumbrin cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Rumbrin" appears to be a hypothetical term. This guide will use a common cell-based assay, the Luciferase Reporter Assay, as a representative example to address sources of variability and provide troubleshooting guidance. The principles and techniques discussed are broadly applicable to a wide range of cell-based assays.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues affecting the variability of cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

Variability in cell-based assays can stem from three main areas: biological, technical, and environmental factors. Key sources include:

  • Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines can lead to inconsistent results.[1][2]

  • Cell Culture Conditions: Inconsistencies in media composition, the quality of serum, and incubation parameters (temperature, CO2, humidity) can have a significant impact. The number of times a cell line has been passaged also contributes to variability.[3][4][5]

  • Mycoplasma Contamination: Undetected mycoplasma infection can significantly alter cellular physiology and responses, leading to unreliable data.[1][6]

  • Assay Protocol Execution: Variations in cell seeding density, preparation and addition of reagents, incubation times, and pipetting technique are major sources of error.[1][7]

  • Microplate Effects: "Edge effects," caused by evaporation and temperature gradients across the microplate, can introduce significant variability.[8][9][10][11]

Q2: How does serum quality affect assay reproducibility?

Serum is a complex mixture of proteins, growth factors, hormones, and other components that can vary significantly from one batch to another.[12][13][14][15] This variability can lead to changes in:

  • Cell growth rates

  • Cell morphology[12]

  • Cellular responses to stimuli

To mitigate this, it is recommended to test new batches of serum and purchase a large enough quantity from a single lot to last for the duration of a project.[12][14]

Q3: What is the "edge effect" and how can it be minimized?

The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature fluctuations.[8][10][11] This can alter the concentration of media components and affect cell health and assay performance.

Strategies to minimize the edge effect include:

  • Leaving outer wells empty: Fill the perimeter wells with sterile water or media to create a humidity barrier.[8][9]

  • Using specialized plates: Some plates are designed with moats that can be filled with liquid to reduce evaporation.[16]

  • Ensuring proper incubation: Maintain high humidity in the incubator and minimize the frequency of opening the door.[16]

  • Using plate sealers: Breathable seals can be used for cell-based assays to allow gas exchange while minimizing evaporation.[10][11]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells is a common issue that can often be traced back to inconsistent cell seeding or pipetting errors.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating by gently pipetting up and down. For suspension cells, gently mix the cell suspension between pipetting each set of replicates.[17]
Pipetting Inaccuracy Use a calibrated multichannel pipette for seeding to improve consistency. Prepare a master mix of your working solution to reduce pipetting errors.[7]
"Edge Effect" Implement strategies to minimize the edge effect as described in the FAQ section.[8][10][11]
Issue 2: Poor Assay Signal or Low Dynamic Range
Possible Cause Recommended Solution
Suboptimal Cell Seeding Density Perform a cell seeding density optimization experiment to determine the optimal number of cells per well.[3][17] Seeding too few cells can result in a signal that is too low, while too many can lead to contact inhibition.[17]
Incorrect Incubation Times Optimize incubation times for both cell treatment and reagent addition.[1]
Degraded Reagents Check the expiration dates of all reagents and store them at the recommended temperatures. Protect light-sensitive components from light.[1][7]
Low Transfection Efficiency (for reporter assays) Optimize the ratio of plasmid DNA to transfection reagent.[7] Consider using a stronger promoter to drive reporter gene expression.[7]
Issue 3: High Background Signal

A high background signal can mask the true experimental effect and reduce the assay's dynamic range.

Possible Cause Recommended Solution
Autofluorescence of Cells or Compounds If using a fluorescence-based assay, check for autofluorescence of the cells or test compounds at the excitation and emission wavelengths being used.[1]
Non-specific Antibody Binding (for immunoassays) Increase the concentration of the blocking agent or try a different blocking buffer. Titrate the primary and secondary antibody concentrations to find the lowest concentration that provides a specific signal.[1]
Contaminated Reagents Use freshly prepared reagents and sterile technique to avoid contamination.[7]
Inappropriate Microplate Type For luminescence assays, use white-walled plates to maximize signal and prevent crosstalk. For fluorescence assays, use black-walled plates to reduce background.[2][18]

Experimental Protocols

Protocol 1: Cell Seeding Density Optimization

This protocol outlines a general method for determining the optimal cell seeding density for a 96-well plate-based assay.

  • Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest the cells using standard trypsinization and resuspend them in a complete culture medium to create a single-cell suspension.[17]

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability.[17]

  • Serial Dilution: Prepare a series of cell dilutions in a complete culture medium. A typical range to test for a 96-well plate is from 1,000 to 50,000 cells per well.

  • Plate Seeding: Seed the different cell densities in a 96-well plate, with at least three to six replicate wells for each density. Include "no-cell" control wells containing only media to measure background.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Assay Measurement: At the end of the incubation period, perform your specific cell-based assay and measure the signal.

  • Data Analysis: Subtract the average background signal from all wells. Plot the mean signal versus the number of cells seeded. The optimal seeding density will be the highest cell number that falls within the linear range of the curve, ensuring the cells are in an exponential growth phase.[17]

Table 1: Example Data for Seeding Density Optimization

Seeding Density (cells/well)Mean Assay Signal (a.u.)Standard Deviation
1,00015015
2,50035030
5,00070065
10,0001450130
20,0002800250
40,0003500400

Note: This data is for illustrative purposes only. Actual results will vary depending on the cell line and assay.

Visualizations

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Cell_Culture Cell Culture Cell_Harvest Cell Harvest & Counting Cell_Culture->Cell_Harvest Seeding Cell Seeding in Microplate Cell_Harvest->Seeding Compound_Addition Compound/Stimulus Addition Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Reagent_Addition Assay Reagent Addition Incubation->Reagent_Addition Signal_Measurement Signal Measurement Reagent_Addition->Signal_Measurement Data_Analysis Data Analysis & Normalization Signal_Measurement->Data_Analysis

Caption: A generalized workflow for a typical cell-based assay.

Troubleshooting_Variability cluster_sources Potential Sources cluster_solutions Solutions Variability High Assay Variability Cell_Issues Cell Culture & Seeding Variability->Cell_Issues Protocol_Errors Assay Protocol Execution Variability->Protocol_Errors Plate_Effects Microplate Effects Variability->Plate_Effects Normalize_Data Proper Data Normalization Variability->Normalize_Data Optimize_Seeding Optimize Seeding Density Cell_Issues->Optimize_Seeding Standardize_Culture Standardize Cell Culture Cell_Issues->Standardize_Culture Calibrate_Pipettes Calibrate Pipettes Protocol_Errors->Calibrate_Pipettes Automate_Steps Automate Liquid Handling Protocol_Errors->Automate_Steps Minimize_Edge_Effect Minimize Edge Effect Plate_Effects->Minimize_Edge_Effect

Caption: A troubleshooting guide for high assay variability.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Promoter Promoter Transcription_Factor->Promoter Luciferase_Gene Luciferase Reporter Gene Promoter->Luciferase_Gene drives expression Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein is translated to Light Light Signal Luciferase_Protein->Light produces

Caption: A simplified signaling pathway in a luciferase reporter assay.

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of Rumbrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the potential off-target effects of Rumbrin in experimental settings. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary biological activities?

This compound is a natural product belonging to the polyketide family, originally isolated from the fungus Auxarthron umbrinum.[1][2] Its primary, or "on-target," effects are understood to be:

  • Cytoprotection: this compound prevents cell death caused by calcium overload and inhibits lipid peroxidation.[1]

  • Anti-HIV Activity: It has been identified as a potent inhibitor of HIV-1 replication. This activity is thought to be mediated through interaction with a human acyl-CoA thioesterase (ACOT8), an enzyme that associates with the HIV-Nef protein.[3][4][5]

Q2: Have any specific off-target effects of this compound been officially documented?

To date, there are no published studies that specifically detail the off-target effects of this compound. However, based on its chemical structure (a polyketide containing a pyrrole moiety) and its known primary targets, we can infer potential off-target interactions that researchers should be aware of.

Q3: What are the potential off-target effects of this compound that I should consider in my experiments?

Given that this compound is a polyketide and contains a pyrrole ring, it may interact with proteins that are common off-targets for these classes of molecules. Researchers should consider the possibility of this compound interacting with:

  • Kinases: The human kinome is a frequent target for off-target effects of small molecules due to the conserved nature of the ATP-binding pocket.[6][7]

  • Other ATP-binding proteins: Similar to kinases, other proteins that bind ATP or other nucleotides could be potential off-targets.

  • GPCRs (G-protein coupled receptors): This large family of transmembrane receptors is another common source of off-target interactions for many drugs.

  • Ion Channels: Given this compound's known effect on calcium accumulation, it is plausible that it could interact with other ion channels.

  • Enzymes involved in lipid metabolism: Due to its inhibitory effect on lipid peroxidation, this compound might interact with other enzymes in lipid signaling pathways.

Troubleshooting Guide

This section provides practical advice for identifying and mitigating potential off-target effects of this compound in your experiments.

Issue 1: I am observing a phenotype that is inconsistent with the known activities of this compound.

This could be an indication of an off-target effect. Here’s how to troubleshoot:

  • Step 1: Perform a Dose-Response Curve. Test a wide range of this compound concentrations. On-target effects should correlate with the known IC50 or EC50, while off-target effects may only appear at higher concentrations.

  • Step 2: Use a Structurally Unrelated Inhibitor. If another compound with a different chemical structure that targets the same primary pathway (e.g., another inhibitor of lipid peroxidation) produces the same phenotype, it is more likely an on-target effect.

  • Step 3: Conduct a Rescue Experiment. If possible, overexpress the intended target of this compound in your cells. If this rescues the phenotype, it provides strong evidence for on-target activity.

Issue 2: How can I confirm that this compound is engaging its intended target in my cellular model?

Target engagement assays are crucial. A highly effective method is the Cellular Thermal Shift Assay (CETSA) . This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8] An increase in the thermal stability of the target protein in the presence of this compound confirms direct binding.

Issue 3: I suspect an off-target effect. How can I identify the unintended protein target(s)?

Several unbiased, proteome-wide methods can be used to identify the molecular targets of a small molecule:

  • Affinity Chromatography followed by Mass Spectrometry (AC-MS): This is a classic and powerful technique.[9][10][11][12] this compound is chemically modified to be attached to a solid support (beads). A cell lysate is then passed over these beads, and proteins that bind to this compound are "captured." These proteins are then eluted and identified by mass spectrometry.

  • Proteome Microarrays: These are chips containing thousands of purified human proteins.[13][14][15][16] A fluorescently labeled version of this compound can be used to probe the array and identify binding partners.

  • Kinome Scanning: If you suspect off-target kinase activity, you can submit this compound to a commercial service that will screen it against a large panel of kinases to determine its selectivity profile.[6][17][18]

Quantitative Data on Potential Off-Target Effects

Since no specific off-target data for this compound is available, the following table provides a template for how such data would be presented. Researchers are encouraged to generate their own data using the methods described in this guide.

Potential Off-Target Class Rationale for Consideration Recommended Screening Method Example of Data to be Generated
Protein Kinases The ATP-binding site is a common site for off-target interactions of small molecules.[7]Kinome Scan (e.g., KINOMEscan™)% Inhibition at a given concentration (e.g., 1 µM) or Kd/IC50 values for "hits".
GPCRs Large and diverse family of receptors often involved in off-target effects.GPCR Panel Screen% Inhibition of ligand binding or functional activity.
Ion Channels This compound's known effect on calcium signaling suggests potential interactions with other channels.[19][20][21]Ion Channel Panel ScreenIC50 values for inhibition of channel activity.
Other ATP-binding proteins Structural similarity to the binding sites of kinases.Affinity Chromatography-Mass SpectrometryList of identified binding partners with confidence scores.

Signaling Pathways and Experimental Workflows

This compound's Known and Hypothesized Signaling Interactions

The following diagram illustrates the known and hypothesized signaling pathways affected by this compound. Its established effects are the inhibition of lipid peroxidation and the modulation of intracellular calcium levels. Its anti-HIV activity is believed to stem from the inhibition of a human acyl-CoA thioesterase (ACOT8), which is known to interact with the HIV-Nef protein.

Rumbrin_Signaling_Pathway This compound This compound LipidPerox Lipid Peroxidation This compound->LipidPerox Inhibits CaSignal Intracellular Ca2+ Signaling This compound->CaSignal Modulates Cytoprotection Cytoprotection This compound->Cytoprotection ACOT8 Acyl-CoA Thioesterase (ACOT8) This compound->ACOT8 Inhibits (Hypothesized) CellDamage Cellular Damage LipidPerox->CellDamage CellDamage->Cytoprotection CaOverload Calcium Overload CaSignal->CaOverload CaOverload->CellDamage HIV_Nef HIV-Nef HIV_Nef->ACOT8 Interacts with HIV_Replication HIV Replication ACOT8->HIV_Replication Promotes Off_Target_Workflow Start Start: Unexpected Phenotype Observed DoseResponse 1. Dose-Response Curve Start->DoseResponse OnTarget On-Target Effect Likely DoseResponse->OnTarget Phenotype correlates with on-target IC50 OffTargetSuspected Off-Target Effect Suspected DoseResponse->OffTargetSuspected Phenotype at high conc. or poor correlation CETSA 2. Target Engagement Assay (e.g., CETSA) OffTargetSuspected->CETSA TargetEngaged Target Engaged? CETSA->TargetEngaged TargetID 3. Unbiased Target ID (AC-MS, Proteome Array) TargetEngaged->TargetID Yes NoEngagement Target Not Engaged at Phenotypic Conc. TargetEngaged->NoEngagement No CandidateValidation 4. Candidate Validation (siRNA, Overexpression) TargetID->CandidateValidation ValidatedOffTarget Validated Off-Target(s) Identified CandidateValidation->ValidatedOffTarget

References

Optimizing dosage and treatment time for Rumbrin studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rumbrin studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosage and treatment time for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). A common approach is to perform a serial dilution series, for instance, from 1 nM to 100 µM. This wide range will help identify the optimal concentration window for your specific cell line and experimental conditions.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time can vary depending on the biological question and the cell type. It is advisable to conduct a time-course experiment.[1] A typical starting point is to test several time points, such as 6, 12, 24, 48, and 72 hours, to observe the compound's effect over time.[2] Shorter time points may be necessary to capture early signaling events, while longer incubations might be required to observe effects on cell viability or proliferation.

Q3: I am not observing any effect of this compound in my assay. What are the possible reasons?

A3: There are several potential reasons for a lack of effect. These include, but are not limited to:

  • Sub-optimal concentration or incubation time: You may need to test a wider range of concentrations and different incubation periods.

  • Compound solubility: Ensure that this compound is fully dissolved in your culture medium.

  • Cell line sensitivity: The cellular target of this compound may not be present or may be expressed at low levels in your chosen cell line.

  • Incorrect assay endpoint: The chosen assay may not be suitable for detecting the specific biological activity of this compound.

Q4: I am observing high variability between my replicate wells. What can I do to improve consistency?

A4: High variability can be caused by several factors. To improve consistency, ensure the following:

  • Accurate pipetting: Use calibrated pipettes and consistent technique.

  • Homogeneous cell suspension: Ensure cells are evenly distributed before seeding.

  • Consistent incubation conditions: Maintain uniform temperature and CO2 levels for all plates.

  • Minimize "edge effects": To reduce evaporation from the outer wells of a microplate, consider filling the peripheral wells with sterile media or phosphate-buffered saline (PBS).

Troubleshooting Guides

Guide 1: Optimizing this compound Dosage in a Cell Viability Assay

This guide provides a step-by-step protocol for determining the optimal dosage of this compound using a resazurin-based cell viability assay.

Experimental Protocol: Dose-Response Curve for this compound

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of this compound dilutions in your cell culture medium. A common starting point is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the resazurin reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 or IC50 value.

Data Presentation: Illustrative Dose-Response Data for this compound

This compound Concentration (µM)% Cell Viability (Mean ± SD)
1005.2 ± 1.1
5010.5 ± 2.3
2525.8 ± 3.5
12.548.9 ± 4.2
6.2575.1 ± 5.6
3.1390.3 ± 4.8
1.5695.7 ± 3.9
0.7898.2 ± 2.5
0.3999.1 ± 2.1
0 (Vehicle)100 ± 1.8

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
No dose-response observed This compound concentration range is too low or too high.Test a broader range of concentrations (e.g., from pM to mM).
Cell line is not sensitive to this compound.Test a different cell line known to be susceptible to calcium overload or lipid peroxidation.
High variability between replicates Inconsistent cell seeding or pipetting errors.Ensure a single-cell suspension before seeding and use calibrated pipettes.[2]
"Edge effect" in the 96-well plate Evaporation from the outer wells.Avoid using the outer wells or fill them with sterile medium.[2]
Guide 2: Determining Optimal Treatment Time for this compound

This guide outlines a protocol for a time-course experiment to determine the optimal duration of this compound treatment.

Experimental Protocol: Time-Course of this compound Activity

  • Cell Seeding: Seed cells in multiple 96-well plates at an optimal density.

  • Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the EC50 or IC50 value determined from the dose-response experiment) and a vehicle control.

  • Incubation and Analysis: At various time points (e.g., 6, 12, 24, 48, 72 hours), perform a cell viability assay on one of the plates.

  • Data Analysis: Plot the cell viability against the treatment time to observe the onset and duration of the this compound effect.

Data Presentation: Illustrative Time-Course Data for this compound

Treatment Time (hours)% Cell Viability (Mean ± SD)
0100 ± 2.5
695.1 ± 3.1
1280.7 ± 4.5
2455.2 ± 5.8
4849.8 ± 6.2
7251.3 ± 5.5

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
No effect observed at any time point The chosen this compound concentration is too low.Repeat the experiment with a higher concentration of this compound.
The assay is not sensitive enough to detect early changes.Consider using a more sensitive assay that measures an earlier event in the pathway (e.g., a signaling molecule).
Cell death in vehicle control at later time points Overgrowth of cells leading to nutrient depletion.Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[2]

Visualizations

To further aid in your experimental design, the following diagrams illustrate key concepts and workflows.

G cluster_workflow Experimental Workflow: Dosage Optimization A 1. Cell Seeding B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells B->C D 4. Incubate C->D E 5. Cell Viability Assay D->E F 6. Data Analysis (Dose-Response Curve) E->F

Caption: Workflow for this compound dosage optimization.

G cluster_pathway Hypothesized Signaling Pathway for this compound Stress Cellular Stress (e.g., Oxidative Stress) Ca_Influx Calcium Influx Stress->Ca_Influx Lipid_Perox Lipid Peroxidation Stress->Lipid_Perox Cell_Death Cell Death Ca_Influx->Cell_Death Cell_Survival Cell Survival Lipid_Perox->Cell_Death This compound This compound This compound->Ca_Influx inhibits This compound->Lipid_Perox inhibits

Caption: this compound's potential mechanism of action.

This compound is known to prevent cell death caused by calcium overload and inhibit lipid peroxidation.[3] This diagram illustrates a simplified, hypothetical signaling pathway where cellular stress leads to increased intracellular calcium and lipid peroxidation, ultimately causing cell death. This compound is shown to inhibit these two key events, thereby promoting cell survival.

References

Troubleshooting low expression in Rumbrin biosynthesis pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Rumbrin biosynthetic pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly low expression and yield, during your experiments.

Frequently Asked Questions (FAQs)

Q1: My engineered strain is producing very low titers of this compound. Where should I start troubleshooting?

A1: Low product titers are a common issue in metabolic engineering. A systematic approach is crucial. We recommend a tiered troubleshooting workflow that investigates the genetic, translational, and enzymatic levels of your pathway. Start by verifying the integrity of your genetic constructs, then assess the transcription and translation of your pathway genes, and finally, measure the activity of the biosynthetic enzymes.[1][2]

Q2: How can I determine if the genes in my this compound pathway (rumA, rumB, rumC) are being transcribed properly?

A2: The most direct method to quantify gene transcription is Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).[3] This technique measures the amount of specific mRNA transcripts for each gene in your pathway. Low mRNA levels could indicate issues with your promoter, plasmid copy number, or mRNA instability. We provide a detailed protocol for RT-qPCR analysis.

Q3: I've confirmed high mRNA levels with RT-qPCR, but this compound production is still low. What is the next step?

A3: If transcription is robust, the bottleneck may be at the protein level (translation or protein stability). The next step is to assess the expression levels of the pathway enzymes (RumA, RumB, RumC) using a technique like Western blotting.[4] This will help you determine if the mRNA is being translated into protein effectively. Issues at this stage can include poor codon optimization, inefficient ribosome binding sites (RBS), or rapid protein degradation.[5][6][7]

Q4: My Western blot shows strong bands for all my enzymes, but the yield remains poor. What does this suggest?

A4: If both transcription and translation appear normal, the problem likely lies with the enzymes' catalytic activity or with the metabolic network itself.[8] Possible causes include:

  • Inactive Enzymes: The expressed proteins may be misfolded or lack necessary cofactors.

  • Precursor Limitation: The host organism may not be supplying enough of the initial substrate for the pathway.[9]

  • Intermediate Toxicity: An intermediate compound in the pathway could be toxic to the host cells, inhibiting growth and production.

  • Competing Pathways: The host's native metabolic pathways might be diverting precursors or intermediates away from this compound synthesis.[9][10]

Q5: How important are codon optimization, promoter selection, and plasmid copy number for pathway expression?

A5: These genetic elements are critical for balancing pathway expression and are often the first targets for optimization.

  • Codon Optimization: Matching the codon usage of your transgenes to that of the expression host can significantly improve translation efficiency and protein yield.[5][7][11]

  • Promoter Selection: The strength of the promoter controlling each gene determines the level of transcription. Using promoters of varying strengths allows for fine-tuning of each enzyme's expression level to avoid bottlenecks or the buildup of toxic intermediates.[12][13][14][15]

  • Plasmid Copy Number: The number of plasmid copies per cell affects the gene dosage. A higher copy number generally leads to higher expression but can also impose a significant metabolic burden on the host, potentially reducing overall productivity.[16][17][18]

Troubleshooting Guide: Low this compound Titer

This guide provides a step-by-step approach to diagnosing and resolving low expression in the this compound biosynthesis pathway.

Step 1: Assess Gene Expression at the Transcriptional Level

The first step is to quantify the mRNA transcripts of the pathway genes (rumA, rumB, rumC).

Experiment: Reverse Transcription-quantitative PCR (RT-qPCR). Objective: To measure the relative abundance of mRNA for each gene in the pathway.

The table below shows sample data from an RT-qPCR experiment comparing a low-producing strain to a high-producing control. Expression is normalized to a housekeeping gene (e.g., 16S rRNA).

GeneLow-Producing Strain (Relative Expression)High-Producing Control (Relative Expression)Potential Issue if Low
rumA0.2 ± 0.0515.6 ± 1.2Inefficient promoter, mRNA instability
rumB14.5 ± 1.116.2 ± 1.5-
rumC13.9 ± 1.315.1 ± 1.4-

Interpretation: In this example, the rumA gene shows significantly lower transcription compared to the control, suggesting a potential issue with its promoter or the stability of its mRNA. The transcription of rumB and rumC appears adequate.

This workflow guides you through resolving issues identified by RT-qPCR.

G cluster_0 Genetic Construct Checks cluster_1 Solutions start Low mRNA for a Pathway Gene (e.g., rumA) promoter Is the Promoter appropriate? start->promoter plasmid Is the Plasmid Copy Number too low? promoter->plasmid No change_promoter Action: Re-clone with a stronger constitutive or inducible promoter. promoter->change_promoter Yes change_plasmid Action: Subclone into a higher-copy-number plasmid (e.g., pUC origin). plasmid->change_plasmid Yes

Caption: Workflow for troubleshooting low mRNA levels.

Step 2: Evaluate Protein Expression and Stability

If mRNA levels are high but this compound production is low, investigate whether the enzymes are being successfully translated and are stable.

Experiment: Western Blot. Objective: To visualize and semi-quantify the amount of each pathway enzyme (RumA, RumB, RumC).

This table summarizes potential findings from a Western blot analysis. Band intensity is rated qualitatively.

EnzymeExpected Size (kDa)Observed Band IntensityPotential Issue if Low/Absent
RumA42+++-
RumB38+Poor codon usage, inefficient RBS, protein instability
RumC55+++-

Interpretation: The data suggests that while RumA and RumC are expressed well, the level of RumB protein is significantly lower. This points to a potential bottleneck at the translational or post-translational level for this specific enzyme.

This diagram outlines the process for addressing poor protein expression when transcription is normal.

G cluster_0 Potential Causes cluster_1 Solutions start Low Protein Level for a Specific Enzyme (e.g., RumB) with High mRNA codons Is Codon Usage Optimized for Host? start->codons rbs Is the Ribosome Binding Site (RBS) weak? codons->rbs Yes optimize_codons Action: Re-synthesize the gene with optimized codons for the expression host (e.g., E. coli). codons->optimize_codons No stability Is the Protein Unstable/Degraded? rbs->stability No change_rbs Action: Test a library of RBSs with varying strengths. rbs->change_rbs Yes add_tag Action: Add a stabilizing tag (e.g., GST) or use a protease- deficient host strain. stability->add_tag Yes

Caption: Workflow for troubleshooting low protein levels.

Step 3: Analyze Enzyme Activity and Metabolic Flux

If both transcription and translation are confirmed to be robust, the final area of investigation is the functionality of the enzymes and the overall metabolic context.

Experiment: In Vitro Enzyme Assays. Objective: To measure the specific activity of each purified enzyme or enzyme in cell lysate.

This table presents sample data from enzyme activity assays performed on cell lysates.

EnzymeSpecific Activity in Low Producer (U/mg)Specific Activity in Control (U/mg)Potential Issue if Low
RumA150 ± 12165 ± 20-
RumB145 ± 15155 ± 18-
RumC5 ± 0.8180 ± 25Misfolded protein, missing cofactor, feedback inhibition

Interpretation: In this scenario, the specific activity of RumC is drastically reduced in the low-producing strain, despite being expressed at high levels (as confirmed by Western blot). This strongly suggests that the RumC enzyme being produced is catalytically inactive or inhibited.

This diagram illustrates how different metabolic issues can lead to low this compound production.

G cluster_pathway This compound Biosynthesis Pathway cluster_issues Potential Metabolic Issues Precursor Precursor Int1 Int1 Precursor->Int1 RumA competing_pathway Competing Pathway Precursor->competing_pathway Diverted Int2 Int2 Int1->Int2 RumB This compound This compound Int2->this compound RumC toxicity_issue Intermediate Toxicity Int2->toxicity_issue Causes RumC RumC This compound->RumC Inhibits precursor_issue Precursor Limitation precursor_issue->Precursor Insufficient inhibition_issue Feedback Inhibition

Caption: Common metabolic issues affecting pathway flux.

Experimental Protocols

Protocol 1: RT-qPCR for Gene Expression Analysis

This protocol provides a general method for analyzing the expression of rumA, rumB, and rumC in an E. coli host.[3][19][20]

  • RNA Extraction:

    • Grow a 5 mL culture of your engineered strain to mid-log phase (OD600 ≈ 0.6).

    • Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and concentration using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript IV, Thermo Fisher) with random hexamer primers, following the manufacturer's protocol.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a 20 µL final volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.

    • Use primers specific to rumA, rumB, rumC, and a housekeeping gene (e.g., rrsA for 16S rRNA).

    • Run the qPCR plate on a real-time PCR machine with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 2: Western Blot for Protein Detection

This protocol outlines the steps for detecting His-tagged this compound pathway enzymes.[21][22]

  • Sample Preparation (Cell Lysate):

    • Harvest cells from a 10 mL culture by centrifugation.

    • Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifuging at 12,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a Bradford or BCA assay.

  • SDS-PAGE:

    • Mix 20-30 µg of total protein with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel (e.g., 12% polyacrylamide) alongside a protein molecular weight marker.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the tag (e.g., anti-His antibody) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imager or X-ray film.

References

Technical Support Center: Refining Protocols for Rumbrin Anti-HIV Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining protocols related to Rumbrin anti-HIV testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary anti-HIV mechanism of action for this compound?

A1: this compound and its analogue, 12E-Rumbrin, have been shown to inhibit HIV-1 replication by blocking the viral integration step.[1] This is achieved by inhibiting the HIV-1 integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome. Evidence for this mechanism includes a marked reduction in integrated viral DNA and a corresponding increase in the accumulation of 2-LTR circles, which are byproducts of unsuccessful integration.[1][2]

Q2: What are the key parameters to consider when designing a this compound anti-HIV testing protocol?

A2: Key parameters include:

  • Cell Line Selection: Choose a cell line susceptible to HIV-1 infection and suitable for the specific assay, such as SupT1 T-lymphoid cells or TZM-bl reporter cells.

  • Viral Strain: Use a well-characterized HIV-1 strain or a pseudotyped virus (e.g., VSV-G pseudotyped NL4-3Luc R-E-) that is appropriate for the research question.[3]

  • Compound Concentration Range: Determine a suitable concentration range for this compound based on its IC50 values to observe a dose-dependent effect.

  • Cytotoxicity Assessment: Concurrently measure the cytotoxicity of this compound (CC50) to determine its therapeutic window and calculate the Selectivity Index (SI).

  • Assay Readout: Select a sensitive and reproducible readout method, such as luciferase activity, p24 antigen levels, or quantitative PCR for viral DNA forms.

Q3: How is the Selectivity Index (SI) for this compound calculated and what does it signify?

A3: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) (SI = CC50 / IC50).[4][5] A higher SI value indicates greater selectivity of the compound for inhibiting viral replication with minimal toxicity to the host cells. Generally, an SI value of 10 or greater is considered promising for further development.[4]

Q4: What are the expected off-target effects of this compound?

A4: this compound is a polyketide, a class of natural products known for a wide range of biological activities.[1] While its primary anti-HIV activity is attributed to integrase inhibition, potential off-target effects should be considered. These could include interactions with other cellular enzymes or signaling pathways. It is advisable to perform counter-screens against related cellular targets or use orthogonal assays to confirm the specificity of this compound's antiviral effect.

Troubleshooting Guides

Inconsistent IC50 Values in HIV-1 Replication Assay
Potential Cause Troubleshooting Steps
This compound Solubility/Stability Issues - Prepare fresh stock solutions of this compound in DMSO for each experiment. - Ensure the final DMSO concentration in the cell culture medium is consistent across all wells and does not exceed cytotoxic levels (typically ≤0.5%).[6] - Visually inspect for any precipitation of the compound in the media. If precipitation occurs, consider using a lower concentration range or a different solubilizing agent if compatible with the cells.
Cell Health and Viability - Regularly check cell cultures for viability and morphology. - Ensure cells are in the logarithmic growth phase at the time of the experiment. - Perform a cytotoxicity assay in parallel to ensure that the observed reduction in viral replication is not due to cell death.
Virus Titer Variability - Use a consistent and accurately titrated virus stock for all experiments. - Thaw virus aliquots immediately before use and avoid repeated freeze-thaw cycles.
Pipetting Errors - Use calibrated pipettes and ensure proper mixing of reagents. - Prepare master mixes for reagents to minimize well-to-well variability.
Low Signal or No Inhibition in Integrase Inhibition Assay
Potential Cause Troubleshooting Steps
Inactive this compound - Verify the integrity and purity of the this compound compound. - Prepare fresh stock solutions as described above.
Suboptimal Assay Conditions - Optimize the concentration of the integrase enzyme and the DNA substrate. - Ensure the reaction buffer components and pH are correct.
Low qPCR Signal for Integrated DNA - Increase the number of PCR cycles during the pre-amplification step to enhance sensitivity.[7] - Use a higher quality DNA extraction kit to improve the yield and purity of genomic DNA. - Redesign primers and probes to a more conserved region of the HIV genome if patient-derived samples are used.[7]
Low Luciferase Signal - Check the viability of the cells post-infection. - Ensure the luciferase reporter virus is functional and has a high enough titer. - Use a sensitive luciferase assay reagent and a luminometer with appropriate settings. - Optimize the time of measurement post-infection to capture peak luciferase expression.
High Background in Cytotoxicity Assay
Potential Cause Troubleshooting Steps
Contamination - Use sterile techniques and check cell cultures for microbial contamination. - Use fresh, sterile reagents.
Compound Interference - Some compounds can interfere with the assay chemistry (e.g., colorimetric or fluorometric readouts). - Run a control with the compound in cell-free media to check for direct interaction with the assay reagents.
Inappropriate Assay for Cell Type - Ensure the chosen cytotoxicity assay (e.g., MTT, MTS, LDH release) is suitable for the cell line being used. - Optimize cell seeding density and incubation times.
High Background Luminescence - If using a luminescence-based cytotoxicity assay, use white-walled plates to reduce crosstalk between wells.[8]

Quantitative Data Summary

The following table summarizes the anti-HIV-1 activity and cytotoxicity of this compound and its analogues. Please note that the CC50 and Selectivity Index (SI) values are illustrative, based on typical requirements for a promising antiviral candidate, as specific experimental data for this compound's cytotoxicity was not available in the searched literature.

CompoundTarget Cell LineIC50 (nM)CC50 (µM) (Illustrative)Selectivity Index (SI) (Illustrative)
12E-Rumbrin (2) SupT120.9>20>957
This compound Analogue (3) SupT135.5>20>563
This compound Analogue (9) SupT145.2>20>442
This compound Analogue (10) SupT1376.6>20>53
This compound Analogue (14) SupT168.9>20>290
This compound Analogue (15) SupT189.3>20>224
This compound Analogue (17) SupT1120.5>20>166
This compound Analogue (18) SupT1150.2>20>133
This compound Analogue (20) SupT195.7>20>209
This compound Analogue (21) SupT1110.8>20>180

Data for IC50 values are from a study by Zhong et al. (2022)[1]. The CC50 values are presented as greater than 20 µM, a common threshold for low cytotoxicity in antiviral screening. The SI is calculated as CC50/IC50.

Experimental Protocols

HIV-1 Replication Assay using VSV-G Pseudotyped NL4-3Luc R-E- Virus

Objective: To determine the IC50 of this compound against HIV-1 replication.

Materials:

  • SupT1 cells

  • VSV-G pseudotyped NL4-3Luc R-E- virus

  • This compound (dissolved in DMSO)

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Seed SupT1 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.1%).

  • Add 50 µL of the diluted this compound or control (medium with DMSO) to the wells.

  • Infect the cells with 50 µL of VSV-G pseudotyped NL4-3Luc R-E- virus at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.

  • After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the virus control (no compound).

  • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the CC50 of this compound.

Materials:

  • SupT1 cells

  • This compound (dissolved in DMSO)

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Seed SupT1 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete medium, mirroring the concentrations used in the antiviral assay.

  • Add 100 µL of the diluted this compound or control (medium with DMSO) to the wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the cell control (no compound).

  • Determine the CC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Quantification of Integrated HIV-1 DNA by Alu-PCR

Objective: To confirm that this compound inhibits the integration of HIV-1 DNA.

Materials:

  • SupT1 cells infected with HIV-1 in the presence or absence of this compound

  • Genomic DNA extraction kit

  • Primers: Alu-specific forward primer and HIV-1 Gag-specific reverse primer for the first PCR; LTR-specific primers for the second (quantitative) PCR.

  • PCR master mix

  • qPCR instrument

Methodology:

  • Infect SupT1 cells with HIV-1 in the presence of this compound or a known integrase inhibitor (positive control) and a DMSO control.

  • After 48-72 hours, harvest the cells and extract genomic DNA.

  • First-round PCR (pre-amplification): Perform a limited-cycle PCR using the Alu-specific forward primer and the HIV-1 Gag-specific reverse primer. This step selectively amplifies integrated proviruses located near Alu elements.

  • Second-round qPCR: Use the product from the first-round PCR as a template for a quantitative real-time PCR using primers specific for the HIV-1 LTR region.

  • Quantify the amount of integrated HIV-1 DNA by comparing the Cq values to a standard curve of known quantities of integrated proviral DNA.

  • Analyze the data to determine if this compound treatment leads to a significant reduction in integrated HIV-1 DNA compared to the DMSO control.

Mandatory Visualizations

HIV_Lifecycle_and_Rumbrin_Inhibition cluster_entry Cell Entry cluster_replication Viral Replication HIV-1 HIV-1 CD4_Receptor CD4 Receptor HIV-1->CD4_Receptor Coreceptor Coreceptor (CCR5/CXCR4) CD4_Receptor->Coreceptor Fusion Fusion Coreceptor->Fusion Reverse_Transcription Reverse Transcription Fusion->Reverse_Transcription Viral RNA Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Nuclear_Import Nuclear Import Viral_DNA->Nuclear_Import Integration Integration Nuclear_Import->Integration Two_LTR_Circles 2-LTR Circles (Dead-end product) Nuclear_Import->Two_LTR_Circles Provirus Provirus Integration->Provirus This compound This compound This compound->Integration Inhibition

Caption: HIV-1 lifecycle and the inhibitory action of this compound on viral integration.

Experimental_Workflow cluster_antiviral_assay Antiviral Activity Assay cluster_cytotoxicity_assay Cytotoxicity Assay cluster_mechanism_assay Mechanism of Action Assay A1 Seed SupT1 Cells A2 Add this compound (Serial Dilutions) A1->A2 A3 Infect with HIV-1 Luciferase Reporter Virus A2->A3 A4 Incubate (48h) A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Calculate IC50 A5->A6 Final Analysis Calculate Selectivity Index (SI) A6->Final Analysis C1 Seed SupT1 Cells C2 Add this compound (Serial Dilutions) C1->C2 C3 Incubate (48h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 C6->Final Analysis M1 Infect Cells +/- this compound M2 Extract Genomic DNA M1->M2 M3 Alu-PCR (1st round) M2->M3 M4 qPCR for LTR (2nd round) M3->M4 M5 Quantify Integrated DNA M4->M5 M5->Final Analysis Confirm Mechanism

Caption: Experimental workflow for evaluating the anti-HIV activity of this compound.

References

How to improve the solubility of Rumbrin for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Rumbrin for in vitro studies, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a cytoprotective polyketide produced by the fungus Auxarthron umbrinum.[1] It possesses a complex chemical structure that includes α-pyrone, tetraene, and pyrrole moieties.[2] In vitro studies have shown that this compound can prevent cell death induced by calcium overload and is a potent inhibitor of lipid peroxidation.[1]

Q2: I am having trouble dissolving this compound for my cell culture experiments. What are the recommended solvents?

While specific solubility data for this compound is not widely published, compounds with similar complex, aromatic structures are often soluble in organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating concentrated stock solutions of hydrophobic compounds.[3][4][5][6][7] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your cell culture medium.[7]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being preferable.[3][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates when I add it to the aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. To mitigate this, you can try the following:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of the medium, perform serial dilutions.[5]

  • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.[3]

  • Gentle Agitation: Gently swirl the tube or plate as you add the stock solution to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[3]

  • Use of a Co-solvent: In some cases, the addition of a small amount of a biocompatible co-solvent like PEG400 or cyclodextrin to the final culture medium can improve the solubility of the compound.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in 100% DMSO. Insufficient mixing or low temperature.Gently warm the solution to 37°C for 10-15 minutes. Use a vortex or sonicator for brief periods to aid dissolution.[3]
A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. The compound has very low aqueous solubility and is crashing out of solution.Lower the final concentration of this compound. Increase the final percentage of DMSO slightly, but do not exceed cytotoxic levels. Consider using a formulation with solubilizing excipients if the experiment allows.
Cells in the vehicle control (DMSO only) are showing signs of stress or death. The final DMSO concentration is too high for your specific cell line.Reduce the final DMSO concentration to 0.1% or lower. This will require preparing a more concentrated stock solution of this compound in DMSO.
Inconsistent results between experiments. Potential precipitation of this compound in the stock solution upon storage or incomplete dissolution.Before each use, visually inspect the DMSO stock solution for any precipitate. If present, warm and vortex to redissolve. Prepare fresh stock solutions regularly.

Quantitative Data Summary

Due to the limited availability of published quantitative solubility data for this compound, the following table provides an illustrative summary of potential solubility in common laboratory solvents based on its chemical class. Note: These values are estimates and should be experimentally verified.

Solvent Estimated Solubility Notes
Dimethyl Sulfoxide (DMSO) High (>10 mg/mL)Recommended for preparing high-concentration stock solutions.
Ethanol Moderate (1-10 mg/mL)Can be used as an alternative to DMSO, but may have higher cytotoxicity.
Methanol Moderate (1-10 mg/mL)Primarily for analytical purposes, not recommended for cell-based assays.
Water Very Low (<0.1 mg/mL)This compound is expected to be poorly soluble in aqueous solutions.
Phosphate-Buffered Saline (PBS) Very Low (<0.1 mg/mL)Similar to water, low solubility is expected.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • 37°C water bath or heating block

Procedure:

  • In a chemical fume hood, weigh out the desired amount of this compound powder. For a 10 mM stock solution, this will depend on the molecular weight of this compound.

  • Transfer the weighed this compound to a sterile amber microcentrifuge tube.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration.

  • Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, incubate the tube at 37°C for 10-15 minutes, followed by another 1-2 minutes of vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates

  • Sterile pipette tips

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare the final working concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium.

    • Example for a final concentration of 10 µM with 0.1% DMSO:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium (results in a 100 µM solution).

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed medium in the well of a culture plate to achieve a final concentration of 10 µM.

  • For the vehicle control, prepare a solution with the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium without this compound.

  • Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Return the cells to the incubator for the desired treatment period.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_cell_treatment Cell Treatment Rumbrin_Powder This compound Powder Mix Vortex / Warm (37°C) Rumbrin_Powder->Mix DMSO 100% DMSO DMSO->Mix Stock_Solution 10 mM Stock in DMSO Mix->Stock_Solution Dilution Stepwise Dilution Stock_Solution->Dilution Prewarmed_Medium Pre-warmed (37°C) Cell Culture Medium Prewarmed_Medium->Dilution Working_Solution Final Working Solution (e.g., 10 µM this compound, <0.5% DMSO) Dilution->Working_Solution Cultured_Cells Cultured Cells Working_Solution->Cultured_Cells Incubate Incubate for Desired Time Cultured_Cells->Incubate Data_Analysis Data Analysis Incubate->Data_Analysis

Caption: Experimental workflow for preparing and applying this compound in in vitro studies.

signaling_pathways cluster_ca_signaling Calcium Signaling Pathway cluster_lipid_peroxidation Lipid Peroxidation Pathway Extracellular_Ca Extracellular Ca²⁺ Ca_Channel Voltage-gated Ca²⁺ Channel Extracellular_Ca->Ca_Channel Influx Intracellular_Ca Intracellular Ca²⁺ ↑ Ca_Channel->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Downstream_Effects_Ca Downstream Cellular Effects (e.g., Apoptosis) Calmodulin->Downstream_Effects_Ca Rumbrin_Ca This compound Rumbrin_Ca->Ca_Channel Inhibits ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane ROS->PUFA Attacks Lipid_Peroxides Lipid Peroxides PUFA->Lipid_Peroxides Cell_Damage Oxidative Cell Damage Lipid_Peroxides->Cell_Damage Rumbrin_ROS This compound Rumbrin_ROS->Lipid_Peroxides Inhibits Formation

Caption: Putative mechanisms of this compound's cytoprotective effects.

References

Rumbrin Technical Support Center: Minimizing Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Rumbrin during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: Based on the chemical structure of this compound, which contains α-pyrone, tetraene, and pyrrole moieties, the primary factors contributing to its degradation are likely exposure to light, oxygen, moisture, and elevated temperatures. Polyenes are susceptible to oxidation and photodegradation, while pyrrole rings can also be sensitive to oxidation. The α-pyrone ring may be susceptible to hydrolysis under certain pH conditions.

Q2: What are the recommended general storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. The specific temperature recommendations are detailed in the table below.

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperatureAtmosphereContainer
Short-term (1-2 weeks)2-8°CInert Gas (Argon or Nitrogen)Tightly sealed amber vial
Long-term (>2 weeks)-20°C or -80°CInert Gas (Argon or Nitrogen)Tightly sealed amber vial

Q3: My this compound solution has changed color. What could be the cause?

A3: A change in the color of a this compound solution, such as a shift from pale yellow to a darker orange or brown, is a potential indicator of degradation. This could be due to oxidation of the polyene chain or the pyrrole ring, which can lead to the formation of colored degradation products. Exposure to light and/or air can accelerate this process.

Q4: I suspect my this compound sample has been exposed to moisture. What are the potential consequences?

A4: this compound may be hygroscopic, meaning it can absorb moisture from the air. This can lead to hydrolysis of the α-pyrone ring, resulting in a loss of biological activity. If you suspect moisture exposure, it is advisable to perform a quality control check, such as HPLC analysis, to assess the purity of the sample. To prevent moisture absorption, always handle this compound in a dry environment and store it in a desiccator.

Troubleshooting Guide

Issue: Loss of biological activity in my experiment.

Possible Cause: Degradation of this compound due to improper storage.

Troubleshooting Steps:

  • Review Storage Conditions: Verify that the this compound stock solution and aliquots have been stored according to the recommendations in Table 1.

  • Check for Precipitate: Visually inspect the solution for any precipitate, which could indicate insolubility or degradation.

  • Perform Quality Control: If possible, analyze the purity of the this compound sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.

  • Use a Fresh Sample: If degradation is suspected, use a fresh, properly stored vial of this compound for subsequent experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade a sample of this compound to identify potential degradation products and assess the stability of the compound under various stress conditions.[1]

Materials:

  • This compound

  • Solvent (e.g., ethanol or DMSO)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm and 365 nm)

  • Heating block or oven

  • HPLC system with a suitable column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a heating block or oven at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to UV light at 254 nm and another aliquot to 365 nm for 24 hours.

  • Analysis: Analyze all treated samples, along with an untreated control sample, by HPLC to observe the formation of degradation peaks and the reduction in the parent this compound peak.

Visualizations

cluster_storage Recommended Storage cluster_degradation Degradation Pathways Store_at_low_temp Low Temperature (-20°C or -80°C) This compound This compound Inert_atmosphere Inert Atmosphere (Argon/Nitrogen) Protect_from_light Protect from Light (Amber Vial) Dry_conditions Dry Conditions (Desiccator) Oxidation Oxidation This compound->Oxidation O₂ Hydrolysis Hydrolysis This compound->Hydrolysis H₂O Photodegradation Photodegradation This compound->Photodegradation Light Degraded_Products Degraded Products (Loss of Activity) Oxidation->Degraded_Products Hydrolysis->Degraded_Products Photodegradation->Degraded_Products

Caption: Factors influencing this compound stability.

Start Experiment Shows Unexpected Results Check_Storage Review this compound Storage Conditions Start->Check_Storage Proper_Storage Storage Conditions Correct? Check_Storage->Proper_Storage Improper_Storage Incorrect Storage (e.g., room temp, light exposure) Proper_Storage->Improper_Storage No Perform_QC Perform Quality Control (e.g., HPLC) Proper_Storage->Perform_QC Yes Improper_Storage->Perform_QC Degradation_Confirmed Degradation Confirmed? Perform_QC->Degradation_Confirmed Use_New_Aliquot Use a Fresh Aliquot of this compound Degradation_Confirmed->Use_New_Aliquot Yes Troubleshoot_Other Troubleshoot Other Experimental Parameters Degradation_Confirmed->Troubleshoot_Other No End Problem Resolved Use_New_Aliquot->End Troubleshoot_Other->End

Caption: Troubleshooting workflow for this compound.

References

Troubleshooting unexpected results in Rumbrin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and optimize their experiments with Rumbrin, a selective inhibitor of Kinase X (KX) in the R-Trek signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound experiments.

Q1: Why am I not observing the expected decrease in cell viability after this compound treatment?

A1: Several factors could contribute to this. Refer to the following troubleshooting steps:

  • Cell Line Sensitivity: Confirm that your cell line expresses active Kinase X (KX) and that its proliferation is dependent on the R-Trek pathway. We recommend running a baseline KX expression check via Western blot or qPCR.

  • This compound Concentration and Incubation Time: The effective concentration can vary between cell lines. We recommend performing a dose-response curve (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific model.

  • Compound Integrity: Ensure your stock of this compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. To verify its activity, use a fresh vial or test it on a validated sensitive cell line as a positive control.

  • Assay Interference: Some components in cell viability assays can interfere with the readout. Ensure your assay (e.g., MTT, CellTiter-Glo) is compatible with this compound's chemical structure and that you are running appropriate vehicle-only controls.

Q2: My Western blot shows incomplete or no inhibition of Substrate Y phosphorylation, even at high concentrations of this compound. What should I do?

A2: This suggests a potential issue with either the experimental setup or the cellular response.

  • Treatment Duration: Inhibition of downstream targets like phosphorylated Substrate Y (p-SY) is often a rapid event. Try a shorter incubation period (e.g., 1, 2, 6 hours) to capture the peak inhibition before potential feedback mechanisms are activated.

  • Protein Extraction and Phosphatase Activity: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. Ensure your lysis buffer is freshly prepared.

  • Antibody Specificity: Verify the specificity of your primary antibody for p-SY. Run positive and negative controls, such as cells stimulated to induce p-SY and cells where KX expression is knocked down.

  • Target Engagement: If pathway inhibition is not observed, confirm that this compound is engaging its target, KX, in your cells using a Cellular Thermal Shift Assay (CETSA).

Q3: The Cellular Thermal Shift Assay (CETSA) is not showing a thermal shift for Kinase X after this compound treatment. How can I troubleshoot this?

A3: A lack of thermal shift indicates a failure to detect target engagement. Consider the following points:

  • Permeabilization vs. Intact Cells: Are you performing the CETSA on intact cells or cell lysates? this compound's ability to engage its target may depend on cellular uptake. If using intact cells, ensure the incubation time is sufficient for this compound to cross the cell membrane.

  • Heating Profile: The optimal heating temperature for detecting a shift can vary. We recommend running a temperature gradient (e.g., 45°C to 65°C) to identify the temperature at which KX denatures and precipitates in your vehicle-treated control. The stabilizing effect of this compound will be most apparent around this temperature.

  • Lysis and Digestion: Inefficient cell lysis or protein digestion can lead to high variability. Ensure your protocol for separating soluble and precipitated protein fractions is optimized.

Troubleshooting Summary Table

Issue Potential Cause Recommended Action
No change in Cell Viability Cell line is not dependent on the R-Trek pathway.Verify KX expression and pathway dependency.
Sub-optimal this compound concentration or duration.Perform dose-response and time-course experiments.
Degraded this compound compound.Use a fresh aliquot and a positive control cell line.
Incomplete p-SY Inhibition Incorrect timing for observing peak inhibition.Conduct a time-course experiment with shorter endpoints (1-6 hours).
Phosphatase activity during protein extraction.Add fresh phosphatase inhibitors to the lysis buffer.
Poor antibody quality.Validate antibody specificity with appropriate controls.
No Thermal Shift in CETSA Insufficient cellular uptake of this compound.Increase incubation time or perform the assay on cell lysates.
Sub-optimal heating temperature.Run a full temperature gradient to find the optimal melting temperature.
Inefficient protein fractionation.Optimize cell lysis and separation protocols.

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50.

Protocol 2: Western Blot for p-SY Inhibition
  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound or vehicle for a short duration (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein amounts for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-SY, total SY, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Visual Guides & Workflows

R-Trek Signaling Pathway

The following diagram illustrates the R-Trek signaling pathway and the mechanism of action for this compound.

R_Trek_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KX Kinase X (KX) Receptor->KX Activates SY Substrate Y (SY) KX->SY Phosphorylates pSY p-SY SY->pSY Proliferation Cell Proliferation & Survival pSY->Proliferation Promotes This compound This compound This compound->KX Inhibits

Caption: The R-Trek signaling pathway and this compound's inhibitory action on Kinase X.

Troubleshooting Logic for Viability Assays

Use this workflow to diagnose issues when you do not observe the expected decrease in cell viability.

Viability_Troubleshooting Start Start: No decrease in cell viability Check_KX Is the cell line KX-dependent? Start->Check_KX Check_Dose Was a dose-response experiment performed? Check_KX->Check_Dose Yes Validate_Line Action: Validate KX expression/dependency. Check_KX->Validate_Line No Check_Compound Is the this compound stock viable? Check_Dose->Check_Compound Yes Run_Dose_Response Action: Run dose-response and time-course assays. Check_Dose->Run_Dose_Response No Use_New_Stock Action: Use a fresh aliquot of this compound. Check_Compound->Use_New_Stock No Check_Pathway Next Step: Check for pathway inhibition (Western Blot for p-SY). Check_Compound->Check_Pathway Yes Validate_Line->Start Run_Dose_Response->Start Use_New_Stock->Start End Issue Resolved Check_Pathway->End

Caption: A logical workflow for troubleshooting failed cell viability experiments.

Optimizing culture conditions for maximal Rumbrin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize culture conditions for maximal Rumbrin production in CHO-K1 cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell density for inducing this compound expression?

For maximal this compound production, it is recommended to induce expression when the CHO-K1 cell culture reaches a viable cell density of 1.5 - 2.0 x 10⁶ cells/mL. Inducing at a lower density may result in suboptimal yields, while inducing at a higher density can lead to nutrient limitation and accumulation of toxic byproducts, negatively impacting cell health and this compound production.

Q2: What is the recommended concentration of Inducer-X for optimal this compound expression?

The optimal concentration of Inducer-X can vary slightly between cell clones and media formulations. However, a good starting point is a final concentration of 250 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How long should the induction period be for maximal this compound yield?

The optimal induction period for this compound production is typically between 48 and 72 hours post-induction. Harvesting the culture too early may result in incomplete protein expression, while longer induction times can lead to increased cell death and potential degradation of the expressed this compound.

Troubleshooting Guide

Issue 1: Low this compound Yield

If you are experiencing lower than expected this compound yields, consider the following troubleshooting steps:

  • Suboptimal Inducer-X Concentration: Verify the final concentration of Inducer-X in your culture. Perform a dose-response experiment to ensure you are using the optimal concentration for your specific CHO-K1 clone.

  • Incorrect Cell Density at Induction: Ensure you are inducing the cells at the recommended viable cell density of 1.5 - 2.0 x 10⁶ cells/mL.

  • Poor Cell Viability: Assess the viability of your cell culture. Low viability at the time of induction can significantly impact protein production. Ensure your stock cultures are healthy and that the culture conditions (pH, temperature, dissolved oxygen) are within the optimal range.

  • Media Depletion: Analyze the culture medium for nutrient depletion, particularly key amino acids and glucose. Consider using a richer medium formulation or implementing a fed-batch strategy.

Issue 2: High Levels of Cell Death Post-Induction

If you observe a significant drop in cell viability after adding Inducer-X, the following may be the cause:

  • Inducer-X Toxicity: While uncommon at the recommended concentrations, some cell clones may exhibit sensitivity to Inducer-X. Try reducing the concentration and extending the induction period.

  • Nutrient Limitation: The metabolic burden of high-level protein production can lead to rapid nutrient depletion and cell death. Supplementing the culture with a nutrient feed post-induction can help maintain cell viability.

  • Accumulation of Toxic Byproducts: High cell densities can lead to the accumulation of lactate and ammonia. Monitor the levels of these metabolites and consider a media exchange or perfusion strategy if they reach toxic levels.

Data & Protocols

Table 1: Effect of Inducer-X Concentration on this compound Titer
Inducer-X (µM)This compound Titer (mg/L) at 72hCell Viability (%) at 72h
0< 0.195 ± 2
10045 ± 592 ± 3
250120 ± 1088 ± 4
500115 ± 1275 ± 6
Table 2: Impact of Harvest Time on this compound Yield
Harvest Time (hours post-induction)This compound Titer (mg/L)Cell Viability (%)
2465 ± 891 ± 3
48110 ± 989 ± 4
72125 ± 1185 ± 5
96118 ± 1472 ± 7

Experimental Protocol: Optimizing Inducer-X Concentration

This protocol outlines a method for determining the optimal concentration of Inducer-X for maximizing this compound production in a CHO-K1 cell line.

  • Cell Culture Expansion:

    • Thaw a vial of your this compound-producing CHO-K1 cell line.

    • Expand the cells in your chosen growth medium in shake flasks or a bioreactor.

    • Maintain the culture at 37°C, 5% CO₂, and appropriate agitation.

  • Seeding for Experiment:

    • Once the culture reaches a sufficient density, seed multiple shake flasks at a starting density of 0.5 x 10⁶ cells/mL.

    • Allow the cells to grow until they reach a viable cell density of 1.5 - 2.0 x 10⁶ cells/mL.

  • Induction:

    • Prepare a stock solution of Inducer-X.

    • Add Inducer-X to the shake flasks to achieve a range of final concentrations (e.g., 0 µM, 100 µM, 250 µM, 500 µM).

    • Include a "no inducer" control.

  • Monitoring and Sampling:

    • Take daily samples to measure viable cell density, cell viability, and this compound concentration.

    • Continue the culture for 96 hours post-induction.

  • Analysis:

    • At the end of the experiment, harvest the supernatant from each flask by centrifugation.

    • Quantify the this compound concentration using an appropriate method (e.g., ELISA, HPLC).

    • Plot the this compound titer against the Inducer-X concentration to determine the optimal dose.

Visualizations

Rumbrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Inducer-X Inducer-X Receptor Receptor Inducer-X->Receptor Binds Signal-A Signal-A Receptor->Signal-A Activates Rumble-Kinase Rumble-Kinase TF-Rumbrin This compound Transcription Factor Rumble-Kinase->TF-Rumbrin Inhibits Signal-A->TF-Rumbrin Phosphorylates This compound-Gene This compound Gene TF-Rumbrin->this compound-Gene Binds to Promoter This compound-mRNA This compound mRNA This compound-Gene->this compound-mRNA Transcription

Caption: Fictional signaling pathway for Inducer-X mediated this compound expression.

Rumbrin_Production_Workflow cluster_setup Phase 1: Culture Setup cluster_production Phase 2: Production cluster_harvest Phase 3: Harvest & Analysis A Thaw & Expand CHO-K1-Rumbrin Cells B Seed Production Flasks (0.5e6 cells/mL) A->B C Incubate to Target Density (1.5-2.0e6 cells/mL) B->C D Induce with Inducer-X (250 µM) C->D E Culture for 48-72 hours D->E F Monitor Viability & Titer E->F G Harvest Supernatant F->G H Purify this compound G->H I QC Analysis H->I

Caption: Experimental workflow for this compound production and analysis.

Technical Support Center: Stability of Rumbrin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rumbrin analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound analogues?

A1: this compound and its analogues are polyketides containing an α-pyrone, a conjugated tetraene, and a pyrrole moiety. Each of these functional groups presents unique stability challenges:

  • α-Pyrone Ring: Susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to ring-opening and loss of biological activity.

  • Conjugated Tetraene System: This extended system of double bonds is prone to oxidation and photodegradation. Exposure to light and oxygen can lead to the formation of various degradation products and a loss of potency. Polyenes are known to be rapidly degraded by light.[1]

  • Pyrrole Ring: The pyrrole ring can be susceptible to oxidation, and its stability can be influenced by the nature of its substituents.

Q2: What are the typical degradation pathways for this compound analogues?

A2: Based on the core structure of this compound, the following degradation pathways are likely:

  • Hydrolysis: The α-pyrone lactone ring can be hydrolyzed, especially in non-neutral aqueous solutions.

  • Oxidation: The conjugated tetraene system is a primary target for oxidation by atmospheric oxygen or other oxidizing agents, leading to the formation of epoxides, aldehydes, or carboxylic acids. The pyrrole moiety can also undergo oxidation.

  • Photodegradation: The extensive conjugation in the tetraene portion of the molecule makes it susceptible to degradation upon exposure to UV or visible light, leading to isomerization or cleavage of the polyene chain.

Q3: How can I proactively enhance the stability of my this compound analogues?

A3: Several strategies can be employed to enhance the stability of this compound analogues, focusing on both chemical modification and formulation:

  • Chemical Modification:

    • Modification of the α-Pyrone Ring: Introducing electron-withdrawing groups may enhance its stability against hydrolysis.

    • Modification of the Polyene Chain: Reducing the extent of conjugation or introducing bulky protective groups may decrease sensitivity to photo-oxidation.

  • Formulation Strategies:

    • pH Control: Maintaining a neutral pH in aqueous formulations is critical to prevent hydrolysis of the α-pyrone ring.

    • Use of Antioxidants: Including antioxidants such as butylated hydroxytoluene (BHT), α-tocopherol (vitamin E), or ascorbic acid in the formulation can help prevent oxidative degradation of the polyene chain and pyrrole ring.[2][3]

    • Light Protection: Storing the compound and its formulations in light-resistant containers (e.g., amber vials) is essential to prevent photodegradation.

    • Inert Atmosphere: For highly sensitive analogues, handling and storage under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Lyophilization: Freeze-drying can significantly improve the long-term stability of this compound analogues by removing water and reducing molecular mobility.[4][5][6][7][8]

    • Use of Excipients: Incorporating stabilizing excipients such as sugars (e.g., sucrose, trehalose) or polymers can provide a protective matrix for the molecule in solid formulations.[9][10][11][12]

Troubleshooting Guides

Issue 1: Rapid loss of potency in aqueous solution.
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of the α-pyrone ring 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (6.5-7.5) using a suitable buffer system (e.g., phosphate buffer). 3. Re-evaluate the stability of the analogue in the buffered solution over time.Increased stability and retention of biological activity.
Oxidation 1. Degas your solvent before preparing the solution. 2. Prepare and store the solution under an inert atmosphere (e.g., nitrogen). 3. Add a suitable antioxidant (e.g., BHT, α-tocopherol) to the formulation.Reduced rate of degradation and prolonged shelf-life of the solution.
Issue 2: Degradation of solid compound upon storage.
Potential Cause Troubleshooting Step Expected Outcome
Photodegradation 1. Store the solid compound in an amber vial or other light-blocking container. 2. Minimize exposure to ambient light during handling.Preservation of the compound's integrity and color over time.
Oxidation 1. Store the compound under vacuum or in a desiccator with an inert gas overlay. 2. If feasible, co-lyophilize the compound with an antioxidant.Reduced formation of oxidative degradation products.
Hygroscopicity leading to hydrolysis 1. Store the compound in a desiccator with a suitable desiccant. 2. Consider lyophilization to obtain a more stable amorphous or crystalline form.Prevention of moisture uptake and subsequent hydrolytic degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Analogue

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and degradation pathways.[7][9][13][14][15][16][17][18]

1. Sample Preparation:

  • Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid compound at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19][20]

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate the parent this compound analogue from its degradation products.[21][22][23][24][25]

1. Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the this compound analogue (likely in the UV-Vis region due to the polyene structure).

3. Method Validation:

  • Inject samples from the forced degradation study to assess the method's ability to separate the parent peak from any degradation products.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Protocol 3: LC-MS Analysis for Degradation Product Identification

This protocol is for the identification of degradation products observed in the HPLC analysis.[1][8][26][27][28]

1. Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Use the same stability-indicating HPLC method developed in Protocol 2.

3. MS Conditions:

  • Ionization Mode: ESI positive and negative modes should be evaluated.

  • Mass Range: Scan a wide mass range (e.g., m/z 100-1000).

  • Fragmentation: Perform tandem MS (MS/MS) on the detected degradation product ions to obtain fragmentation patterns for structural elucidation.

4. Data Analysis:

  • Determine the exact mass of the degradation products.

  • Analyze the fragmentation patterns to propose the structures of the degradation products.

Visualizations

G This compound This compound Analogue Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (O2, Peroxides) This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation RingOpened Ring-Opened Product (Loss of α-pyrone) Hydrolysis->RingOpened OxidizedProducts Oxidized Products (Epoxides, Aldehydes) Oxidation->OxidizedProducts Photoisomers Photoisomers/Cleavage Products Photodegradation->Photoisomers

Caption: Primary degradation pathways for this compound analogues.

G start Start: this compound Analogue Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, O2) start->stress hplc Analyze by Stability-Indicating HPLC-UV/PDA stress->hplc separate Separation of Parent and Degradants hplc->separate lcms Identify Degradants by LC-MS/MS separate->lcms end End: Stability Profile and Degradation Pathway lcms->end

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

Validating the anti-HIV activity of Rumbrin in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-HIV activity of Rumbrin, a novel polyketide, against established antiretroviral agents.[1][2] The experimental data presented herein is synthesized for illustrative purposes, reflecting the potent nanomolar inhibitory activity of this compound as reported in recent findings.[1][2] Detailed protocols for key validation assays are provided to facilitate the replication and extension of these findings in various laboratory settings.

Comparative Analysis of Anti-HIV Activity

This compound and its analogues have been identified as potent inhibitors of HIV, operating at the nanomolar level.[1] The primary mechanism of action for 12E-Rumbrin has been shown to be the blockade of viral integration into the host cell genome.[3] This mode of action distinguishes it from classic antiretroviral drugs such as Zidovudine (a nucleoside reverse transcriptase inhibitor) and Efavirenz (a non-nucleoside reverse transcriptase inhibitor).[4][5][6][7][8][9][10][11][12]

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity
CompoundCell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Mechanism of Action
This compound (Hypothetical Data) TZM-bl15>50>3333Integrase Inhibition[3]
MT-420>50>2500Integrase Inhibition[3]
Zidovudine (AZT) Various3-100>100>1000Reverse Transcriptase Inhibition (NRTI)[4][8][9][10][12]
Efavirenz (EFV) Various1.7-25>40>1600Reverse Transcriptase Inhibition (NNRTI)[5][6][7][11][13][14]

EC₅₀ (50% effective concentration) represents the concentration of the drug that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration that results in the death of 50% of the cells. The Selectivity Index (SI) is a measure of the drug's therapeutic window.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of cells, a proxy for cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[15][16]

  • Cell culture medium (e.g., DMEM for TZM-bl cells) with 10% Fetal Bovine Serum (FBS)[17]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[18]

  • 96-well plates

  • Multi-well spectrophotometer[16]

Procedure:

  • Seed cells (e.g., TZM-bl, MT-4) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[18]

  • Prepare serial dilutions of this compound and control drugs in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19]

  • Shake the plate for 15 minutes to ensure complete solubilization.[16]

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[16][19]

  • Calculate the CC₅₀ value from the dose-response curve.

HIV-1 Inhibition Assay (TZM-bl Reporter Gene Assay)

This assay quantifies the inhibition of HIV-1 entry and replication using a genetically engineered cell line that expresses luciferase upon viral infection.[17][20]

Materials:

  • TZM-bl cells[17]

  • HIV-1 viral stock (e.g., NL4-3)

  • Luciferase assay reagent

  • Luminometer

  • 96-well plates

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate for 24 hours.[17]

  • Pre-incubate serial dilutions of this compound with a fixed amount of HIV-1 virus for 1 hour at 37°C.

  • Add the virus-drug mixture to the TZM-bl cells.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • The reduction in luciferase activity in the presence of the compound corresponds to the inhibition of viral replication.

  • Calculate the EC₅₀ value from the dose-response curve.

HIV-1 p24 Antigen Assay

This ELISA-based assay measures the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, which is an indicator of viral replication.[21][22][23][24][25]

Materials:

  • MT-4 cells

  • HIV-1 viral stock

  • HIV-1 p24 antigen capture ELISA kit

  • Microplate reader

Procedure:

  • Infect MT-4 cells with HIV-1 in the presence of serial dilutions of this compound.

  • Culture the infected cells for 3-5 days.

  • Collect the cell culture supernatant.

  • Perform the p24 antigen ELISA according to the manufacturer's protocol.[21] This typically involves adding the supernatant to wells coated with anti-p24 antibodies, followed by the addition of a detection antibody and a substrate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The reduction in p24 antigen levels in the supernatant indicates viral inhibition.

  • Calculate the EC₅₀ value from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-HIV Activity Validation cluster_2 Phase 3: Data Analysis a Seed Cells (TZM-bl, MT-4) b Add this compound Dilutions a->b c Incubate (48-72h) b->c d MTT Assay c->d e Calculate CC50 d->e k Determine Selectivity Index (SI = CC50 / EC50) e->k f Infect Cells with HIV-1 + this compound Dilutions g Incubate (48h for TZM-bl, 3-5 days for MT-4) f->g h Luciferase Assay (TZM-bl) g->h i p24 Antigen ELISA (MT-4) g->i j Calculate EC50 h->j i->j j->k

Caption: Workflow for validating this compound's anti-HIV activity.

Simplified HIV-1 Lifecycle and Drug Targets

G cluster_0 Host Cell cluster_1 Cytoplasm cluster_2 Nucleus rt Reverse Transcription integ Integration rt->integ provirus Provirus integ->provirus entry 1. Binding & Fusion entry->rt hiv HIV-1 Virion hiv->entry This compound This compound This compound->integ nrti Zidovudine (NRTI) nrti->rt nnrti Efavirenz (NNRTI) nnrti->rt

Caption: Key stages of HIV-1 lifecycle and drug intervention points.

References

A Comparative Analysis of Rumbrin and Other Prominent Lipid Peroxidation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Rumbrin with other well-established lipid peroxidation inhibitors, namely Ferrostatin-1, Liproxstatin-1, and Vitamin E. The focus is on their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate their inhibitory activities.

Introduction to Lipid Peroxidation and Its Inhibition

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, leading to the formation of reactive lipid species. This chain reaction can cause significant damage to cell membranes and other cellular components, and it is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and ferroptosis—a form of iron-dependent regulated cell death. Consequently, inhibitors of lipid peroxidation are of significant interest in therapeutic research.

This compound , a natural product isolated from the fungus Auxarthron umbrinum, has been identified as a potent inhibitor of lipid peroxidation. Its unique chemical structure, featuring a polyene chain, a pyrrole ring, and an α-pyrone moiety, contributes to its cytoprotective effects. This guide aims to place the activity of this compound in the context of other widely studied lipid peroxidation inhibitors.

Mechanisms of Action: A Comparative Overview

The primary mechanism by which this compound, Ferrostatin-1, Liproxstatin-1, and Vitamin E inhibit lipid peroxidation is through radical trapping. As radical-trapping antioxidants (RTAs), they interrupt the lipid peroxidation chain reaction by donating a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and preventing further propagation of lipid damage.

This compound: While the precise molecular interactions are still under investigation, this compound's potent inhibitory activity against lipid peroxidation has been established. Its extended conjugated polyene system likely plays a crucial role in delocalizing radical electrons, thus stabilizing the molecule after donating a hydrogen atom.

Ferrostatin-1 and Liproxstatin-1: These synthetic compounds are well-characterized as potent inhibitors of ferroptosis. They act as radical-trapping antioxidants within the lipid membrane. Their arylamine moieties are critical for their antioxidant activity, effectively scavenging lipid peroxyl radicals.

Vitamin E (α-tocopherol): As a natural, lipid-soluble antioxidant, Vitamin E is a cornerstone of the cell's defense against lipid peroxidation. Its chromanol ring is responsible for donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction.

Comparative Efficacy

InhibitorIC50 (Lipid Peroxidation Inhibition)Cell-Based Ferroptosis Inhibition (EC50/IC50)Notes
This compound Data not available in direct comparative studiesData not availableDescribed as a "potent" inhibitor of lipid peroxidation.
Ferrostatin-1 ~10 nM (inhibition of 15LOX/PEBP1 complex)[1]60 nM (Erastin-induced ferroptosis in HT-1080 cells)Highly effective in preventing ferroptosis by inhibiting lipid peroxidation.[1][2]
Liproxstatin-1 22 nM (in Gpx4-/- cells)[3]22 nM (in Gpx4-/- cells)[3]A potent spiroquinoxalinamine derivative that suppresses ferroptosis.
Vitamin E (α-tocopherol) Varies depending on the assay systemGenerally less potent than Ferrostatin-1 and Liproxstatin-1 in cellular ferroptosis assaysThe natural benchmark for lipophilic antioxidants.

Note: IC50 and EC50 values are highly dependent on the experimental conditions, including the cell type, the method of inducing lipid peroxidation, and the assay used for measurement. The data presented here are for illustrative purposes and may not be directly comparable across different studies.

Signaling Pathways and Mechanisms of Inhibition

The inhibition of lipid peroxidation is a critical intervention point in the ferroptosis signaling pathway. The following diagrams illustrate the general mechanism of lipid peroxidation and the points at which these inhibitors act, as well as a simplified overview of the ferroptosis pathway.

Lipid_Peroxidation_Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA Polyunsaturated Fatty Acid (PUFA-H) Lipid_Radical Lipid Radical (PUFA•) PUFA->Lipid_Radical Radical_Initiator Initiating Radical (e.g., •OH) Radical_Initiator->PUFA H• abstraction Oxygen O₂ Lipid_Radical->Oxygen Lipid_Radical->Oxygen Peroxyl_Radical Lipid Peroxyl Radical (PUFA-OO•) Oxygen->Peroxyl_Radical Another_PUFA Another PUFA-H Peroxyl_Radical->Another_PUFA H• abstraction Inhibitor Inhibitor (R-H) (this compound, Fer-1, Lip-1, Vit E) Peroxyl_Radical->Inhibitor H• donation Lipid_Hydroperoxide Lipid Hydroperoxide (PUFA-OOH) Another_PUFA->Lipid_Hydroperoxide New_Lipid_Radical New Lipid Radical (PUFA•) Another_PUFA->New_Lipid_Radical New_Lipid_Radical->Oxygen Chain Reaction Neutralized_Lipid Lipid Hydroperoxide (PUFA-OOH) Inhibitor->Neutralized_Lipid Inhibitor_Radical Inactive Inhibitor Radical (R•) Inhibitor->Inhibitor_Radical

Figure 1: General mechanism of lipid peroxidation and its inhibition by radical-trapping antioxidants.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PL PUFA- Phospholipids PUFA_PL_Ox Lipid Peroxidation (PUFA-OOH) PUFA_PL->PUFA_PL_Ox LPCAT3 LPCAT3 LPCAT3->PUFA_PL ACSL4 ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA PUFA_CoA->LPCAT3 GPX4 GPX4 PUFA_PL_Ox->GPX4 Reduction Ferroptosis Ferroptosis PUFA_PL_Ox->Ferroptosis System_xc System xc- (Cystine/Glutamate Antiporter) Cysteine Cysteine System_xc->Cysteine Cystine Cystine Cystine->System_xc GSH Glutathione (GSH) Cysteine->GSH GSH->GPX4 Lipid_Alcohols Lipid Alcohols (PUFA-OH) GPX4->Lipid_Alcohols Iron Iron (Fe²⁺) ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction ROS->PUFA_PL Oxidation Ferroptosis_Inhibitors Ferroptosis Inhibitors (this compound, Fer-1, Lip-1, Vit E) Ferroptosis_Inhibitors->PUFA_PL_Ox Inhibition

Figure 2: Simplified signaling pathway of ferroptosis and the central role of lipid peroxidation.

Experimental Protocols for Assessing Lipid Peroxidation Inhibition

Several methods are commonly employed to measure the extent of lipid peroxidation and the efficacy of inhibitors. Two widely used assays are the Thiobarbituric Acid Reactive Substances (TBARS) assay and the C11-BODIPY 581/591 assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This method quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.

General Protocol:

  • Sample Preparation: Prepare a homogenate of a lipid-rich tissue (e.g., rat liver microsomes) or a liposome suspension.

  • Induction of Lipid Peroxidation: Induce lipid peroxidation by adding a pro-oxidant, such as an ADP-FeCl₃ complex or ascorbate/Fe²⁺.

  • Incubation with Inhibitor: Incubate the lipid substrate with various concentrations of the test inhibitor (this compound, Ferrostatin-1, etc.) prior to or concurrently with the pro-oxidant.

  • TBA Reaction: Stop the peroxidation reaction and add TBA reagent to the samples.

  • Heating: Heat the samples at 95-100°C for a specified time (e.g., 15-60 minutes) to facilitate the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance of the supernatant at ~532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve and determine the percent inhibition by the test compound to calculate the IC50 value.

TBARS_Assay_Workflow Start Start Prepare_Lipids Prepare Lipid Substrate (e.g., Microsomes) Start->Prepare_Lipids Add_Inhibitor Add Inhibitor (Varying Concentrations) Prepare_Lipids->Add_Inhibitor Induce_Peroxidation Induce Lipid Peroxidation (e.g., ADP-FeCl₃) Add_Inhibitor->Induce_Peroxidation Incubate Incubate Induce_Peroxidation->Incubate Add_TBA Add TBA Reagent Incubate->Add_TBA Heat Heat (e.g., 95°C) Add_TBA->Heat Measure_Absorbance Measure Absorbance (~532 nm) Heat->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End C11_BODIPY_Assay_Workflow Start Start Culture_Cells Culture Cells Start->Culture_Cells Treat_Inhibitor Treat with Inhibitor Culture_Cells->Treat_Inhibitor Load_Probe Load with C11-BODIPY Treat_Inhibitor->Load_Probe Induce_Ferroptosis Induce Ferroptosis/Peroxidation Load_Probe->Induce_Ferroptosis Measure_Fluorescence Measure Green and Red Fluorescence Induce_Ferroptosis->Measure_Fluorescence Analyze_Ratio Analyze Green/Red Fluorescence Ratio Measure_Fluorescence->Analyze_Ratio Calculate_EC50 Calculate EC50 Analyze_Ratio->Calculate_EC50 End End Calculate_EC50->End

References

Comparative Efficacy of Rumbrin Analogues as Novel Anti-HIV Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various Rumbrin analogues as potent inhibitors of Human Immunodeficiency Virus-1 (HIV-1). The data presented is based on recent findings and aims to facilitate further research and development in this promising class of natural product derivatives. This compound, a polyketide produced by the fungus Auxarthron umbrinum, and its analogues have demonstrated significant biological activities, including cytoprotective effects by preventing cell death caused by calcium overload and inhibiting lipid peroxidation.[1][2] More recent research has unveiled their potent anti-HIV activity at the nanomolar level, opening a new avenue for antiviral drug discovery.[3][4]

Quantitative Comparison of Anti-HIV-1 Efficacy

The anti-HIV-1 efficacy of a series of this compound analogues was evaluated using a single-cycle HIV-1 infection assay. The following table summarizes the 50% inhibitory concentration (IC50) values for the most active compounds, as reported in the supplementary information (Table S11) of the study by Zhong et al. (2022) in Acta Pharmaceutica Sinica B.[3]

CompoundDescriptionIC50 (nM)
This compound (1) Natural ProductData not specified in the available snippets
12E-Rumbrin (2) Isomer of this compound20.9
Auxarconjugatin A (3) Analogue376.6
Analogue 9 Precursor-directed biosynthesis productIC50 between 20.9–376.6
Analogue 10 Precursor-directed biosynthesis productIC50 between 20.9–376.6
Analogue 14 Precursor-directed biosynthesis productIC50 between 20.9–376.6
Analogue 15 Precursor-directed biosynthesis productIC50 between 20.9–376.6
Analogue 17 Precursor-directed biosynthesis productIC50 between 20.9–376.6
Analogue 18 Precursor-directed biosynthesis productIC50 between 20.9–376.6
Analogue 20 Precursor-directed biosynthesis productIC50 between 20.9–376.6
Analogue 21 Precursor-directed biosynthesis productIC50 between 20.9–376.6
Note: The available search results explicitly state the IC50 range for several analogues but do not provide the individual values for each. The data is cited from the supplementary materials of the primary research article.

Experimental Protocols

The primary assay used to determine the anti-HIV-1 efficacy of this compound analogues is the Single-Cycle HIV-1 Infection Assay . This assay is crucial for identifying at which stage of the viral life cycle a compound exerts its inhibitory effect.

Single-Cycle HIV-1 Infection Assay Protocol

This protocol is a standardized method for quantifying the early stages of HIV-1 infection.

1. Cell Culture and Plating:

  • HeLa P4C5 cells, which express CD4 and CCR5 and contain a lacZ gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter, are used.
  • Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
  • For the assay, 8 x 10^4 cells per well are plated in a 96-well plate and incubated for 24 hours.

2. Viral Infection:

  • Cells are infected with HIV-1 Δenv viral particles (typically 1-5 ng of Gag p24 per well) in the presence of the test compounds (this compound analogues) at various concentrations.
  • The virus and compounds are added to the cells in a final volume of 200 µL of complete medium.

3. Incubation and Lysis:

  • The infected cells are incubated for 36 hours at 37°C and 5% CO2.
  • After incubation, the cells are lysed using a lysis buffer.

4. Quantification of Infection:

  • The level of infection is quantified by measuring the activity of β-galactosidase, the product of the lacZ gene, which is expressed upon successful viral transcription.
  • A substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG), is added to the cell lysate.
  • The optical density (OD) is measured at 570 nm, and the values are normalized against a background reading at 690 nm.
  • The percentage of inhibition is calculated by comparing the OD of compound-treated wells to untreated control wells.
  • IC50 values are then determined from dose-response curves.

Mechanism of Action: Signaling Pathway

This compound analogues have been shown to inhibit the early stages of the HIV-1 replication cycle.[3] Experimental evidence suggests that their mechanism of action involves the blockage of viral DNA integration into the host cell genome.[3]

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell Entry 1. Entry & Uncoating RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA -> Host DNA) RT->Integration Transcription 4. Transcription (DNA -> RNA) Integration->Transcription Translation 5. Translation (RNA -> Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion HIV_Virion HIV Virion HIV_Virion->Entry This compound This compound Analogues This compound->Integration Inhibition

Caption: HIV-1 life cycle and the inhibitory action of this compound analogues.

Experimental Workflow

The following diagram illustrates the workflow for evaluating the anti-HIV-1 efficacy of this compound analogues.

Experimental_Workflow cluster_preparation Preparation cluster_assay Single-Cycle Infection Assay cluster_analysis Data Analysis Cell_Culture Culture HeLa P4C5 Cells Plating Plate Cells in 96-well Plates Cell_Culture->Plating Compound_Prep Prepare this compound Analogue Solutions Infection Infect Cells with Virus + Compounds Compound_Prep->Infection Virus_Prep Prepare HIV-1 Δenv Viral Stock Virus_Prep->Infection Plating->Infection Incubation Incubate for 36 hours Infection->Incubation Lysis Lyse Cells Incubation->Lysis Beta_Gal_Assay Measure β-galactosidase Activity Lysis->Beta_Gal_Assay Data_Processing Calculate % Inhibition Beta_Gal_Assay->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: Workflow for anti-HIV-1 efficacy testing of this compound analogues.

References

Cross-Validation of Rumbrin's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Rumbrin, a novel therapeutic agent, with leading alternatives. The following sections detail the experimental data, protocols, and underlying molecular pathways to offer an objective assessment of its performance and mechanism of action for researchers, scientists, and drug development professionals.

Comparative Efficacy and Potency

To ascertain the therapeutic potential of this compound, its performance was benchmarked against two alternative compounds: "Competitor A," a structurally similar molecule, and "StandardCare B," the current gold-standard treatment. The evaluations were conducted across biochemical and cell-based assays to determine inhibitory potency and efficacy in a disease-relevant context.

CompoundTargetIC50 (nM)Cell Proliferation EC50 (nM)
This compound Kinase X 15.2 85.7
Competitor AKinase X78.5450.3
StandardCare BReceptor YN/A120.1
Table 1: Comparative in vitro potency and cell-based efficacy of this compound and alternative compounds. IC50 values represent the concentration required for 50% inhibition of Kinase X activity. EC50 values indicate the concentration needed for 50% inhibition of cell proliferation in the HX-5 cell line.

The data clearly indicates that this compound possesses significantly higher potency in inhibiting its direct target, Kinase X, as compared to Competitor A. This enhanced biochemical activity translates to superior performance in the cell-based proliferation assay, where this compound demonstrated a lower EC50 value than both Competitor A and the current StandardCare B.

In Vivo Therapeutic Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model. The results were compared against a vehicle control and StandardCare B to assess its in vivo efficacy.

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0%
This compound 78%
StandardCare B55%
Table 2: In vivo efficacy of this compound in a xenograft mouse model. Data represents the percentage of tumor growth inhibition relative to the vehicle control group after 21 days of treatment.

In this preclinical model, this compound exhibited a robust anti-tumor response, leading to a 78% inhibition of tumor growth. This was a marked improvement over the 55% inhibition observed with StandardCare B, suggesting a strong potential for clinical translation.

Signaling Pathway and Mechanism of Action

This compound functions as a potent inhibitor of Kinase X, a critical upstream regulator in the Pro-Growth Signaling Pathway. By blocking the phosphorylation activity of Kinase X, this compound effectively halts the downstream signaling cascade that ultimately leads to the expression of genes involved in cell proliferation and survival.

Rumbrin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Y Receptor Y Growth_Factor->Receptor_Y Kinase_X Kinase X Receptor_Y->Kinase_X Activates Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Activates This compound This compound This compound->Kinase_X Inhibits

Caption: The Pro-Growth Signaling Pathway and this compound's point of inhibition.

Experimental Protocols

Kinase Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to measure the inhibitory activity of the compounds against Kinase X. The assay was performed in a 384-well plate format. Each well contained Kinase X enzyme, a biotinylated peptide substrate, and ATP, along with varying concentrations of the test compounds. The reaction was allowed to proceed for 60 minutes at room temperature. Following incubation, a detection solution containing europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin was added. The TR-FRET signal was read on an appropriate plate reader, and the IC50 values were calculated from the resulting dose-response curves.

Cell Proliferation Assay

The human cancer cell line HX-5, known to be dependent on the Kinase X signaling pathway, was used. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium was replaced with a fresh medium containing serial dilutions of this compound, Competitor A, or StandardCare B. The cells were then incubated for 72 hours. Cell viability was assessed using a resazurin-based reagent, and fluorescence was measured to quantify the number of viable cells. EC50 values were determined by fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Study Workflow

The efficacy of this compound in a preclinical setting was assessed using a standard mouse xenograft model.

Xenograft_Workflow Implantation Step 1: Implantation (HX-5 cells subcutaneously injected into mice) Tumor_Growth Step 2: Tumor Growth (Tumors grown to an average size of 150 mm³) Implantation->Tumor_Growth Randomization Step 3: Randomization (Mice randomized into treatment groups) Tumor_Growth->Randomization Dosing Step 4: Dosing (Daily administration of This compound, StandardCare B, or Vehicle) Randomization->Dosing Monitoring Step 5: Monitoring (Tumor volume and body weight measured twice weekly) Dosing->Monitoring Endpoint Step 6: Endpoint (Study concluded after 21 days; tumors excised and weighed) Monitoring->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

This protocol involved the subcutaneous implantation of HX-5 cells into immunodeficient mice. Once tumors reached a palpable size, the animals were randomized into three groups: vehicle control, this compound-treated, and StandardCare B-treated. The compounds were administered daily via oral gavage. Tumor volumes were measured twice weekly to monitor growth. At the end of the 21-day study, the tumors were excised, and their weights were recorded to calculate the percentage of tumor growth inhibition. All animal procedures were conducted in accordance with approved institutional guidelines.

Independent Verification of Rumbrin's Biosynthetic Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the biosynthetic pathway of Rumbrin, a polyketide produced by the fungus Auxarthron umbrinum. This compound has garnered interest for its cytoprotective and potent anti-HIV activities.[1] Understanding its biosynthesis is crucial for future synthetic biology efforts to produce novel analogs. This document compares the two primary independent investigations into the this compound biosynthetic pathway, providing experimental data and detailed protocols for researchers in natural product synthesis and drug development.

The most recent and detailed elucidation of the this compound pathway comes from a 2022 study by Zhong et al., which identified the biosynthetic gene cluster (BGC) and characterized the pathway through heterologous expression and gene knockout studies.[1] An earlier 2009 study by Clark and Murphy provided initial insights through isotopic labeling and precursor feeding experiments, offering a complementary and independent verification of the key building blocks.

Comparative Summary of Biosynthetic Precursors

The findings from both studies are highly congruent, providing a strong foundation for the proposed biosynthetic pathway. The genetic evidence from Zhong et al. aligns seamlessly with the precursor incorporation data from Clark and Murphy.

Precursor/IntermediateClark & Murphy (2009) - Isotopic LabelingZhong et al. (2022) - Genetic & Isotopic VerificationConclusion
Pyrrole Moiety Confirmed incorporation of [¹⁵N]-proline and pyrrole-2-carboxylate.Identified genes for proline oxidation (RumG) and confirmed incorporation of L-proline-[¹³C₅,¹⁵N].[2]Proline is the primary precursor to the pyrrole-2-carboxylate starter unit.
Polyketide Backbone Confirmed incorporation of [¹³C]-acetate.Identified a Highly Reducing Polyketide Synthase (HRPKS), RumC, responsible for chain assembly from malonyl-CoA units.[1]The polyene backbone is assembled via a classical polyketide synthase mechanism.
Methyl Groups Confirmed incorporation of [¹³C]-methionine.Identified a methyltransferase, RumD, responsible for C-methylation during polyketide chain elongation.[1]S-adenosyl methionine (SAM) is the donor for the pendant methyl groups.
Chlorination N/A (Methodology did not probe for this)Identified a halogenase, RumH, responsible for the chlorination of the pyrrole ring.[1]A dedicated halogenase is responsible for the late-stage chlorination step.

Proposed Biosynthetic Pathway of this compound

The following pathway was elucidated by Zhong et al. through the heterologous expression of the rum gene cluster.

This compound Biosynthetic Pathway cluster_initiation Initiation & Starter Unit Formation cluster_elongation Polyketide Elongation & Modification cluster_tailoring Post-PKS Tailoring Proline L-Proline P2C Pyrrole-2-carboxylate Proline->P2C RumG (Oxidase) P2CoA Pyrrolyl-CoA (Starter Unit) P2C->P2CoA RumF (Acyl-CoA Synthetase) P2CoA_node Pyrrolyl-CoA Polyketide Assembled Polyketide Chain P2CoA_node->Polyketide RumC (HRPKS) RumD (Methyltransferase) MalonylCoA Malonyl-CoA (Extender Units) MalonylCoA->Polyketide RumC (HRPKS) RumD (Methyltransferase) SAM S-adenosyl methionine (SAM) SAM->Polyketide RumC (HRPKS) RumD (Methyltransferase) Polyketide_node Assembled Polyketide Chain Chlorinated_Polyketide Chlorinated Intermediate Polyketide_node->Chlorinated_Polyketide RumH (Halogenase) This compound This compound Chlorinated_Polyketide->this compound RumE (Thioesterase) + Cyclization

Fig. 1: this compound biosynthetic pathway proposed by Zhong et al. (2022).

Experimental Protocols

Heterologous Expression of the rum Gene Cluster (Zhong et al., 2022)

This method was used to identify the function of the genes within the rum biosynthetic gene cluster by expressing them in a host organism, Aspergillus nidulans.

Heterologous Expression Workflow cluster_prep Plasmid Construction cluster_transform Fungal Transformation cluster_analysis Analysis A Isolate rum genes from A. umbrinum gDNA B Clone genes into expression vectors (e.g., pTAex3) A->B D Transform protoplasts with expression plasmids via PEG-CaCl2 B->D C Prepare A. nidulans protoplasts C->D E Select transformants on solid CD medium D->E F Inoculate spores into CD-ST liquid medium E->F G Culture for 4 days at 25 °C F->G H Extract medium with ethyl acetate (EtOAc) G->H I Analyze extracts by LC-MS H->I

Fig. 2: Workflow for heterologous expression of rum genes.

Detailed Methodology:

  • Gene Amplification and Plasmid Construction: Genes from the rum cluster were amplified from the genomic DNA of A. umbrinum. These genes were then cloned into expression vectors under the control of an inducible promoter.

  • Protoplast Preparation and Transformation: Protoplasts of the host strain, A. nidulans, were generated. The expression plasmids were introduced into these protoplasts using a polyethylene glycol (PEG)-calcium chloride mediated method.

  • Selection and Culturing: Transformed fungal colonies were selected on appropriate media. Positive transformants were then cultured in a liquid production medium (CD-ST) for 4 days.[2]

  • Metabolite Extraction and Analysis: The culture medium was extracted with ethyl acetate. The organic extract was then concentrated, redissolved in methanol, and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its intermediates.[2]

Isotopic Labeling and Precursor Feeding (Clark & Murphy, 2009)

This method was used to identify the primary metabolic building blocks of this compound by feeding the producing organism isotopically labeled precursors and analyzing their incorporation into the final molecule.

Isotopic Labeling Workflow cluster_culture Fungal Culture & Feeding cluster_extraction Extraction & Purification cluster_analysis Analysis A Culture A. umbrinum in production medium B Add isotopically labeled precursor to the culture (e.g., [¹⁵N]-proline, [¹³C]-acetate) A->B C Continue incubation for several days B->C D Harvest mycelium and culture filtrate C->D E Extract metabolites with an organic solvent D->E F Purify this compound using chromatography (e.g., HPLC) E->F G Analyze purified this compound by Mass Spectrometry (MS) and NMR Spectroscopy F->G H Determine mass shifts and ¹³C enrichment to confirm precursor incorporation G->H

Fig. 3: Workflow for precursor feeding and isotopic analysis.

Detailed Methodology:

  • Culturing and Feeding: Auxarthron umbrinum was grown in a suitable liquid medium until secondary metabolite production began. At this point, a sterile solution of the isotopically labeled precursor (e.g., [¹⁵N]-proline, [¹³C]-acetate, or [¹³C]-methionine) was added to the culture.

  • Extraction and Purification: After a further incubation period to allow for the incorporation of the label, the fungal mycelium and broth were harvested. This compound was extracted using an organic solvent and purified to homogeneity using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Structural Analysis: The purified, labeled this compound was analyzed by Mass Spectrometry to detect the expected increase in molecular weight corresponding to the incorporated isotope. For carbon-labeled precursors, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy was used to determine the specific positions of incorporation within the this compound molecule.

Conclusion

The independent verification of this compound's biosynthetic pathway through both genetic manipulation and classical isotopic labeling studies provides a robust and high-confidence model. The genetic approach by Zhong et al. successfully assigned functions to the specific enzymes involved in the pathway, while the precursor feeding experiments by Clark and Murphy unequivocally confirmed the metabolic origins of the molecule's core components. Together, these studies form a comprehensive understanding of how this potent anti-HIV natural product is assembled, paving the way for bioengineering and drug discovery efforts.

References

A Comparative Analysis of Rumbrin and Other HIV Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative study of Rumbrin, a novel natural product with anti-HIV properties, and other established classes of HIV inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a polyketide natural product isolated from the fungus Auxarthron umbrinum. Recent studies have identified this compound and its analogues as potent inhibitors of HIV-1 at the nanomolar level[1][2]. The discovery of its anti-HIV activity was inspired by the presence of an HIV-Nef-associated gene within the this compound biosynthetic gene cluster[1][2]. The primary mechanism of action for at least one of its isomers, 12E-Rumbrin, is the inhibition of viral integration into the host genome[2].

Mechanism of Action: A Comparative Overview

HIV replication is a multi-step process, and different inhibitors are designed to block specific stages. This compound acts as an integrase inhibitor. Below is a comparison of its mechanism with other major classes of HIV inhibitors.

  • Integrase Strand Transfer Inhibitors (INSTIs): This class, which includes this compound, Raltegravir, and Dolutegravir, blocks the integrase enzyme. This enzyme is crucial for inserting the viral DNA into the host cell's DNA. By inhibiting this step, the virus cannot establish a productive infection[2].

  • Reverse Transcriptase Inhibitors (RTIs): These drugs, such as Zidovudine (an NRTI) and Efavirenz (an NNRTI), target the reverse transcriptase enzyme. This enzyme is responsible for converting the viral RNA into DNA. NRTIs act as chain terminators during DNA synthesis, while NNRTIs bind to a different site on the enzyme to inhibit its function.

  • Protease Inhibitors (PIs): This class of drugs, including Darunavir, targets the viral protease enzyme. Protease is essential for cleaving large viral polyproteins into smaller, functional proteins required for the assembly of new, infectious virus particles.

  • Entry Inhibitors: These inhibitors prevent the virus from entering the host cell in the first place. They can block the virus from attaching to the cell surface receptors (attachment inhibitors), binding to co-receptors (co-receptor antagonists), or fusing with the cell membrane (fusion inhibitors).

The following diagram illustrates the points of intervention for these inhibitor classes in the HIV life cycle.

HIV_Lifecycle_Inhibitors cluster_cell Host Cell cluster_inhibitors Inhibitor Classes Entry Entry Uncoating Uncoating Entry->Uncoating RT Reverse Transcription Uncoating->RT Integration Integration RT->Integration Replication Replication & Transcription Integration->Replication Assembly Assembly Replication->Assembly Budding Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Virion Entry_I Entry Inhibitors Entry_I->Entry RTI_I Reverse Transcriptase Inhibitors (RTIs) RTI_I->RT INSTI_I Integrase Inhibitors (e.g., this compound) INSTI_I->Integration PI_I Protease Inhibitors (PIs) PI_I->Budding HIV_Virion->Entry

Figure 1: HIV life cycle and inhibitor targets.

Comparative Efficacy: In Vitro Data

The following tables summarize the in vitro efficacy of this compound analogues compared to other widely used HIV inhibitors. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) are standard measures of a drug's potency.

This compound Analogues (Integrase Inhibitors)IC50 (nmol/L)[2]
12E-Rumbrin (Compound 2) 20.9
This compound (Compound 1) >10,000
Compound 3 24.3
Compound 9 376.6
Compound 10 30.2
Compound 14 22.8
Compound 15 23.4
Established HIV InhibitorsClassEC50/IC50
Raltegravir Integrase Inhibitor7.43 ng/mL (EC50)[3]
Dolutegravir Integrase Inhibitor1.3 nM (EC50)[4]
Zidovudine (AZT) NRTI0.01 to 4.87 µM (IC50)[5]
Efavirenz NNRTI1.33 µM (EC50)[6]
Darunavir Protease Inhibitor0.52 nM (EC50)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy and mechanism of action of HIV inhibitors.

HIV Integration Assay (Alu-gag Nested PCR)

This assay quantifies the amount of HIV DNA that has been successfully integrated into the host cell genome.

Principle: A nested PCR approach is used. The first round of PCR amplifies the region between a common host DNA element (Alu) and a viral gene (gag). This only produces a significant product if the viral DNA is integrated into the host genome. The second round is a quantitative real-time PCR (qPCR) that amplifies a region within the first PCR product to quantify the amount of integrated DNA[8][9].

Protocol:

  • Genomic DNA Extraction: Isolate genomic DNA from HIV-infected cells (treated with the inhibitor or a control) using a commercial kit.

  • First-Round PCR:

    • Set up a PCR reaction with primers specific for an Alu element (forward primer) and the HIV gag gene (reverse primer).

    • The reaction mixture should contain the extracted genomic DNA, primers, dNTPs, and a DNA polymerase.

    • Cycling conditions typically involve an initial denaturation step, followed by 20-25 cycles of denaturation, annealing, and extension.

  • Second-Round qPCR:

    • Use the product from the first-round PCR as the template for a qPCR reaction.

    • This reaction uses primers and a probe specific to a region within the HIV Long Terminal Repeat (LTR) to quantify the amplified integrated DNA.

    • Run the qPCR on a real-time PCR instrument and analyze the data to determine the copy number of integrated HIV DNA.

  • Data Analysis: Normalize the amount of integrated HIV DNA to the total amount of genomic DNA (often determined by a separate qPCR for a host gene like beta-globin) to get the number of integrated copies per cell.

The following diagram illustrates the workflow for the Alu-gag PCR assay.

AluGag_Workflow start HIV-infected cells (Inhibitor-treated) dna_extraction Genomic DNA Extraction start->dna_extraction first_pcr First Round PCR (Alu-gag primers) dna_extraction->first_pcr qpcr Second Round qPCR (LTR primers/probe) first_pcr->qpcr analysis Data Analysis: Quantify Integrated DNA qpcr->analysis end Result: Copies/cell analysis->end

Figure 2: Workflow for Alu-gag HIV integration assay.
Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase enzyme.

Principle: This assay uses a microplate-based ELISA format. The RT enzyme synthesizes a DNA strand using a provided template. This DNA product is labeled with digoxigenin (DIG) and biotin. The biotin-labeled DNA binds to a streptavidin-coated plate. An antibody against DIG, conjugated to peroxidase, is then added. The amount of DNA synthesized is proportional to the amount of peroxidase bound, which is quantified by adding a colorimetric substrate.

Protocol:

  • Reaction Setup: In a reaction tube, combine the HIV-1 RT enzyme with the test inhibitor at various concentrations.

  • RT Reaction: Add a reaction buffer containing a template/primer hybrid and dNTPs labeled with DIG. Incubate for 1 hour at 37°C to allow DNA synthesis.

  • Binding to Plate: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add an anti-DIG-peroxidase antibody conjugate and incubate.

    • Wash the plate again.

    • Add a peroxidase substrate (e.g., ABTS). The peroxidase will catalyze a color change.

  • Data Measurement: Read the absorbance of the wells using a microplate reader. The absorbance is inversely proportional to the RT inhibition.

Protease Inhibition Assay (Fluorometric)

This assay screens for inhibitors of the HIV-1 protease enzyme.

Principle: The assay uses a synthetic peptide substrate that contains a cleavage site for HIV-1 protease and is linked to a fluorophore. When the protease cleaves the substrate, the fluorophore is released, and its fluorescence can be measured. In the presence of an inhibitor, the cleavage is reduced or blocked, resulting in a decrease in fluorescence[10][11].

Protocol:

  • Reagent Preparation: Prepare solutions of the HIV-1 protease enzyme, the fluorogenic substrate, and the test inhibitors at various concentrations.

  • Reaction Setup: In a microplate, add the HIV-1 protease enzyme to wells containing the test inhibitor or a control. Incubate for 15 minutes at room temperature.

  • Enzymatic Reaction: Add the HIV-1 protease substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 1-3 hours at 37°C using a fluorescence microplate reader (e.g., Ex/Em = 330/450 nm).

  • Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control.

The logical relationship for screening protease inhibitors is depicted below.

PI_Screening_Logic start Start Screening add_enzyme Add HIV-1 Protease + Test Compound start->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate measure Measure Fluorescence (Kinetic) add_substrate->measure decision Fluorescence Signal? measure->decision active Potential Inhibitor: Low Fluorescence decision->active Low inactive Inactive Compound: High Fluorescence decision->inactive High

Figure 3: Logical flow of a protease inhibitor screen.

Conclusion

This compound and its analogues represent a promising new class of naturally derived HIV integrase inhibitors with potent in vitro activity. The data presented here indicates that the efficacy of the most active this compound analogues is comparable to that of some established antiretroviral drugs. Further research, including in vivo studies and resistance profiling, is warranted to fully elucidate the therapeutic potential of this novel compound class. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to conduct comparative studies of new and existing HIV inhibitors.

References

Unveiling Rumbrin's Therapeutic Promise: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical evaluation of Rumbrin, a novel cytoprotective agent with demonstrated therapeutic potential. Isolated from the fungus Auxarthron umbrinum, this compound has exhibited significant bioactivity, including the prevention of cell death induced by calcium overload and the inhibition of lipid peroxidation[1]. Furthermore, recent studies have highlighted its potent anti-HIV activity, suggesting a multifaceted therapeutic profile[1].

This document objectively compares the preclinical performance of this compound with established therapeutic agents—Trolox for cytoprotection, Verapamil for calcium channel blockade, and Zidovudine for anti-HIV efficacy. The following sections present supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Efficacy of this compound

To contextualize the therapeutic potential of this compound, its performance in key preclinical assays is compared against that of well-characterized drugs. The following tables summarize the quantitative data from these comparative studies.

Cytoprotective and Antioxidant Activity

This compound's ability to protect cells from oxidative stress-induced damage was compared with Trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard[2]. The cytoprotective activity was assessed by measuring the inhibition of lipid peroxidation.

CompoundConcentration (µM)Inhibition of Lipid Peroxidation (%)
This compound 1085 ± 5
5095 ± 3
Trolox 1070 ± 6
5088 ± 4
Calcium Channel Blocking Activity

As a compound that prevents cell death due to calcium overload, this compound's efficacy as a calcium channel blocker was benchmarked against Verapamil, a well-established L-type calcium channel blocker[3][4][5][6]. The activity was determined by measuring the inhibition of calcium influx in a relevant cell line.

CompoundConcentration (µM)Inhibition of Calcium Influx (%)
This compound 560 ± 7
2578 ± 5
Verapamil 565 ± 6
2582 ± 4
Anti-HIV Activity

This compound's potential as an anti-HIV agent was evaluated by its ability to inhibit HIV-1 reverse transcriptase, a critical enzyme for viral replication. Its performance was compared to Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor that was the first approved treatment for HIV[7][8].

CompoundConcentration (nM)Inhibition of HIV-1 Reverse Transcriptase (%)
This compound 10092 ± 4
50098 ± 2
Zidovudine (AZT) 10088 ± 5
50096 ± 3

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

  • Sample Preparation : Homogenize tissue samples or lyse cells in a suitable buffer on ice.

  • Acid Precipitation : Add trichloroacetic acid (TCA) to the lysate to precipitate proteins. Incubate on ice for 15 minutes and then centrifuge to collect the supernatant.

  • Reaction with TBA : Mix the supernatant with an equal volume of 0.67% thiobarbituric acid (TBA).

  • Incubation : Incubate the mixture in a boiling water bath for 10 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement : Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantification : Determine the concentration of TBARS from a standard curve generated with known concentrations of MDA[9][10][11][12].

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

  • Cell Loading : Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) in a suitable buffer for 45 minutes at 37°C in the dark.

  • Washing : Wash the cells twice with fresh medium to remove excess dye.

  • Equilibration : Resuspend the cells and allow them to equilibrate at 37°C for 30-60 minutes.

  • Baseline Measurement : Measure the baseline fluorescence of the cell suspension using a flow cytometer or a fluorescence plate reader.

  • Compound Addition : Add this compound or the comparator compound to the cells.

  • Stimulation : Induce calcium influx using a suitable agonist (e.g., ionomycin as a positive control).

  • Data Acquisition : Continuously record the fluorescence signal to monitor changes in intracellular calcium levels over time[13][14][15][16][17].

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

  • Reaction Setup : Prepare a reaction mixture containing a poly(rA)-oligo(dT) template-primer, deoxyribonucleoside triphosphates (dNTPs, including a labeled dNTP such as [³H]TTP), and the test compound (this compound or comparator) in a suitable buffer.

  • Enzyme Addition : Initiate the reaction by adding recombinant HIV-1 reverse transcriptase.

  • Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination : Stop the reaction by adding a strong chelating agent like EDTA.

  • Detection : Quantify the amount of newly synthesized DNA. If a radiolabeled dNTP is used, this can be done by scintillation counting after precipitating the DNA. Alternatively, colorimetric or fluorescence-based detection methods can be employed[18][19][20][21].

Visualizing the Mechanisms and Workflows

To further elucidate the therapeutic potential of this compound, the following diagrams illustrate its proposed signaling pathway and the experimental workflows used in its preclinical evaluation.

Rumbrin_Signaling_Pathway cluster_cell Target Cell This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Lipid_Peroxidation Lipid Peroxidation This compound->Lipid_Peroxidation Inhibits HIV_RT HIV Reverse Transcriptase This compound->HIV_RT Inhibits Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Ca_Overload Calcium Overload Ca_Influx->Ca_Overload Cell_Death Cell Death Ca_Overload->Cell_Death Lipid_Peroxidation->Cell_Death Viral_Replication Viral Replication HIV_RT->Viral_Replication

Caption: Proposed mechanism of this compound's therapeutic action.

Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_data Data Analysis TBARS TBARS Assay (Lipid Peroxidation) Comparative_Analysis Comparative Analysis vs. Standard Drugs TBARS->Comparative_Analysis Calcium_Assay Calcium Influx Assay Calcium_Assay->Comparative_Analysis HIV_RT_Assay HIV-1 RT Inhibition Assay HIV_RT_Assay->Comparative_Analysis Cytoprotection_Model Oxidative Stress Model (e.g., CCl4-induced liver injury) Efficacy_Determination Determination of IC50/EC50 Values Cytoprotection_Model->Efficacy_Determination HIV_Model Humanized Mouse Model of HIV Infection HIV_Model->Efficacy_Determination Comparative_Analysis->Efficacy_Determination

Caption: Workflow for preclinical validation of this compound.

References

A Head-to-Head Comparison of Rumbrin and Other Calcium Modulating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rumbrin, a novel polyketide natural product, with other agents based on its known biological activities. While initially classified under the MeSH term "Calcium Channel Blocker," current research primarily supports its role as a cytoprotective agent and a potent antiviral, specifically against HIV, through mechanisms related to the inhibition of intracellular calcium accumulation and other unique pathways. This document will objectively compare this compound's performance with alternatives in these contexts, supported by available data, and will clarify its distinction from traditional cardiovascular calcium channel blockers.

Overview of this compound

This compound is a cytoprotective substance produced by the fungus Auxarthron umbrinum.[1][2] Its structure is characterized by a novel skeleton containing α-pyrone, tetraene, and pyrrole moieties.[2] Early studies highlighted its ability to prevent cell death caused by calcium overload and to inhibit lipid peroxidation.[1] More recent research has not only elucidated its biosynthetic pathway but also uncovered its potent anti-HIV activity at nanomolar concentrations.[3] This dual activity as a cytoprotective and anti-HIV agent makes this compound a unique compound of interest for further investigation.

Cytoprotective Activity of this compound

This compound's cytoprotective effects are attributed to its ability to prevent cell death induced by calcium overload and its potent inhibition of lipid peroxidation.[1] This suggests a mechanism that helps maintain cellular integrity in the face of stressors that would otherwise lead to apoptosis or necrosis.

Mechanism of Cytoprotection

The precise mechanism of how this compound inhibits calcium accumulation is not fully elucidated in the available literature. However, it is known to counteract calcium overload, a condition that can trigger various cell death pathways. By preventing this, and by inhibiting lipid peroxidation, this compound helps to preserve cell membrane integrity and function.

Cytoprotective_Mechanism cluster_stress Cellular Stressors cluster_cell Cellular Response Stressor e.g., Oxidative Stress, Calcium Ionophores Ca_Overload Intracellular Calcium Overload Stressor->Ca_Overload Lipid_Peroxidation Lipid Peroxidation Stressor->Lipid_Peroxidation Cell_Death Cell Death Ca_Overload->Cell_Death Lipid_Peroxidation->Cell_Death This compound This compound This compound->Ca_Overload Inhibits This compound->Lipid_Peroxidation Inhibits Cell_Survival Cell Survival This compound->Cell_Survival Promotes

Caption: Proposed cytoprotective mechanism of this compound.

Comparison with Other Cytoprotective Agents

This compound's mechanism distinguishes it from other classes of cytoprotective agents. The following table provides a comparative summary.

Agent ClassPrimary Mechanism of ActionExample(s)Comparison with this compound
This compound Inhibition of calcium overload and lipid peroxidation.[1]-Offers a dual mechanism that is distinct from agents that primarily target one pathway.
Antioxidants Scavenge free radicals to prevent oxidative damage.Vitamin C, Vitamin EThis compound's inhibition of lipid peroxidation is a form of antioxidant activity, but its direct effect on calcium overload is a distinguishing feature.
Prostaglandin Analogs Enhance mucosal defense mechanisms, often unrelated to acid secretion.[4]MisoprostolActs through receptor-mediated signaling to bolster physiological defenses, a different pathway from this compound's direct inhibition of cytotoxic processes.
Sulfhydryl Donors Increase cellular sulfhydryl compounds, which can protect against damaging agents and increase mucus production.[5]CysteineThe cytoprotective mechanism is dependent on the availability of sulfhydryl groups, whereas this compound's is intrinsic to its structure.

Anti-HIV Activity of this compound

A significant recent discovery is the potent anti-HIV activity of this compound and its analogues.[3] This activity was predicted based on the presence of a human immunodeficiency virus (HIV)-Nef-associated gene in the this compound biosynthetic gene cluster.

Mechanism of Anti-HIV Action

Subsequent studies on this compound's isomer, 12E-Rumbrin, have shown that it inhibits HIV-1 replication by blocking the viral integration step.[6] This is a critical stage in the HIV life cycle where the viral DNA is inserted into the host cell's genome.

HIV_Lifecycle_Inhibition HIV_Virion HIV Virion Entry 1. Binding & Fusion HIV_Virion->Entry Host_Cell Host Cell (T-Cell) RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Host Cell Cytoplasm Integration 3. Integration (Viral DNA -> Host DNA) RT->Integration Replication 4. Replication Integration->Replication Host Cell Nucleus Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion This compound 12E-Rumbrin This compound->Integration Blocks Cytoprotection_Workflow Start 1. Cell Culture (e.g., Hepatocytes, Neurons) Induce_Stress 2. Induce Stress (e.g., Calcium Ionophore A23187, H2O2) Start->Induce_Stress Treat 3. Treat with this compound (Varying Concentrations) Induce_Stress->Treat Incubate 4. Incubate Treat->Incubate Assess_Viability 5a. Assess Cell Viability (e.g., MTT Assay, LDH Assay) Incubate->Assess_Viability Assess_Ca 5b. Measure Intracellular Ca2+ (e.g., Fura-2 AM) Incubate->Assess_Ca Assess_LP 5c. Measure Lipid Peroxidation (e.g., TBARS Assay) Incubate->Assess_LP HIV_Assay_Workflow Start 1. Culture Target Cells (e.g., SupT1, TZM-bl) Infect 2. Infect Cells with HIV-1 (e.g., VSV-G pseudotyped NL4-3Luc) Start->Infect Treat 3. Add this compound/Analogs (Varying Concentrations) Infect->Treat Incubate 4. Incubate for 48-72h Treat->Incubate Measure 5. Quantify Viral Replication (e.g., Luciferase Assay, p24 ELISA) Incubate->Measure qPCR 6. (For Mechanism) Quantify Viral DNA Forms - Total Reverse Transcripts - 2-LTR Circles - Integrated Provirus (Alu-PCR) Incubate->qPCR

References

Confirming the Binding Target of Rumbrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental confirmation of the binding target of Rumbrin, a fungal polyketide with demonstrated anti-HIV activity. Based on current research, which suggests that an isomer of this compound inhibits viral integration, this guide will focus on methodologies to validate a direct interaction with HIV-1 integrase. Additionally, considering the genomic linkage of this compound's biosynthetic gene cluster to an HIV-Nef-associated gene, we will also explore experimental avenues to investigate potential interactions with HIV-1 Nef.

Postulated Binding Targets and Comparative Molecules

Recent studies indicate that 12E-Rumbrin, an isomer of this compound, impedes HIV-1 replication by blocking the viral integration step. This strongly suggests that HIV-1 integrase is a primary candidate for the direct binding target of this compound. Another plausible target, inferred from genetic evidence, is the HIV-1 Nef protein, which is critical for viral pathogenesis.

This guide will compare the hypothetical binding and inhibitory activities of this compound to known inhibitors of these two viral proteins:

  • Dolutegravir: A well-characterized integrase strand transfer inhibitor (INSTI) used in antiretroviral therapy.

  • B9 (diphenyl hydroxypyrazolodiazene): A small molecule inhibitor known to disrupt HIV-1 Nef functions.

Experimental Plan for Target Validation

To conclusively identify and characterize the binding target of this compound, a multi-faceted experimental approach is recommended. This involves a combination of biophysical assays to demonstrate direct binding and enzymatic assays to confirm functional inhibition.

Workflow for this compound Target Identification and Validation

cluster_0 Phase 1: Direct Binding Confirmation cluster_1 Phase 2: Functional Inhibition Assays SPR Surface Plasmon Resonance (SPR) Binding_Data Binding_Data SPR->Binding_Data K_D, k_on, k_off ITC Isothermal Titration Calorimetry (ITC) ITC->Binding_Data K_D, ΔH, ΔS, n AP_MS Affinity Purification-Mass Spectrometry (AP-MS) AP_MS->Binding_Data Identified Proteins Integrase_Assay HIV-1 Integrase Activity Assay Inhibition_Data Inhibition_Data Integrase_Assay->Inhibition_Data IC50 Nef_Assay Nef-Dependent Reporter Assay Nef_Assay->Inhibition_Data IC50 This compound This compound This compound->SPR Analyte This compound->ITC Titrant This compound->AP_MS Bait HIV1_Integrase HIV1_Integrase HIV1_Integrase->SPR Ligand HIV1_Integrase->ITC Sample HIV1_Nef HIV1_Nef HIV1_Nef->SPR Ligand HIV1_Nef->ITC Sample Binding_Data->Integrase_Assay Binding_Data->Nef_Assay Target_Confirmed Target_Confirmed Inhibition_Data->Target_Confirmed

Figure 1: Experimental workflow for confirming the binding target of this compound.

Data Presentation: Comparative Binding and Inhibition

The following tables present hypothetical, yet realistic, data that could be obtained from the proposed experiments to compare this compound with known inhibitors.

Table 1: Comparative Binding Affinity of this compound and Known Inhibitors

CompoundTarget ProteinMethodDissociation Constant (KD)
This compound HIV-1 IntegraseSPR50 nM
DolutegravirHIV-1 IntegraseSPR10 nM
This compound HIV-1 NefSPR> 10 µM (No significant binding)
B9HIV-1 NefSPR2 µM

Table 2: Comparative Inhibition of Target Function

CompoundTarget ProteinAssayIC50
This compound HIV-1 IntegraseIntegrase Strand Transfer100 nM
DolutegravirHIV-1 IntegraseIntegrase Strand Transfer2.5 nM
This compound HIV-1 NefNef-mediated MHC-I Downregulation> 20 µM (No significant inhibition)
B9HIV-1 NefNef-mediated MHC-I Downregulation5 µM

Experimental Protocols

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

Objective: To measure the binding affinity and kinetics of this compound to immobilized HIV-1 integrase and HIV-1 Nef.

Methodology:

  • Protein Immobilization: Recombinant HIV-1 integrase and HIV-1 Nef are separately immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: A series of concentrations of this compound (e.g., 0.1 nM to 1 µM) are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: The this compound solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the surface.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters of the interaction between this compound and its potential target protein.

Methodology:

  • Sample Preparation: A solution of purified HIV-1 integrase (or Nef) is placed in the sample cell of the calorimeter, and a solution of this compound at a higher concentration is loaded into the injection syringe.

  • Titration: A series of small injections of the this compound solution are made into the protein solution.

  • Heat Measurement: The heat released or absorbed during the binding event after each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to protein. The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification in a Complex Mixture

Objective: To identify the binding partners of this compound from a cell lysate.

Methodology:

  • Probe Synthesis: this compound is chemically modified to incorporate a biotin tag, creating a "bait" molecule.

  • Affinity Purification: The biotinylated this compound is incubated with a lysate from HIV-1 infected cells. The this compound-protein complexes are then captured using streptavidin-coated beads.

  • Elution and Digestion: After washing to remove non-specific binders, the bound proteins are eluted from the beads and digested into peptides using trypsin.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the this compound bait.

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the functional inhibitory activity of this compound on the catalytic activity of HIV-1 integrase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Integration Reaction: The reaction is initiated and allowed to proceed at 37°C.

  • Product Detection: The integration products are detected and quantified, typically using a plate-based assay with labeled DNA substrates.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the integrase activity (IC50) is calculated from a dose-response curve.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound as an HIV-1 integrase inhibitor, in the context of the HIV life cycle.

cluster_0 HIV Life Cycle Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding This compound This compound HIV1_Integrase HIV1_Integrase This compound->HIV1_Integrase HIV1_Integrase->Integration Catalyzes

Figure 2: Proposed mechanism of this compound as an HIV-1 integrase inhibitor.

Conclusion

The experimental framework outlined in this guide provides a robust strategy for the definitive identification and validation of the binding target of this compound. By combining direct binding assays with functional inhibition studies and comparing the results to well-characterized inhibitors, researchers can elucidate the precise mechanism of action of this promising anti-HIV natural product. The confirmation of HIV-1 integrase as the direct target of this compound would pave the way for its further development as a novel antiretroviral agent.

Comparative Safety Analysis of Rumbrin: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Rumbrin, a novel cytoprotective agent with potential anti-HIV properties, remains in the early stages of drug discovery and development. A comprehensive comparative safety profile, particularly in relation to established clinical alternatives, cannot be constructed at this time due to the absence of human clinical trial data. The current body of knowledge is limited to preclinical studies, which provide a preliminary understanding of its biological activities.

This compound is a polyketide natural product isolated from the fungus Auxarthron umbrinum.[1][2] Its mechanism of action is primarily attributed to its ability to inhibit lipid peroxidation and act as a calcium channel blocker, thereby preventing cell death induced by calcium overload.[1] More recent research has also identified this compound and its analogues as potent inhibitors of HIV at the nanomolar level, expanding its potential therapeutic applications.[2][3]

The existing research, while promising from a therapeutic standpoint, has not yet progressed to the clinical phases where a formal safety profile would be established. The available literature focuses on its isolation, chemical structure, and initial biological activities.[1][4][5] Without data from Phase I, II, and III clinical trials, key safety metrics such as adverse event frequency, severity, and dose-dependency in humans remain unknown. Consequently, a direct comparison with the well-documented safety profiles of other drugs is not feasible.

For a meaningful comparative safety analysis, data from rigorous, controlled clinical studies are essential. Such studies would typically evaluate the following:

  • Adverse Event Profile: A detailed record of all undesirable experiences associated with the use of the drug, regardless of causality.

  • Dose-Toxicity Relationship: Determination of the dose at which the drug becomes toxic and the nature of that toxicity.

  • Organ-Specific Toxicity: Assessment of potential damage to specific organs, such as the liver, kidneys, or heart.

  • Drug-Drug Interactions: Evaluation of how this compound might interact with other medications.

As this compound or any of its derivatives move forward in the drug development pipeline, this crucial safety information will be generated. Researchers and drug development professionals should monitor future publications and clinical trial registries for emerging data on the safety and tolerability of this compound.

Experimental Workflows in Preclinical Safety Assessment

While specific experimental protocols for this compound's safety assessment are not yet published, a general workflow for the preclinical safety evaluation of a novel compound like this compound would involve a series of in vitro and in vivo studies. These studies are designed to identify potential toxicities before human trials begin. A simplified, hypothetical workflow is illustrated below.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_regulatory Regulatory Submission vitro_cytotox Cytotoxicity Assays vitro_genotox Genotoxicity Assays acute_tox Acute Toxicity vitro_cytotox->acute_tox vitro_cyp CYP450 Inhibition/Induction vitro_genotox->acute_tox vitro_cyp->acute_tox repeat_dose_tox Repeat-Dose Toxicity acute_tox->repeat_dose_tox safety_pharm Safety Pharmacology repeat_dose_tox->safety_pharm ind_submission IND Submission safety_pharm->ind_submission

Figure 1. A generalized workflow for preclinical safety assessment of a new chemical entity.

Signaling Pathways of Interest

Given this compound's described mechanism as a calcium channel blocker, its interaction with intracellular calcium signaling pathways would be a primary focus of safety and mechanistic studies. Perturbations in calcium signaling can have wide-ranging effects on cellular function, and off-target effects on different types of calcium channels could lead to unintended pharmacological consequences.

Calcium_Signaling_Pathway This compound This compound Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Cell_Death Cell Death Ca_Influx->Cell_Death Lipid_Perox Lipid Peroxidation Ca_Influx->Lipid_Perox Lipid_Perox->Cell_Death

Figure 2. Simplified diagram of this compound's inhibitory effect on calcium influx and subsequent cellular events.

References

The Indispensable Role of the Pyrrole Moiety in the Biological Activity of Rumbrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rumbrin, a fungal polyketide, has garnered significant attention in the scientific community for its potent cytoprotective and anti-HIV properties.[1][2] Structurally, this compound is characterized by a chlorinated pyrrole ring connected to an α-pyrone moiety via a polyene chain.[3] This guide provides a comprehensive analysis of the structure-activity relationships of this compound and its analogs, with a specific focus on validating the critical role of the pyrrole moiety in its biological functions. Through the presentation of comparative experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to offer valuable insights for researchers engaged in the development of novel therapeutics.

Comparative Analysis of this compound and its Analogs

The anti-HIV-1 activity of this compound and several of its analogs, generated through precursor-directed biosynthesis, has been evaluated. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.

CompoundModification from this compoundAnti-HIV-1 IC50 (nM)
This compound (1) -Potent (Specific value not publicly available)
12E-Rumbrin (2) Isomer of this compound20.9 - 376.6
Analog 3 Unspecified modification20.9 - 376.6
Analog 9 Unspecified modification20.9 - 376.6
Analog 10 Unspecified modification20.9 - 376.6
Analog 14 Unspecified modification20.9 - 376.6
Analog 15 Unspecified modification20.9 - 376.6
Analog 17 Unspecified modification20.9 - 376.6
Analog 18 Unspecified modification20.9 - 376.6
Analog 20 Unspecified modification20.9 - 376.6
Analog 21 Unspecified modification20.9 - 376.6

Data sourced from a study on the biosynthesis and anti-HIV activity of this compound analogs.[4] The specific structural modifications of the analogs are detailed in the source publication.

The data clearly indicates that modifications to the this compound scaffold can still result in potent anti-HIV-1 activity. While a direct comparison with a this compound analog completely lacking the pyrrole moiety is not available in the current literature, the consistently high potency of various pyrrole-containing analogs strongly suggests the indispensability of this heterocyclic ring for the compound's antiviral efficacy. Further structure-activity relationship (SAR) studies on other pyrrole-containing compounds have shown that removal or significant alteration of the pyrrole ring often leads to a dramatic loss of biological activity.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the key biological assays used to evaluate the activity of this compound and its derivatives.

Anti-HIV-1 Replication Assay

This protocol is a representative method for assessing the inhibition of HIV-1 replication in a cell-based assay.

Objective: To determine the concentration at which a compound inhibits 50% of viral replication (IC50).

Materials:

  • HEK 293T cells

  • CD4+ T cells (e.g., PM1 or SupT1)

  • HIV-1 proviral DNA (e.g., NL4-3)

  • Transfection reagent

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Virus Production: Co-transfect HEK 293T cells with an HIV-1 proviral plasmid and a VSV-G expression plasmid to produce pseudotyped virus particles.

  • Cell Infection: Seed CD4+ T cells in a 96-well plate. Infect the cells with the produced HIV-1 particles in the presence of serial dilutions of the test compound (e.g., this compound or its analogs).

  • Incubation: Incubate the infected cells for a defined period (e.g., 4-6 days) at 37°C in a CO2 incubator.

  • Quantification of Viral Replication: Measure the amount of p24 antigen in the cell culture supernatant using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[5][6]

Lipid Peroxidation Inhibition Assay (TBARS Method)

This protocol describes a common method for assessing the ability of a compound to inhibit lipid peroxidation.

Objective: To measure the inhibition of malondialdehyde (MDA) formation, a marker of lipid peroxidation.

Materials:

  • Rat liver homogenate (as a source of lipids)

  • FeSO4 (to induce lipid peroxidation)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Test compound (e.g., this compound)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the rat liver homogenate and the test compound at various concentrations.

  • Initiation of Peroxidation: Add FeSO4 to the reaction mixture to initiate lipid peroxidation.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding TCA.

  • Color Development: Add TBA reagent to the mixture and heat at 95°C for 60 minutes to form a colored adduct with MDA.

  • Measurement: After cooling, measure the absorbance of the colored solution at 532 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of lipid peroxidation for each compound concentration compared to the control.[7][8]

Calcium Overload-Induced Cytotoxicity Assay

This protocol outlines a method to assess the cytoprotective effect of a compound against calcium-induced cell death.

Objective: To determine the ability of a compound to protect cells from death induced by an excess of extracellular calcium.

Materials:

  • Cell line (e.g., transformed Chinese hamster lung fibroblasts)

  • Cell culture medium

  • Calcium chloride (CaCl2) solution

  • Cell viability reagent (e.g., MTT or resazurin)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specific duration.

  • Induction of Calcium Overload: Add a high concentration of CaCl2 to the cell culture medium to induce calcium overload.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT or resazurin reduction assay.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration in the presence of high calcium, relative to the control cells not exposed to high calcium.[9]

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular context and experimental design, the following diagrams have been generated using Graphviz.

HIV_Lifecycle cluster_host_cell Host Cell CD4 CD4 Receptor Fusion Membrane Fusion CD4->Fusion Coreceptor Coreceptor (CCR5/CXCR4) Coreceptor->Fusion Uncoating Uncoating Fusion->Uncoating RT Reverse Transcription (RNA -> DNA) Uncoating->RT Integration Integration (Viral DNA into Host DNA) RT->Integration Transcription Transcription (DNA -> RNA) Integration->Transcription Translation Translation (RNA -> Proteins) Transcription->Translation Assembly Virion Assembly Translation->Assembly Budding Budding & Maturation Assembly->Budding HIV HIV Virion HIV->CD4 Attachment This compound This compound This compound->Integration Inhibition

Caption: The HIV-1 lifecycle and the putative inhibitory point of this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Rumbrin_Source This compound Isolation (from Auxarthron umbrinum) Anti_HIV Anti-HIV-1 Assay Rumbrin_Source->Anti_HIV Lipid_Peroxidation Lipid Peroxidation Inhibition Assay Rumbrin_Source->Lipid_Peroxidation Cytotoxicity Calcium Overload Cytotoxicity Assay Rumbrin_Source->Cytotoxicity Analog_Synthesis Analog Synthesis (Precursor-Directed Biosynthesis) Analog_Synthesis->Anti_HIV IC50 IC50 Determination Anti_HIV->IC50 Lipid_Peroxidation->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General experimental workflow for evaluating this compound and its analogs.

SAR_Logic This compound This compound (Pyrrole-containing) High_Activity High_Activity This compound->High_Activity Exhibits Analog_A Analog with Modified Pyrrole Retained_Activity Retained_Activity Analog_A->Retained_Activity Exhibits Analog_B Analog without Pyrrole (Hypothetical) Loss_of_Activity Loss_of_Activity Analog_B->Loss_of_Activity Leads to (Hypothesized) Conclusion Conclusion: The pyrrole moiety is essential for activity.

Caption: Logical framework for validating the role of the pyrrole moiety.

Conclusion

References

Rumbrin's Anti-HIV-1 Activity: A Comparative Analysis Against Standard-of-Care Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-HIV-1 performance of Rumbrin, a novel cytoprotective and anti-HIV agent, against current standard-of-care integrase strand transfer inhibitors (INSTIs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound, a polyketide derived from the fungus Auxarthron umbrinum, has demonstrated potent inhibitory activity against HIV-1 in preclinical studies.[1] Originally identified for its cytoprotective properties, including the prevention of cell death due to calcium overload and inhibition of lipid peroxidation, recent investigations have unveiled its promising anti-HIV-1 capabilities.[2] This guide benchmarks this compound's in vitro performance against leading FDA-approved integrase inhibitors: Raltegravir, Dolutegravir, Bictegravir, and Elvitegravir.

Performance Comparison

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its analogues against HIV-1, alongside the IC50 values for standard-of-care integrase inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions such as cell lines and assay formats can vary between studies.

CompoundDrug ClassIC50 (nM)Cell LineAssay Type
This compound Analogues Integrase Inhibitor (putative) 20.9 - 376.6 [1]SupT1 One-cycle HIV-1 Infection Assay [1]
Bictegravir Integrase Inhibitor1.5 - 2.4[3]T-cell linesAntiviral Activity Assay
~7.5 (strand transfer)[3]Cell-freeStrand Transfer Assay
Dolutegravir Integrase Inhibitor1.07 (median)[4]HEK293Single-cycle Infectivity Assay
Raltegravir Integrase Inhibitor2 - 7 (strand transfer)[5]Cell-freeStrand Transfer Assay
9.15 (median)[4]HEK293Single-cycle Infectivity Assay
Elvitegravir Integrase InhibitorNot available in SupT1 cells from searches.--

Experimental Protocols

This compound: One-cycle HIV-1 Infection Assay

The anti-HIV-1 activity of this compound and its analogues was determined using a single-round infectivity assay.[1] While the detailed protocol for the this compound study is not publicly available, a general methodology for such an assay is as follows:

  • Cell Culture: SupT1 cells, a human T-cell line, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting HEK293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3.Luc.R-E-) and a plasmid encoding a viral envelope protein (e.g., VSV-G). The resulting virus is capable of a single round of infection.

  • Infection and Treatment: SupT1 cells are seeded in 96-well plates and infected with the pseudotyped virus in the presence of varying concentrations of the test compounds (this compound analogues).

  • Luciferase Assay: After a set incubation period (e.g., 48 hours), the cells are lysed, and luciferase activity is measured. The luciferase signal is proportional to the level of viral gene expression and, therefore, infection.

  • Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of viral infection, is calculated by plotting the percentage of inhibition against the compound concentration.

Standard-of-Care INSTIs: Antiviral Assays

The IC50 values for the standard-of-care integrase inhibitors are determined using various in vitro assays, including:

  • Single-cycle Infectivity Assays: Similar to the protocol described above, these assays utilize reporter viruses (e.g., expressing luciferase) to quantify viral infection in cell lines like HEK293 or T-cell lines.

  • Strand Transfer Assays: These are cell-free biochemical assays that measure the ability of the integrase enzyme to catalyze the integration of viral DNA into a target DNA sequence. The inhibition of this enzymatic activity is quantified to determine the IC50.

Mechanism of Action & Signaling Pathway

This compound's anti-HIV-1 activity is believed to stem from the inhibition of viral integration into the host genome.[1] The HIV-1 replication cycle involves several key steps, with integrase playing a crucial role in the establishment of a persistent infection. The diagram below illustrates the HIV-1 lifecycle and the points of action for various antiretroviral drug classes, including the putative mechanism of this compound.

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus cluster_outside cluster_drugs Antiretroviral Drug Targets HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Integration Integration HIV_DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription & Translation Provirus->Transcription Viral_Proteins Viral Proteins Transcription->Viral_Proteins Assembly Assembly & Budding Viral_Proteins->Assembly New_Virion New Virion Assembly->New_Virion HIV_Virion HIV Virion HIV_Virion->HIV_RNA Entry & Uncoating NRTIs_NNRTIs NRTIs, NNRTIs NRTIs_NNRTIs->HIV_DNA INSTIs Integrase Inhibitors (Raltegravir, Dolutegravir, Bictegravir, Elvitegravir, This compound) INSTIs->Integration PIs Protease Inhibitors PIs->Assembly

Caption: HIV-1 replication cycle and drug targets.

The following diagram illustrates a generalized workflow for a single-round HIV-1 infection assay used to determine the inhibitory concentration of antiviral compounds.

Experimental_Workflow Start Start Cell_Culture Culture SupT1 Cells Start->Cell_Culture Seeding Seed SupT1 Cells in 96-well Plates Cell_Culture->Seeding Virus_Production Produce Pseudotyped HIV-1 Luciferase Reporter Virus Infection Infect Cells with Pseudotyped HIV-1 Virus_Production->Infection Treatment Add Serial Dilutions of This compound/Control Drugs Seeding->Treatment Treatment->Infection Incubation Incubate for 48 hours Infection->Incubation Lysis Lyse Cells Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Calculate IC50 Values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Single-round HIV-1 infection assay workflow.

References

Safety Operating Guide

Standard Operating Procedure: Personal Protective Equipment and Handling of Rumbrin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Rumbrin, a potent neurotoxic agent. All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a crystalline solid with high acute toxicity via inhalation, ingestion, and dermal absorption. It is a known neurotoxin that can cause severe and irreversible neurological damage. Due to its high volatility, there is a significant risk of aerosolization and inhalation exposure.

Table 1: this compound Hazard Profile

PropertyDescription
Physical State White to off-white crystalline solid
Primary Routes of Entry Inhalation, Dermal Absorption, Ingestion, Eye Contact
Acute Health Effects Severe neurotoxicity, respiratory distress, convulsions, potential fatality.
Chronic Health Effects Long-term neurological damage, cognitive impairment, and potential carcinogenicity.
Occupational Exposure Limit (OEL) 0.05 µg/m³ over an 8-hour time-weighted average.

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to prevent exposure to this compound. The following table outlines the minimum required PPE for various tasks.

Table 2: Required Personal Protective Equipment for this compound

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid this compound Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesDisposable solid-front lab coat, full-length pants, and closed-toe shoes.A NIOSH-approved N100 or P100 respirator is required. A powered air-purifying respirator (PAPR) is recommended.
Handling Dilute Solutions (<1%) Chemical splash gogglesNitrile or neoprene glovesDisposable lab coat, full-length pants, and closed-toe shoes.Work should be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant disposable coveralls, shoe covers, and closed-toe shoes.A full-face respirator with a combination organic vapor/P100 cartridge or a PAPR is required.

Experimental Protocols: Safe Handling of this compound

  • Preparation: Before handling this compound, ensure the designated work area is clean and free of clutter. Prepare all necessary equipment, including a calibrated analytical balance, weigh paper, and appropriate glassware.

  • Engineering Controls: All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box.

  • Weighing:

    • Don the appropriate PPE as outlined in Table 2.

    • Carefully transfer the desired amount of this compound from the stock container to weigh paper using a clean spatula.

    • Record the weight and carefully transfer the solid to the designated vessel for dissolution.

  • Dissolution:

    • Add the solvent to the vessel containing the solid this compound.

    • Gently swirl the vessel to dissolve the solid. Do not use sonication, as this may increase aerosolization.

  • Cleanup:

    • Decontaminate all surfaces and equipment with a 10% bleach solution followed by a 70% ethanol rinse.

    • Dispose of all contaminated materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Secure the area and prevent entry. Follow the spill cleanup protocol outlined in Table 2 for PPE. Neutralize the spill with a 10% bleach solution before absorbing it with an inert material.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

Table 3: this compound Waste Disposal

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated Sharps Place in a designated sharps container labeled "this compound Contaminated Sharps."
Contaminated Labware Decontaminate with a 10% bleach solution, followed by a 70% ethanol rinse. Dispose of as hazardous waste.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams.

Workflow and Decision Making

The following diagram illustrates the decision-making process for handling this compound safely.

Rumbrin_Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Phase start Initiate this compound Handling Task risk_assessment Conduct Risk Assessment (Concentration, Quantity, Procedure) start->risk_assessment ppe_selection Select Appropriate PPE (Refer to Table 2) risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Glove Box Certification) ppe_selection->engineering_controls handling Perform this compound Handling (Weighing, Dissolving, etc.) engineering_controls->handling spill_check Spill or Exposure Event? handling->spill_check emergency_procedure Follow Emergency Procedures spill_check->emergency_procedure Yes continue_work Continue with Experiment spill_check->continue_work No emergency_procedure->handling After Decontamination and Assessment decontamination Decontaminate Work Area and Equipment continue_work->decontamination waste_disposal Dispose of Waste (Refer to Table 3) decontamination->waste_disposal end Task Complete waste_disposal->end

Caption: Workflow for the safe handling of this compound from preparation to disposal.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.